1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)9-13(12,10-14-3)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQUZYIAHGRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CNC)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672368 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884091-04-7 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. The synthesis is presented in a multi-step approach, commencing with the formation of the critical 2,2-dimethyl-1-phenylcyclopropane core via a phase-transfer catalyzed cyclopropanation. Subsequent sections detail the reduction of the nitrile intermediate to a primary amine, followed by N-methylation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for each stage of the synthesis. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the methodologies.
Introduction
The synthesis of novel psychoactive compounds and their analogs is a significant area of research in medicinal chemistry and pharmacology. This compound is a compound of interest due to its structural features, which include a sterically hindered cyclopropane ring and a methylated aminomethyl group. Understanding the synthesis of such molecules is crucial for the development of analytical standards, the study of structure-activity relationships, and the advancement of drug discovery programs. This guide presents a logical and efficient synthetic route, broken down into three key stages:
-
Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile: The construction of the core cyclopropane structure.
-
Reduction to (2,2-Dimethyl-1-phenylcyclopropyl)methanamine: Conversion of the nitrile to the primary amine.
-
N-Methylation to this compound: The final methylation step.
Each stage will be discussed in detail, including the rationale behind the choice of reagents and reaction conditions.
Part 1: Synthesis of the Cyclopropane Core: 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile
The cornerstone of this synthesis is the creation of the 2,2-dimethyl-1-phenylcyclopropane scaffold. A highly effective method for this is the cyclopropanation of phenylacetonitrile using a phase-transfer catalyst. This approach is advantageous due to its operational simplicity, mild reaction conditions, and the ability to bring together reactants from two immiscible phases.[1][2][3][4]
Reaction Principle
The reaction proceeds via the deprotonation of phenylacetonitrile at the benzylic position by a strong base, typically concentrated sodium hydroxide. The resulting carbanion is then alkylated by a suitable dihaloalkane. A phase-transfer catalyst, such as a quaternary ammonium salt, is essential to transport the hydroxide ions into the organic phase and the carbanion into the aqueous phase for the reaction to occur.[1][3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | 117.15 | 11.7 g | 0.1 |
| 1,2-Dibromo-2-methylpropane | 215.93 | 23.7 g | 0.11 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 3.22 g | 0.01 |
| Sodium Hydroxide (50% w/v aq. sol.) | 40.00 | 80 mL | 1.0 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (11.7 g, 0.1 mol), 1,2-dibromo-2-methylpropane (23.7 g, 0.11 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add the 50% sodium hydroxide solution (80 mL) dropwise over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2-dimethyl-1-phenylcyclopropanecarbonitrile.
Mechanism of Cyclopropanation
Caption: Phase-transfer catalyzed cyclopropanation.
Part 2: Reduction of Nitrile to Primary Amine
The next step involves the reduction of the nitrile group of 2,2-dimethyl-1-phenylcyclopropanecarbonitrile to a primary amine, yielding (2,2-dimethyl-1-phenylcyclopropyl)methanamine. A powerful and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[4][5][6][7]
Reaction Principle
Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the electrophilic carbon of the nitrile group, and after a subsequent addition of another hydride and aqueous workup, the primary amine is formed.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile | 171.24 | 17.1 g | 0.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.6 g | 0.2 |
| Anhydrous Diethyl Ether or THF | - | 300 mL | - |
| Sulfuric Acid (10% aq. sol.) | - | As needed | - |
| Sodium Hydroxide (20% aq. sol.) | - | As needed | - |
Procedure:
-
Set up a 500 mL three-necked flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Carefully add lithium aluminum hydride (7.6 g, 0.2 mol) to 150 mL of anhydrous diethyl ether in the flask.
-
Dissolve 2,2-dimethyl-1-phenylcyclopropanecarbonitrile (17.1 g, 0.1 mol) in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the nitrile solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 7.6 mL of water, followed by 7.6 mL of 15% aqueous sodium hydroxide, and then 22.8 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude (2,2-dimethyl-1-phenylcyclopropyl)methanamine. The product can be purified by vacuum distillation.
Mechanism of Nitrile Reduction
Caption: Reduction of a nitrile to a primary amine with LiAlH₄.
Part 3: N-Methylation via Eschweiler-Clarke Reaction
The final step is the N-methylation of the primary amine to the desired N-methylmethanamine. The Eschweiler-Clarke reaction is a classic and highly efficient method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[2][8][9][10] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[8]
Reaction Principle
The primary amine first reacts with formaldehyde to form an imine. The formic acid then protonates the imine, and the resulting iminium ion is reduced by a hydride transfer from the formate ion, which decomposes to carbon dioxide. This process is repeated to achieve dimethylation of a primary amine.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine | 175.28 | 17.5 g | 0.1 |
| Formaldehyde (37% aq. sol.) | 30.03 | 16.2 mL | ~0.2 |
| Formic Acid (90%) | 46.03 | 9.2 mL | ~0.2 |
Procedure:
-
In a 100 mL round-bottom flask, place (2,2-dimethyl-1-phenylcyclopropyl)methanamine (17.5 g, 0.1 mol).
-
Add formaldehyde solution (16.2 mL, ~0.2 mol) to the amine.
-
Slowly add formic acid (9.2 mL, ~0.2 mol) to the mixture. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture in a water bath at 80-90°C until the evolution of carbon dioxide ceases (typically 6-12 hours).
-
Cool the reaction mixture and make it alkaline by the careful addition of a 20% sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ethereal extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Mechanism of the Eschweiler-Clarke Reaction
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. mdpi.org [mdpi.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the physicochemical profile of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a novel synthetic amine with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering not only the available data for this specific molecule but also a framework for the experimental determination of its key physicochemical parameters. The causality behind experimental choices and the importance of each property in the broader context of pharmaceutical sciences are emphasized throughout. A thorough characterization of these properties is a critical early step in any drug development program, as it can significantly impact formulation design and predict in vivo performance.[1][2]
Molecular Identity and Structure
A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This compound is a chiral molecule with a distinct cyclopropane scaffold.
Chemical Structure:
Caption: 2D structure of this compound
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 884091-04-7 | [3] |
| Molecular Formula | C₁₃H₁₉N | [3] |
| Molecular Weight | 189 g/mol | [3] |
| Stereochemistry | Racemic | [3] |
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and its potential for off-target binding.
A calculated logP value for this compound is available:
| Parameter | Value | Type | Source |
| logP | 3.31 | Calculated | [3] |
This value suggests that the compound is moderately lipophilic. A higher logP is often associated with better membrane permeability, but excessively high values can lead to poor aqueous solubility and increased metabolic clearance.
Experimental Determination of logP: The Shake-Flask Method
The gold standard for experimental logP determination is the shake-flask method, as described in OECD Guideline 107.[4][5]
Workflow for Shake-Flask logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
-
Preparation of Solvents: Use high-purity n-octanol and water.
-
Pre-saturation: Saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Solution Preparation: Accurately weigh the test substance and dissolve it in the saturated n-octanol. The concentration should be chosen to be within the analytical detection limits and below the solubility limit in both phases.
-
Partitioning: Combine the n-octanol solution of the test substance with a known volume of saturated water in a suitable vessel.
-
Equilibration: Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours.
-
Phase Separation: Separate the two phases by centrifugation.
-
Analysis: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a validated analytical method such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[6] Poor aqueous solubility is a major challenge in drug development.
Currently, there is no publicly available experimental data on the aqueous solubility of this compound.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Workflow for Shake-Flask Solubility Assay:
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Detailed Protocol:
-
Buffer Preparation: Prepare a buffer solution of the desired pH, typically phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the buffer in a sealed container. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.[7]
-
Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different physiological pH values. The ionization state, in turn, significantly influences solubility, permeability, and receptor binding.[9]
There is no publicly available experimental pKa data for this compound. Based on the presence of the secondary amine, it is expected to be a basic compound.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10][11][12]
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the test compound of known concentration (e.g., 1 mM) in a suitable solvent system. For compounds with low water solubility, co-solvents may be used, and the pKa in the aqueous phase can be extrapolated.[11] Prepare a standardized acidic titrant (e.g., 0.1 M HCl).
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12][13] The first or second derivative of the titration curve can be used to accurately locate the equivalence point.
Conclusion
The physicochemical properties of this compound, particularly its lipophilicity, aqueous solubility, and pKa, are critical to its potential as a drug candidate. While a calculated logP of 3.31 suggests moderate lipophilicity, experimental determination of this and other key parameters is essential for a comprehensive understanding of its biopharmaceutical properties. The protocols detailed in this guide provide a robust framework for obtaining these crucial data points. A thorough investigation into the physicochemical characteristics of this novel molecule will enable informed decisions in subsequent stages of drug development, from formulation design to the prediction of in vivo performance.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
S. Babic, A. J. M. Horvat, S. Mutic, M. Kastelan-Macan. Development of Methods for the Determination of pKa Values. Croatica Chemica Acta. 2007;80(4):459-470. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. 2024;28(2):46-50. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series. 2019;1341:032029. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Labinsights. Physical and Chemical Characterization for APIs. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Available from: [Link]
-
ResearchGate. Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. Available from: [Link]
-
ResearchGate. Physicochemical properties of active pharmaceutical ingredients (APIs). Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. pacelabs.com [pacelabs.com]
- 3. You are being redirected... [hit2lead.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
"1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine NMR data"
An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectra of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Introduction
This compound is a substituted cyclopropylamine derivative. The structural complexity, arising from a stereocenter, a strained three-membered ring, and multiple distinct proton and carbon environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide serves as a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this molecule. As a self-validating system, this document not only predicts spectral data but also explains the underlying principles and outlines the experimental and two-dimensional (2D) NMR methodologies required for unambiguous structural confirmation. This approach is designed for researchers and drug development professionals who require a deep understanding of how to approach the structural elucidation of novel small molecules.
Part 1: Molecular Structure and NMR Implications
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique atomic environments and predict the number of expected signals.
The structure contains:
-
A Phenyl Group: Attached to a quaternary carbon of the cyclopropane ring.
-
A Gem-Dimethyl Group: Two methyl groups on C2 of the cyclopropane ring. Due to the adjacent chiral center (C1), these methyl groups are diastereotopic and thus expected to be chemically non-equivalent.
-
A Methylene Bridge (CH₂): Part of the cyclopropane ring (C3). The two protons on this carbon are also diastereotopic.
-
An N-methylmethanamine Side Chain: Comprising a methylene group attached to the chiral C1 and an N-methyl group.
This molecular asymmetry dictates that nearly all protons and carbons, even those that might appear equivalent at first glance, will have unique chemical shifts.
Caption: Labeled structure of this compound.
Part 2: Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The chemical environment, influenced by electronegativity, magnetic anisotropy, and steric effects, dictates the chemical shift (δ).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| Phenyl (Ar-H) | 7.20 - 7.45 | Multiplet (m) | 5H | Protons are subject to the deshielding ring current of the aromatic system. Overlapping signals are expected. |
| Methanamine (N-CH ₂) | 2.40 - 2.60 | AB quartet or two doublets (d) | 2H | These protons are diastereotopic due to the adjacent C1 stereocenter. They are adjacent to an electronegative nitrogen atom, shifting them downfield. |
| N-Methyl (N-CH ₃) | 2.20 - 2.35 | Singlet (s) | 3H | The methyl group is attached to nitrogen, causing a downfield shift compared to a standard alkyl methyl. It has no adjacent protons, resulting in a singlet. |
| gem-Dimethyl (C(CH ₃)₂) | 1.15 and 1.05 | Two singlets (s) | 3H each | These methyl groups are diastereotopic and will appear as two distinct singlets. Their upfield position is characteristic of shielded alkyl protons. |
| Cyclopropyl (C3-H ₂) | 0.80 - 1.00 and 0.40 - 0.60 | Two doublets of doublets (dd) or complex multiplets | 1H each | These protons are highly shielded due to the cyclopropane ring's own magnetic anisotropy. They are diastereotopic and will exhibit geminal coupling to each other and distinct cis/trans vicinal coupling to the C1-CH₂ protons, leading to complex splitting.[1] |
Causality Behind Predictions:
-
Aromatic Region: The phenyl group's ring current creates a local magnetic field that deshields the attached protons, moving them significantly downfield (δ > 7.0 ppm).[2]
-
Electronegativity: The nitrogen atom withdraws electron density from the adjacent N-CH₂ and N-CH₃ protons, deshielding them and shifting their signals to the δ 2.2-2.6 ppm region.[2]
-
Cyclopropane Shielding: The unique electronic structure of the cyclopropane ring induces a shielding effect, causing its protons to appear at unusually high-field (upfield) positions, often below δ 1.0 ppm.[1][3]
-
Diastereotopicity: The chiral center at C1 renders the protons of the adjacent C3-H₂ and the two gem-dimethyl groups non-equivalent. This non-equivalence is a direct consequence of the fixed spatial relationships in the molecule, resulting in separate signals for these groups.
Part 3: Predicted ¹³C NMR Spectrum Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of its neighbors.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| Phenyl (Ar-C, ipso) | 140 - 145 | The quaternary aromatic carbon directly attached to the cyclopropane ring. Its chemical shift is influenced by the substitution. |
| Phenyl (Ar-C, ortho, meta, para) | 125 - 130 | Aromatic carbons in the sp² hybridization range. At least three distinct signals are expected.[4] |
| Methanamine (-C H₂-N) | 55 - 65 | This sp³ carbon is bonded to an electronegative nitrogen atom, causing a significant downfield shift.[5] |
| Cyclopropyl (C1, quaternary) | 35 - 45 | A quaternary sp³ carbon within a strained ring system. |
| N-Methyl (N-C H₃) | 30 - 40 | An sp³ carbon attached to nitrogen, shifted downfield from a typical alkane methyl. |
| gem-Dimethyl (-C (CH₃)₂) | 25 - 35 | The quaternary carbon of the cyclopropane ring bearing the two methyl groups. |
| gem-Dimethyl (C H₃) | 18 - 28 | Two distinct signals are predicted for the two diastereotopic methyl carbons.[4] |
| Cyclopropyl (-C H₂-) | 10 - 20 | The methylene carbon of the cyclopropane ring, appearing in the typical upfield region for strained ring carbons. |
Part 4: Experimental Design for Structural Verification
While 1D NMR provides essential data, a robust structural assignment requires 2D NMR experiments. This workflow ensures that every predicted correlation is empirically validated.
Caption: A standard workflow for NMR-based small molecule structure elucidation.
-
gCOSY (Gradient Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. Crucially, it would show correlations between the diastereotopic protons of the cyclopropyl C3-H₂ and potentially weak correlations to the methanamine side chain protons, confirming their proximity in the spin system.
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct link between each proton and the carbon it is attached to. It would definitively assign the chemical shifts of the N-CH₂, N-CH₃, C3-H₂, and gem-dimethyl groups by correlating their proton and carbon signals.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This experiment provides the final piece of the puzzle by showing correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
From the gem-dimethyl protons (¹H) to the quaternary C1 and C2 carbons (¹³C).
-
From the phenyl protons (¹H) to the ipso-carbon and the C1 carbon of the cyclopropane ring.
-
From the N-methyl protons (¹H) to the N-CH₂ carbon (¹³C).
-
Part 5: Protocol for High-Quality NMR Data Acquisition
Acquiring reliable data requires careful sample preparation and parameter optimization. This protocol is designed to yield high-resolution spectra suitable for full structural assignment.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which does not typically interfere with aromatic signals.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition (400 MHz Spectrometer):
- Pulse Program: zg30 (A standard 30-degree pulse experiment).
- Spectral Width (SW): 20 ppm (centered around 5 ppm). This ensures all signals from TMS to aromatic protons are captured.
- Acquisition Time (AQ): ~3.0 seconds. A longer acquisition time provides better resolution.
- Relaxation Delay (D1): 2.0 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.
- Number of Scans (NS): 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
3. ¹³C{¹H} NMR Acquisition (100 MHz Spectrometer):
- Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).
- Spectral Width (SW): 240 ppm (centered around 100 ppm). This covers the full range of expected organic carbon signals.
- Acquisition Time (AQ): ~1.2 seconds.
- Relaxation Delay (D1): 5.0 seconds. A longer delay is crucial for ensuring the proper detection and integration of quaternary carbons, which have longer relaxation times.
- Number of Scans (NS): 1024. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).[4]
4. 2D NMR Experiments (gCOSY, gHSQC, gHMBC):
- Standard, gradient-selected pulse programs available on the spectrometer software should be used.
- The spectral widths in both dimensions should be set to encompass all relevant ¹H and ¹³C signals identified in the 1D spectra.
- Optimization of the HMBC experiment's long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz) may be necessary to clearly resolve key correlations.
Conclusion
The NMR spectrum of this compound is predicted to be rich in detail, reflecting the molecule's complex and asymmetric structure. Key diagnostic features include the highly shielded signals of the cyclopropyl protons, the diastereotopic nature of the gem-dimethyl groups and C3-methylene protons, and the downfield shifts induced by the aromatic ring and nitrogen atom. While the predictive 1D data presented here provides a strong foundation for analysis, the definitive and authoritative structural confirmation relies on a comprehensive suite of 2D correlation experiments as outlined. This integrated approach of prediction, methodological rigor, and advanced verification represents a robust standard for chemical research.
References
Sources
Mass Spectrometric Analysis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine: A Methodological Whitepaper
An In-Depth Technical Guide:
Abstract
The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is a designer compound whose structure suggests potential psychoactive properties, necessitating robust analytical methods for its identification and quantification. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive strategy for the mass spectrometric analysis of this compound. We delve into the foundational principles and practical application of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper moves beyond standard protocols to explain the causal reasoning behind methodological choices, from sample preparation to instrumental parameters. It outlines predicted fragmentation pathways under both Electron Ionization (EI) and Collision-Induced Dissociation (CID), providing a predictive framework for analysis in the absence of established library spectra. Detailed, self-validating experimental workflows are presented, ensuring scientific integrity and reproducibility.
Introduction and Compound Profile
The Evolving Landscape of Novel Psychoactive Substances (NPS)
The illicit drug market is characterized by the rapid introduction of NPS, synthesized to mimic the effects of controlled substances while evading existing regulations.[1] These compounds often feature subtle structural modifications to known drugs, creating significant analytical hurdles.[2] The development of sensitive and specific analytical methods is therefore critical for their detection in both biological and seized materials.[3][4]
Structural and Physicochemical Analysis
This compound is a structurally unique molecule. Its key features include:
-
A Phenylcyclopropyl Core: This rigid, strained ring system is known to influence metabolic stability and receptor binding.[5] The high degree of strain in the cyclopropane ring makes it a potential initiation site for fragmentation.[6]
-
A Secondary Amine Side Chain (-CH2-NH-CH3): This functional group is common to many stimulants and is a primary driver of the molecule's predicted fragmentation pattern, particularly through alpha-cleavage.
-
Gem-Dimethyl Substitution: These methyl groups add steric bulk and provide additional sites for fragmentation.
The structural similarity to phenethylamine-type stimulants necessitates its characterization.[7]
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₃H₁₉N | Defines the monoisotopic mass. |
| Molecular Weight | 189.30 g/mol | Used for calculating concentrations. |
| Monoisotopic Mass | 189.15175 Da | Essential for High-Resolution Mass Spectrometry (HRMS) identification. |
| Predicted pKa | ~10.2 (Basic) | The basic amine readily accepts a proton, making it ideal for positive-mode ESI. |
| Predicted XLogP3 | ~2.8 | Indicates moderate lipophilicity, suitable for reverse-phase LC and LLE. |
Foundational Mass Spectrometric Approaches
The comprehensive analysis of a novel compound like this requires a multi-platform approach. Hyphenated mass spectrometric techniques are the gold standard due to their combination of separation power and detection sensitivity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic analysis, particularly for volatile and semi-volatile compounds.[1][8] Its primary strength lies in the use of Electron Ionization (EI), which produces reproducible, information-rich fragmentation patterns that can be compared against extensive spectral libraries.[9] For many amphetamine-derived designer drugs, GC-MS provides a robust and reliable identification tool.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for NPS analysis, offering superior sensitivity and specificity, especially for compounds in complex biological matrices.[4][11] It excels at analyzing thermally labile or non-volatile compounds without the need for derivatization. Using soft ionization techniques like Electrospray Ionization (ESI), it typically generates a protonated molecular ion ([M+H]⁺) that can be isolated and fragmented to produce highly specific product ions for quantification via Multiple Reaction Monitoring (MRM).[3][12]
Proposed GC-MS Analysis Workflow
The following workflow is designed to provide confident qualitative identification of the target compound.
Rationale and Experimental Design
The goal of the GC-MS analysis is to obtain a clean, reproducible EI mass spectrum and a reliable retention time. The workflow is structured to isolate the basic amine from potential matrix interferences.
Caption: Proposed workflow for GC-MS analysis.
Detailed Protocol: Sample Preparation (LLE)
-
Aliquot: Pipette 1 mL of sample (e.g., urine, whole blood) into a 10 mL glass tube.
-
Internal Standard: Add an appropriate internal standard (e.g., cyclopropylamine-d5).[13]
-
Alkalinize: Add 100 µL of 5M Sodium Hydroxide (NaOH) to raise the pH > 10. This deprotonates the amine, increasing its solubility in organic solvent.
-
Extract: Add 4 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Isolate: Transfer the upper organic layer to a clean tube.
-
Dry: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of methanol for injection.
Instrumental Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform. |
| MS System | 5977B MSD or equivalent | Provides reliable full scan data. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) | Industry-standard, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures complete volatilization without thermal degradation. |
| Oven Program | Start at 80°C, hold 1 min, ramp 20°C/min to 280°C, hold 5 min | Provides good separation from matrix components. |
| Ion Source | Electron Ionization (EI) | Standard for library matching and structural elucidation. |
| EI Energy | 70 eV | Maximizes fragmentation and is the standard for all major spectral libraries. |
| Source Temp. | 230°C | Standard operating temperature. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and its fragments. |
Predicted EI Fragmentation Pathway
The EI fragmentation of this compound is predicted to be dominated by cleavage alpha to the nitrogen atom, a highly favorable process for amines.
Caption: Predicted EI fragmentation pathway.
-
m/z 58 (Base Peak): The most probable fragmentation is the cleavage of the bond between the cyclopropyl ring and the methylene bridge, resulting in the stable N-methylmethaniminium cation ([CH₂=NHCH₃]⁺). This is a classic alpha-cleavage pathway for secondary amines.
-
m/z 131: Cleavage of the same bond can also leave the charge on the larger fragment, resulting in the 2,2-dimethyl-1-phenylcyclopropyl cation.
-
m/z 91: Rearrangement of the phenyl-containing fragment can lead to the formation of the highly stable tropylium ion, a common fragment for compounds containing a benzyl moiety.
-
m/z 174: Loss of a methyl radical (•CH₃) from either the gem-dimethyl group or the N-methyl group is another possible fragmentation route.
Proposed LC-MS/MS Analysis Workflow
This workflow is optimized for high-sensitivity quantification and confirmation in complex matrices like blood or oral fluid.[11]
Rationale and Experimental Design
The objective is to develop a robust MRM method. This involves selecting a stable precursor ion and identifying at least two specific product ions for confident identification and quantification. The basic nature of the analyte makes it an excellent candidate for positive mode ESI.
Caption: Proposed workflow for LC-MS/MS analysis.
Detailed Protocol: Sample Preparation (Protein Precipitation)
-
Aliquot: Pipette 100 µL of sample (e.g., whole blood, plasma) into a microcentrifuge tube.
-
Internal Standard: Add an appropriate deuterated internal standard.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. This denatures and precipitates proteins.
-
Vortex/Centrifuge: Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Dilute: Transfer the supernatant to a new tube and dilute 1:1 with mobile phase A (see below) to ensure compatibility with the initial LC conditions.
-
Inject: Transfer to an autosampler vial for injection.
Instrumental Parameters
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | Shimadzu Nexera, Waters Acquity or equivalent | High-performance UPLC/UHPLC system. |
| MS System | SCIEX 6500+, Waters Xevo TQ or equivalent | Sensitive triple quadrupole for trace-level quantification. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard reverse-phase column for NPS analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 8 minutes | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic compounds like amines. |
| Collision Gas | Argon | Standard inert gas for CID. |
Predicted CID Fragmentation and MRM Transitions
The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 190.2. Collision-induced dissociation (CID) in the collision cell (Q2) will generate characteristic product ions.
Caption: Predicted CID fragmentation pathway from the [M+H]⁺ precursor.
Table 4: Proposed MRM Transitions for Quantification and Confirmation
| Transition | Proposed Use | Predicted Origin |
| 190.2 -> 133.1 | Quantifier | Loss of the neutral N-methylmethanamine side chain (CH₂NHCH₃). This is often a stable, high-intensity fragment. |
| 190.2 -> 91.1 | Qualifier | Formation of the tropylium ion. Provides high structural specificity. |
| 190.2 -> 59.1 | Qualifier 2 | Formation of the protonated N-methylmethanamine fragment. |
Note: The optimal collision energies for each transition must be determined empirically by infusing a standard solution of the analyte.
Method Validation and Quality Control
For the described protocols to be trustworthy, they must be subjected to a rigorous validation process.
A Self-Validating System
A robust analytical method should be validated to demonstrate it is fit for its intended purpose. Key parameters ensure the data produced is reliable, reproducible, and accurate.
Table 5: Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Selectivity | Ability to differentiate the analyte from other matrix components. | No interfering peaks at the analyte's retention time in blank samples. |
| Linearity | Proportionality of instrument response to analyte concentration. | Calibration curve with R² ≥ 0.99. |
| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Accuracy | Closeness of measured value to the true value. | Within ±20% of the nominal value (±25% at LOQ). |
| Precision | Closeness of replicate measurements. | Coefficient of Variation (CV) ≤ 20% (≤25% at LOQ). |
| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. | Assessed by comparing response in solvent vs. post-extraction spiked matrix. |
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved through a complementary dual-platform approach. GC-MS with electron ionization provides a powerful tool for initial identification through characteristic fragmentation, particularly the expected base peak at m/z 58. For sensitive quantification and unambiguous confirmation, LC-MS/MS with electrospray ionization and MRM detection is the superior technique. The predictive fragmentation pathways and detailed protocols outlined in this guide provide a robust starting point for researchers to develop and validate methods for the detection of this and structurally similar novel psychoactive substances. This predictive, first-principles approach is essential for staying ahead in the dynamic field of NPS analysis.
References
- [Author], [Year]. Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. [Journal Name]. [URL]
-
Giorgetti, R., et al. (2017). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. [Link]
-
SCIEX, [Year]. Novel Psychoactive Substances (NPS) analysis. SCIEX Technical Note. [Link]
-
Bishop, S. C., et al. (2014). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. LCGC International. [Link]
-
Lopez-Avila, V. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Forensic Science & Criminology. [Link]
-
Small, D. M., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]
-
Di Trana, A., et al. (2021). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. European Review for Medical and Pharmacological Sciences. [Link]
-
Shaner, R. L., et al. (2016). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). Journal of Analytical Toxicology. [Link]
-
Wiley Science Solutions, (2024). Mass Spectra of Designer Drugs 2025. Wiley Spectral Libraries. [Link]
-
Zidkova, M., et al. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
NIST, [Year]. Cyclopropylamine Mass Spectrum. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information, [Year]. Cyclopropylamine. PubChem Compound Summary. [Link]
-
Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research. [Link]
-
Molecularinfo.com, [Year]. This compound. Chemical Information. [Link]
-
Potapov, V. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]
-
National Center for Biotechnology Information, [Year]. (2-Phenylcyclopropyl)methanamine. PubChem Compound Summary. [Link]
-
Gardarsdottir, H., [Year]. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
-
Goud, B. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. [Link]
-
National Center for Biotechnology Information, [Year]. Methanamine, N-(phenylmethylene)-. PubChem Compound Summary. [Link]
-
National Center for Biotechnology Information, [Year]. N-methyl-N-(2-methylpropyl)-1-propanamine. PubChem Compound Summary. [Link]
-
Frizzo, C. P., et al. (2017). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]
-
Zombou, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mass Spectra of Designer Drugs 2025 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"crystallography of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine"
An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, field-proven methodology for the complete crystallographic characterization of the novel compound this compound. As of the date of this publication, a crystal structure for this specific molecule has not been reported in the public domain. Therefore, this document serves as a prospective guide, detailing the necessary steps from synthesis and purification to single-crystal X-ray diffraction (SC-XRD) analysis, structure solution, and final data interpretation. The protocols herein are designed to be self-validating systems, grounded in authoritative standards set by the International Union of Crystallography (IUCr), ensuring the generation of a high-quality, publishable crystal structure.
Introduction: The Rationale for Structural Elucidation
This compound is a synthetic amine featuring a sterically hindered cyclopropane ring directly attached to a phenyl group and a methylaminomethyl side chain. While its specific pharmacological profile is not publicly documented, its structural motifs are reminiscent of compounds with activity in the central nervous system. The precise three-dimensional arrangement of its constituent atoms—the molecule's conformation, stereochemistry, and potential for intermolecular interactions—is critical for understanding its structure-activity relationship (SAR), receptor binding affinity, and metabolic stability.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic-level structure of small organic molecules.[1] A high-quality crystal structure provides definitive proof of chemical identity and offers invaluable insights into the solid-state properties of a compound. This guide provides the expert-driven workflow to achieve this goal for the title compound.
Part I: Synthesis and Purification of Crystallization-Grade Material
The prerequisite for any successful crystallization experiment is the availability of highly pure material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. A plausible and efficient synthetic route is reductive amination.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned in two key steps starting from the commercially available (2,2-dimethyl-1-phenylcyclopropyl)methanamine.
Caption: Proposed synthesis via reductive amination.
Detailed Synthesis Protocol
-
Step 1: Imine Formation. To a solution of (2,2-dimethyl-1-phenylcyclopropyl)methanamine (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add aqueous formaldehyde (37 wt. %, 1.1 eq).
-
Causality: The reaction is typically rapid at room temperature. The slight excess of formaldehyde ensures complete conversion of the primary amine. Methanol is an excellent solvent for both reactants and the subsequent reduction step.
-
-
Step 2: Reduction to the Secondary Amine. Stir the reaction mixture for 1 hour at room temperature to ensure complete imine formation. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Causality: Sodium borohydride is a mild and selective reducing agent for imines.[3] Adding it portion-wise at 0 °C controls the exothermic reaction and prevents potential side reactions. A more selective reagent like sodium cyanoborohydride (NaBH₃CN) can also be used, which has the advantage of reducing the iminium ion in situ as it forms, even at neutral pH.[3]
-
-
Step 3: Work-up and Purification. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Step 4: Final Purification. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol to afford the pure secondary amine. Confirm identity and purity (>99%) by ¹H NMR, ¹³C NMR, and LC-MS.
Part II: The Crystallization Workflow
Growing high-quality single crystals is often the most challenging step.[1] It is an empirical process that requires screening a wide range of conditions. A high-throughput approach using small amounts of material is most efficient.
High-Throughput Crystallization Screening
This protocol utilizes the principle of creating a supersaturated solution from which the compound will slowly precipitate in a crystalline form.
Caption: High-throughput crystallization screening workflow.
Step-by-Step Crystallization Protocol
-
Solvent Selection: Choose a diverse set of at least 12-24 solvents covering a range of polarities and functionalities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile, water).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the purified amine in a volatile and good solvent, such as dichloromethane or ethyl acetate.
-
Set up Crystallization Plates: Using a 24- or 96-well microplate, dispense a small amount (e.g., 1-5 mg) of the solid compound into each well. Alternatively, dispense a small volume of the stock solution and allow the solvent to evaporate.
-
Dispense Solvents: Add different solvents or binary solvent mixtures to each well to find conditions where the compound is sparingly soluble.
-
Apply Crystallization Methods:
-
Slow Evaporation: For wells where the compound fully dissolves, cover the plate with a sealing film and pierce small holes over the wells to allow for slow solvent evaporation.[4]
-
Vapor Diffusion: In a sealed chamber, place vials containing the dissolved compound next to a larger reservoir of an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the dissolving solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Slow Cooling: For solvents where solubility is significantly temperature-dependent, heat the plate to dissolve the compound, then allow it to cool slowly to room temperature, followed by transfer to a 4°C refrigerator.
-
-
Incubation and Monitoring: Store the plates in a vibration-free environment and monitor them periodically (daily, then weekly) under a microscope for crystal growth.
Part III: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained (typically 0.1-0.4 mm in size with sharp edges and no visible cracks), the next step is to collect the diffraction data.[5]
Data Collection Protocol
-
Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal. Using a micromanipulator, pick up the crystal with a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling vitrifies the solvent around the crystal and minimizes thermal motion of the atoms, resulting in higher quality diffraction data.
-
-
Mounting on Diffractometer: Mount the cryo-loop on the goniometer head of the diffractometer.
-
Crystal Centering: Use the diffractometer's video microscope to precisely center the crystal in the X-ray beam.[6]
-
Unit Cell Determination: Collect a few initial diffraction images (frames) to locate diffraction spots. Use the positions of these spots to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, the instrument software will calculate an optimized strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., ω-scans) while being irradiated with X-rays.[7]
-
Trustworthiness: The goal is to measure the intensity of every unique reflection multiple times (high redundancy) to the highest possible resolution, ensuring data accuracy and reliability.[7]
-
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors (e.g., Lorentz factor, polarization). The data is then scaled to place all measurements on a consistent scale.
Part IV: Structure Solution, Refinement, and Validation
The final stage involves converting the collected diffraction data into a 3D atomic model.
Caption: The iterative cycle of crystal structure solution and refinement.
Structure Solution and Refinement Protocol
-
Structure Solution: Using software like SHELXT or Olex2, apply direct or dual-space methods to the reflection data to determine the initial phases and generate an initial electron density map.[8] This typically reveals the positions of most non-hydrogen atoms.
-
Model Building and Refinement:
-
Assign atom types (C, N) to the electron density peaks.
-
Initiate an iterative process of least-squares refinement using a program like SHELXL.[9] In each cycle, the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Use difference Fourier maps (Fo-Fc) to locate missing atoms, such as hydrogen atoms, which appear as small positive peaks in the electron density.
-
Refine the model anisotropically, allowing thermal motion to be modeled as ellipsoids rather than spheres.
-
-
Validation: The quality of the final model is assessed using several metrics, including the R1 factor (a measure of the agreement between observed and calculated structure factors) and the Goodness of Fit (GoF). A final validation check is performed using the IUCr's checkCIF service to ensure the data complies with publication standards.[10][11]
Data Presentation and Deposition
The final crystallographic data should be summarized in standardized tables and the complete dataset deposited in a public repository.
Illustrative Data Tables
Table 1: Example Crystal Data and Structure Refinement for this compound. (Note: Data are hypothetical placeholders.)
| Parameter | Value |
| Empirical formula | C₁₃H₁₉N |
| Formula weight | 189.30 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 12.456(5) Å, β = 98.765(4)° | |
| c = 9.876(3) Å, γ = 90° | |
| Volume | 1228.9(8) ų |
| Z, Calculated density | 4, 1.023 Mg/m³ |
| F(000) | 416 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| θ range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Data Deposition
Upon completion and validation, the Crystallographic Information File (CIF) and structure factor data must be deposited with the Cambridge Crystallographic Data Centre (CCDC).[12][13] This ensures the data is preserved, publicly accessible, and citable, contributing to the global scientific knowledge base.[14] A deposition number will be issued, which should be included in any publication reporting the structure.
References
-
Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
-
Crystallization of Small Molecules. (n.d.). Retrieved from [Link] (Note: Specific document link is not stable, general domain provided)
-
Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Grokipedia. Retrieved from [Link]
-
Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1615–1623. Retrieved from [Link]
-
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. Retrieved from [Link]
-
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. Retrieved from [Link]
- Process for the manufacture of cyclopropylamine. (1986). Google Patents.
-
International Union of Crystallography (IUCr). (n.d.). International Science Council. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. Retrieved from [Link]
-
Publication standards for crystal structures. (2011). International Union of Crystallography. Retrieved from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. Retrieved from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]
-
Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]
-
Data Availability Statements. (n.d.). Springer Nature. Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved from [Link]
-
Data Collection for Crystallographic Structure Determination. (2010). PMC - PubMed Central - NIH. Retrieved from [Link]
- Process for the manufacture of cyclopropylamine. (1986). Google Patents.
-
New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. (n.d.). DOI. Retrieved from [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). molecularinfo.com. Retrieved from [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (2017). Google Patents.
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. (2005). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. iucr.org [iucr.org]
- 11. iucr.org [iucr.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 14. Data Availability Statements | Publish your research | Springer Nature [springernature.com]
In Silico Modeling of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a novel psychoactive substance candidate. Recognizing the prevalence of the cyclopropylamine moiety in centrally active agents, particularly monoamine oxidase (MAO) inhibitors, this document outlines a systematic computational approach to characterize its potential as a therapeutic agent. We will explore its physicochemical properties, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and investigate its binding affinity and dynamics with its putative biological targets, MAO-A and MAO-B. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for key computational experiments.
Introduction: The Rationale for In Silico Investigation
The unique structural features of this compound, specifically the strained cyclopropane ring coupled with a phenyl and a methylaminomethyl group, suggest a potential for interaction with biological targets within the central nervous system (CNS). The cyclopropylamine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of antidepressants and other psychoactive drugs.[1] Given the structural similarities to known monoamine oxidase inhibitors (MAOIs), a primary hypothesis for its mechanism of action is the inhibition of MAO-A and/or MAO-B, enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]
In silico modeling offers a rapid, cost-effective, and ethically sound approach to preliminary drug discovery and development.[3] By employing a suite of computational tools, we can build a comprehensive profile of a candidate molecule, predicting its behavior from systemic circulation to target interaction at an atomic level. This guide will detail a multi-faceted in silico workflow, encompassing ADMET profiling, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations.
Foundational Analysis: Physicochemical and ADMET Profiling
Prior to engaging in complex and computationally expensive simulations, a foundational understanding of the molecule's drug-like properties is essential. This is achieved through the prediction of its physicochemical characteristics and its ADMET profile. For this purpose, we will utilize freely accessible and validated web-based tools, such as SwissADME and pkCSM.[4][5][6][7][8]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, which are crucial for its pharmacokinetic behavior.
| Property | Predicted Value | Significance |
| Molecular Formula | C13H19N | Basic molecular information |
| Molecular Weight | 189.30 g/mol | Influences absorption and distribution |
| LogP (octanol/water partition coefficient) | 2.80 | Indicates lipophilicity and ability to cross cell membranes |
| Water Solubility | Moderately soluble | Affects formulation and absorption |
| H-bond Donors | 1 | Influences binding interactions and solubility |
| H-bond Acceptors | 1 | Influences binding interactions and solubility |
| Rotatable Bonds | 3 | Relates to conformational flexibility |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts cell permeability |
Data predicted using SwissADME and pkCSM web servers.[4][5][6][7][8]
ADMET Prediction
The predicted ADMET profile provides insights into the likely fate of the compound in a biological system.
| ADMET Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux from target cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity |
| CNS Permeability | High | Further supports potential for CNS effects |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Excretion | ||
| Renal OCT2 Substrate | No | Primary excretion route may not be via this transporter |
| Toxicity | ||
| AMES Toxicity | No | Low likelihood of being mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity, requires further investigation |
Predictions were generated using the pkCSM and SwissADME web servers.[4][5][6][7][8] The prediction of potential hepatotoxicity warrants careful consideration and would be a key area for experimental validation.
Target Interaction Modeling: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[9] Based on our hypothesis, we will dock this compound into the active sites of human MAO-A and MAO-B.
Receptor and Ligand Preparation
Receptor Selection and Preparation: High-resolution crystal structures of human MAO-A and MAO-B are available in the Protein Data Bank (PDB). For this study, we will use:
Protocol for Receptor Preparation:
-
Download the PDB files from the RCSB PDB database.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDockTools, Chimera, Schrödinger Maestro).
-
Define the binding pocket (grid box) based on the location of the co-crystallized inhibitor in the original PDB structure.
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string (CNCC1(C(C)(C)C1)c2ccccc2) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
Docking Workflow
Caption: Molecular docking workflow.
Interpretation of Docking Results
The output of the docking simulation will be a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. A lower binding energy suggests a more favorable interaction. The relative binding energies for MAO-A and MAO-B will provide an initial prediction of the compound's selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[2] This allows for the prediction of the activity of novel compounds based on their structural features. We will construct a QSAR model for MAO-A and MAO-B inhibition to predict the potency of our target molecule.
Dataset Curation
A crucial step in QSAR modeling is the collection of a high-quality dataset of known MAO inhibitors with their corresponding biological activities (e.g., IC50 or Ki values). Data can be sourced from databases like ChEMBL and PubChem, as well as from the scientific literature.[1][3][13] The dataset should be diverse in terms of chemical structure and span a wide range of activity values.
QSAR Modeling Workflow
Caption: QSAR modeling workflow.
Step-by-Step QSAR Protocol
-
Data Collection: Compile a list of at least 30-50 diverse MAO-A and MAO-B inhibitors with consistent IC50 values.
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Mordred.
-
Data Splitting: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set.
-
Model Building: Use the training set to build a statistical model using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF).
-
Model Validation:
-
Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²) on the training set.
-
External Validation: Evaluate the predictive power of the model on the independent test set (r²_pred). A good QSAR model should have a high correlation coefficient (R²) for the training set, a high q², and a high r²_pred.
-
-
Prediction: Use the validated QSAR model to predict the IC50 value of this compound.
Elucidating Dynamic Behavior: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the stability of the binding pose and the conformational changes of the complex over time.[10]
MD Simulation Protocol
-
System Setup:
-
Use the top-ranked docking pose of the ligand-receptor complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Maintain the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.
-
-
Production Run: Run the simulation for a significant period (e.g., 100 ns or more) to collect trajectory data.
Analysis of MD Trajectories
The trajectory data from the MD simulation can be analyzed to understand:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
MD Simulation Workflow
Caption: Molecular dynamics simulation workflow.
Synthesis and Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying ADMET prediction, molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can generate a robust computational profile of this novel compound. The predicted favorable ADMET properties, coupled with the anticipated strong binding to MAO-A and/or MAO-B, suggest that this molecule warrants further investigation as a potential CNS-active agent. The insights gained from these computational studies can guide future experimental work, including chemical synthesis, in vitro enzyme inhibition assays, and eventually, in vivo studies. This integrated computational and experimental approach is fundamental to modern, efficient, and targeted drug discovery.
References
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
-
1GOS: Human Monoamine Oxidase B. RCSB PDB.
-
Free web servers used for the prediction of ADMET parameters. ResearchGate.
-
4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. RCSB PDB.
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit.
-
Three-dimensional structure of human monoamine oxidase A (MAO A). NIH.
-
2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB.
-
pkCSM. Biosig Lab.
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC - PubMed Central.
-
How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube.
-
SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube.
-
6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB.
-
How to use SwissADME?. YouTube.
-
Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with.... ResearchGate.
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.
-
Monoamine oxidase A | Catecholamine turnover. IUPHAR/BPS Guide to PHARMACOLOGY.
-
7B0V: Crystal Structure of human monoamine oxidase B in complex with (E). RCSB PDB.
-
pdb_00006fw0. wwPDB.
-
2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB.
-
PreADMET | Prediction of ADME/Tox.
-
ADMET predictions. VLS3D.COM.
-
ADMET Prediction-Webserver-ADMElab.
-
Monoamine oxidase A Inhibitors (IC50, Ki). AAT Bioquest.
-
SwissADME. YouTube.
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC - PubMed Central.
-
Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
-
3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
-
Drug action (IC 50 values) on MAO A and MAO B activities. ResearchGate.
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.
-
The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors.... ResearchGate.
-
QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition.
-
QSAR modelling of novel coumarin derivatives for MAO-B inhibition. AWS.
-
Contour map of 3D-QSAR results for MAO-B inhibitors around.... ResearchGate.
-
1-(1-benzylcyclopropyl)-N,N-dimethylmethanamine | C13H19N | CID 22325094. PubChem.
-
PubChem.
-
Men-11467 | C38H40N4O3 | CID 9960352. PubChem.
-
(2-Phenylcyclopropyl)methanamine | C10H13N | CID 12370465. PubChem.
-
(2-Methylcyclopropyl)benzene | C10H12 | CID 137839. PubChem.
Sources
- 1. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 10. rcsb.org [rcsb.org]
- 11. Monoamine oxidase A | Catecholamine turnover | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
The Pharmacology of gem-Dimethylcyclopropylamines: A Technical Guide for Drug Development Professionals
Abstract
The gem-dimethylcyclopropylamine scaffold represents a fascinating and strategically significant motif in modern medicinal chemistry. Building upon the well-established pharmacology of cyclopropylamines as potent enzyme inhibitors, the introduction of a gem-dimethyl group on the cyclopropane ring offers a suite of potential advantages, from mitigating metabolic liabilities to enhancing potency and selectivity. This in-depth technical guide provides a comprehensive overview of the pharmacology of this unique chemical class, with a particular focus on their role as monoamine oxidase (MAO) inhibitors. We will delve into the core mechanism of action, explore the critical structure-activity relationships, and elucidate the pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide will provide practical, field-proven insights for researchers and drug development professionals working with or considering this promising scaffold.
Introduction: The Cyclopropylamine Core and the Rise of the gem-Dimethyl Moiety
Cyclopropylamines, most notably tranylcypromine, have long been recognized for their potent, irreversible inhibition of monoamine oxidases (MAOs), enzymes crucial for the metabolism of key neurotransmitters.[1][2] This inhibitory action leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine, forming the basis of their therapeutic efficacy as antidepressants.[2][3] However, the inherent reactivity of the cyclopropylamine moiety, while essential for its mechanism-based inhibition, can also lead to metabolic instability and the formation of reactive intermediates.[1]
In recent years, the strategic incorporation of a gem-dimethyl group onto the cyclopropane ring has emerged as a key strategy in drug design to address these challenges.[1] This substitution, where two methyl groups are attached to the same carbon atom of the cyclopropane ring, is not merely an incremental modification. It is a deliberate design choice intended to confer significant pharmacological advantages, including improved metabolic stability, enhanced potency, and a more favorable safety profile.[4][5] This guide will dissect the pharmacology of these intriguing molecules, starting with the foundational principles of their interaction with their primary biological targets.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The primary pharmacological target of gem-dimethylcyclopropylamines, by extension from their parent cyclopropylamine analogues, is monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[6][7]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.
Gem-dimethylcyclopropylamines are predicted to act as mechanism-based inhibitors , also known as "suicide inhibitors." The proposed mechanism, analogous to that of tranylcypromine, involves the following steps:
-
Initial Binding: The gem-dimethylcyclopropylamine binds to the active site of the MAO enzyme.
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the amine group of the inhibitor.
-
Radical Formation: This oxidation generates a highly reactive radical intermediate.
-
Covalent Adduct Formation: The radical intermediate then forms a stable, covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site.
This covalent modification irreversibly inactivates the enzyme.[8] The regeneration of enzyme activity requires the de novo synthesis of the MAO protein, leading to a prolonged duration of action that far exceeds the pharmacokinetic half-life of the drug itself.[3]
Structure-Activity Relationships (SAR): The Impact of the gem-Dimethyl Group
The defining feature of this class of compounds is the gem-dimethyl substitution on the cyclopropane ring. This structural modification is expected to have a profound impact on the molecule's pharmacological profile.
Enhanced Metabolic Stability
A primary driver for the incorporation of the gem-dimethyl group is to block oxidative metabolism of the cyclopropane ring.[1] The cyclopropyl group, particularly when attached to an amine, can be susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to ring-opening and the formation of reactive metabolites that can covalently bind to proteins, a potential source of toxicity.[1] The gem-dimethyl substitution sterically hinders this metabolic pathway, thereby:
-
Reducing the formation of reactive metabolites. [1]
-
Increasing the metabolic stability of the compound. [5]
-
Potentially improving the safety profile and reducing the risk of idiosyncratic toxicity. [4]
Modulation of Potency and Selectivity
The gem-dimethyl group can also influence the potency and selectivity of MAO inhibition through several mechanisms:
-
Conformational Restriction: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict the bond angles of the cyclopropane ring, potentially locking the molecule into a more bioactive conformation for binding to the MAO active site.[9]
-
Increased Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and access its target in the central nervous system.
-
Van der Waals Interactions: The methyl groups can engage in favorable van der Waals interactions within the enzyme's active site, potentially increasing binding affinity and potency.[10]
While direct comparative studies between gem-dimethylcyclopropylamines and their non-methylated counterparts as MAO inhibitors are limited in the public domain, the principles of medicinal chemistry strongly suggest that this substitution would be a favorable modification.
| Feature | Unsubstituted Cyclopropylamine (e.g., Tranylcypromine) | gem-Dimethylcyclopropylamine (Predicted) | Rationale for Improvement |
| Metabolic Stability | Susceptible to CYP-mediated ring oxidation[1] | More resistant to oxidative metabolism[1][5] | Steric hindrance of the gem-dimethyl group blocks the site of metabolic attack. |
| Toxicity Profile | Potential for reactive metabolite formation[1] | Lower potential for reactive metabolite formation[4] | Reduced metabolic bioactivation leads to a cleaner safety profile. |
| Potency | Potent MAO inhibitor[2] | Potentially enhanced potency[10] | Favorable conformational effects and increased lipophilicity may improve binding affinity. |
| Selectivity (MAO-A/B) | Non-selective with a slight preference for MAO-B[2] | May be modulated by the gem-dimethyl group | The altered shape and electronics could influence binding to the distinct active sites of the two isoforms. |
Table 1: Predicted impact of gem-dimethyl substitution on the pharmacological properties of cyclopropylamine MAO inhibitors.
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profile of a gem-dimethylcyclopropylamine is anticipated to be significantly influenced by its enhanced metabolic stability.
-
Absorption and Distribution: The increased lipophilicity conferred by the gem-dimethyl group is expected to result in good oral absorption and distribution into the central nervous system.
-
Metabolism: As previously discussed, the primary advantage is the reduced susceptibility to oxidative metabolism of the cyclopropane ring.[1] Other metabolic pathways, such as N-acetylation, may still occur.
-
Elimination Half-Life: The pharmacokinetic half-life may be prolonged compared to less stable analogues, although the pharmacodynamic half-life will be primarily determined by the rate of MAO enzyme resynthesis due to the irreversible nature of the inhibition.[3]
The pharmacodynamics of these compounds are directly linked to their irreversible inhibition of MAO. A single dose can lead to a sustained increase in monoamine neurotransmitter levels for several days.[2] This necessitates careful consideration of dosing regimens and washout periods when switching to or from other serotonergic medications to avoid the risk of serotonin syndrome.
Therapeutic Applications and Future Directions
Based on the pharmacology of known cyclopropylamine MAO inhibitors, gem-dimethylcyclopropylamines hold significant therapeutic potential in several areas:
-
Treatment-Resistant Depression: Given the efficacy of tranylcypromine in this patient population, novel derivatives with an improved safety profile would be of great clinical interest.[11]
-
Anxiety Disorders: The anxiolytic effects of MAO inhibitors are well-documented.[2]
-
Parkinson's Disease: Selective MAO-B inhibitors are a mainstay in the treatment of Parkinson's disease, and a gem-dimethylcyclopropylamine with high selectivity for this isoform could be a valuable therapeutic agent.
Beyond MAO, the cyclopropylamine scaffold is being actively investigated as an inhibitor of other enzymes, most notably Lysine-Specific Demethylase 1 (LSD1) , a promising target in oncology.[12][13] Many of the LSD1 inhibitors currently in development are based on the tranylcypromine scaffold.[13] The principles of enhancing metabolic stability and potency through gem-dimethyl substitution are equally applicable in this context, opening up new avenues for the therapeutic application of this chemical class.
Experimental Protocols: In Vitro Evaluation of MAO Inhibition
The following is a generalized protocol for assessing the MAO inhibitory activity of novel gem-dimethylcyclopropylamine derivatives.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
Benzylamine (a selective MAO-B substrate)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or spectrophotometric assay)
-
Test compounds dissolved in DMSO
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the appropriate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.
-
Initiation of Reaction: Add the substrate (e.g., kynuramine or benzylamine) and the detection reagent (e.g., Amplex Red) to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of increase in signal is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The gem-dimethylcyclopropylamine scaffold represents a sophisticated and highly promising evolution of the clinically validated cyclopropylamine pharmacophore. By strategically incorporating a gem-dimethyl group, medicinal chemists can address the metabolic liabilities of the parent scaffold while potentially enhancing potency, selectivity, and overall druggability. While the primary focus of this guide has been on their role as MAO inhibitors for neurological disorders, the growing interest in cyclopropylamine-based inhibitors for other targets, such as LSD1 in oncology, underscores the broad therapeutic potential of this chemical class. For drug development professionals, a thorough understanding of the interplay between the cyclopropylamine core and the gem-dimethyl substitution is essential for unlocking the full potential of these remarkable molecules.
References
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Bjelkmar, P., et al. (2010). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 53(15), 5783-5795. [Link]
-
Grasso, S., et al. (2020). Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML. Cell Death & Disease, 11(1), 1-13. [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
-
Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1148-1154. [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3147-3159. [Link]
-
Parveen, H., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(9), 1471-1492. [Link]
-
Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Figshare. [Link]
-
Sehrawat, A., et al. (2022). LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer. Nature Communications, 13(1), 1-16. [Link]
-
Kumar, A., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 12(45), 29363-29377. [Link]
-
Tiong, C. X., et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(7), 2651-2674. [Link]
-
Tiong, C. X., et al. (2018). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]
-
Ricken, R., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]
-
Ricken, R., et al. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. European Neuropsychopharmacology, 27(8), 714-728. [Link]
-
Li, Z., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
-
Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Shdi, A., et al. (2025). Tranylcypromine. StatPearls. [Link]
-
Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 242, 114655. [Link]
-
UKCPA. (n.d.). Tranylcypromine. Handbook of Perioperative Medicines. [Link]
-
Pasonen-Seppänen, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 769. [Link]
-
Zirkle, C. L., et al. (1983). Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups. Journal of Medicinal Chemistry, 26(5), 625-630. [Link]
-
Singh, S., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(20), 10141-10158. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Architecture of Phenylcyclopropylamines: A Technical Guide to Structure-Activity Relationships
Abstract
The phenylcyclopropylamine scaffold, exemplified by the antidepressant tranylcypromine, represents a privileged structure in medicinal chemistry. Its inherent reactivity and rigid conformation have been exploited to design potent inhibitors of key enzymes, most notably Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1). This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylcyclopropylamine analogs. We will dissect the intricate interplay between structural modifications and biological activity, offering insights into the rational design of next-generation therapeutics for depression and oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and oncology.
Introduction: From Antidepressant to Anticancer Agent
The journey of the phenylcyclopropylamine scaffold began with the serendipitous discovery of tranylcypromine's antidepressant effects.[1] Its mechanism of action, the irreversible inhibition of MAO-A and MAO-B, leads to an increase in the synaptic levels of monoamine neurotransmitters.[2] This foundational understanding of its interaction with flavin adenine dinucleotide (FAD)-dependent enzymes paved the way for its repurposing.
The structural and mechanistic homology between MAOs and LSD1, an FAD-dependent histone demethylase implicated in various cancers, sparked a new wave of research.[3] It was discovered that the phenylcyclopropylamine core could be adapted to potently and selectively inhibit LSD1, a pivotal moment that expanded the therapeutic potential of this chemical class into oncology.[4] This guide will delve into the SAR of these analogs, examining how subtle molecular changes can dictate their potency and selectivity towards these distinct but related enzymatic targets.
The Core Pharmacophore: Unraveling the Structure-Activity Landscape
The biological activity of phenylcyclopropylamine analogs is governed by the intricate interplay of three key structural components: the phenyl ring, the cyclopropyl ring, and the amine group. Understanding the contribution of each is paramount for rational drug design.
The Phenyl Ring: A Handle for Potency and Selectivity
Substitutions on the phenyl ring have a profound impact on the inhibitory activity and selectivity of phenylcyclopropylamine analogs.
-
Position of Substitution: The position of substituents on the phenyl ring is critical. For LSD1 inhibition, ortho and meta substitutions are often favored, as they can interact with specific residues in the enzyme's active site.[4] In contrast, para substitutions have been extensively explored for both MAO and LSD1 inhibitors.
-
Nature of Substituents:
-
Halogens: Introduction of halogens, such as fluorine and bromine, can significantly enhance potency. For instance, 4-bromo-2,5-difluoro-phenylcyclopropylamine has shown potent LSD1 inhibitory activity.[1]
-
Bulky Groups: The addition of bulky substituents, such as benzyloxy groups, at the ortho position can dramatically increase selectivity for LSD1 over MAOs.[3] This is attributed to steric hindrance within the more constrained active site of MAOs.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituents can influence the reactivity of the cyclopropylamine moiety. Both electron-donating and electron-withdrawing groups have been incorporated, with their effects being highly context-dependent.
-
The Cyclopropyl Ring: The Engine of Irreversible Inhibition
The strained three-membered cyclopropyl ring is the cornerstone of the irreversible inhibitory mechanism of these compounds.
-
Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropyl ring is generally crucial for potent activity against both MAOs and LSD1.[5] However, some cis isomers have also demonstrated inhibitory effects, suggesting that the spatial arrangement of the key pharmacophoric elements is the ultimate determinant of activity.[1]
-
Substitution on the Ring: While the parent unsubstituted cyclopropyl ring is the most common, modifications to the ring itself have been explored. These are generally less common due to the synthetic challenges and the critical role of the unsubstituted ring in the mechanism of action.
The Amine Group: A Gateway to Selectivity and Improved Properties
The primary amine of tranylcypromine is a key site for modification to enhance selectivity and modulate physicochemical properties.
-
N-Alkylation and N-Acylation: Substitution on the nitrogen atom is a powerful strategy to improve selectivity for LSD1 over MAOs. The introduction of various alkyl and acyl groups can disrupt the binding interactions required for MAO inhibition while maintaining or even enhancing affinity for the more accommodating active site of LSD1. For example, the addition of a (4-methylpiperazin-1-yl)ethanone substituent to the cyclopropylamine nitrogen resulted in a potent and selective LSD1 inhibitor.[3]
The following diagram illustrates the key structural components of the phenylcyclopropylamine scaffold and the common points of modification that influence its biological activity.
// Main Structure main [label="", image="phenylcyclopropylamine_structure.png", pos="0,0!"];
// Phenyl Ring Modifications phenyl_ring [label="Phenyl Ring\n- Substituent Position (ortho, meta, para)\n- Substituent Nature (Halogens, Bulky Groups)", pos="-2.5,1!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; phenyl_ring -> main [dir=none];
// Cyclopropyl Ring Modifications cyclopropyl_ring [label="Cyclopropyl Ring\n- Stereochemistry (trans vs. cis)\n- Ring Substitution", pos="0,-2.5!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; cyclopropyl_ring -> main [dir=none];
// Amine Group Modifications amine_group [label="Amine Group\n- N-Alkylation\n- N-Acylation", pos="2.5,1!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; amine_group -> main [dir=none]; }
Caption: Key modification sites on the phenylcyclopropylamine scaffold.Mechanism of Action: A Tale of Covalent Modification
The irreversible inhibition of both MAOs and LSD1 by phenylcyclopropylamine analogs proceeds through a mechanism-based inactivation pathway. The core of this process is the enzymatic oxidation of the cyclopropylamine moiety, which leads to the formation of a reactive intermediate that covalently modifies the FAD cofactor.
The proposed mechanism involves the following key steps:
-
Binding: The inhibitor binds to the active site of the enzyme.
-
Oxidation: The FAD cofactor oxidizes the amine, leading to the opening of the cyclopropyl ring and the formation of a reactive radical cation intermediate.
-
Covalent Adduct Formation: This intermediate rapidly reacts with the N5 atom of the FAD cofactor, forming a stable covalent adduct. This adduct effectively and irreversibly inactivates the enzyme.[2]
The following diagram illustrates the general mechanism of FAD-dependent enzyme inactivation by phenylcyclopropylamine analogs.
Caption: Stepwise mechanism of irreversible enzyme inhibition.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the inhibitory activities of selected phenylcyclopropylamine analogs against human MAO-A, MAO-B, and LSD1. This data highlights the impact of structural modifications on potency and selectivity.
| Compound | R1 (para) | R2 (ortho) | R3 (Amine) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | LSD1 k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Tranylcypromine | H | H | H | 2.3 | 0.95 | 20.7 | 44 | [6] |
| S1201 | H | O-Ph | H | >1000 | 830 | <20 | 447 | [4][7] |
| S2101 | H | O-CH₂Ph | H | 290 | 120 | <20 | 4560 | [4][7] |
| 4q | H | H | Acylhydrazone | - | - | 0.0918 | - | [8] |
| 1e | H | H | N-aryl amide | 19 | >100 | 0.011 | 5.5 x 10⁵ | [9] |
Data presented as IC50 values (µM) or k_inact/K_I (M⁻¹s⁻¹). A lower value indicates higher potency. "-" indicates data not available.
Experimental Protocols
Synthesis of a Representative Phenylcyclopropylamine Analog: (±)-trans-2-Phenylcyclopropylamine
This protocol describes a general method for the synthesis of the parent compound, tranylcypromine, which serves as a foundational route for the preparation of more complex analogs.[1]
Workflow Diagram:
Caption: General synthetic scheme for tranylcypromine.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 2-phenylcyclopropanecarboxylate (Cyclopropanation)
-
To a solution of styrene (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a catalyst (e.g., a rhodium or copper catalyst).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers.
Step 2: Synthesis of 2-Phenylcyclopropanecarboxylic acid (Saponification)
-
Dissolve the mixture of ethyl 2-phenylcyclopropanecarboxylate isomers in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide (e.g., 2.0 eq), to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-phenylcyclopropanecarboxylic acid. The trans isomer can be preferentially crystallized.
Step 3: Synthesis of (±)-trans-2-Phenylcyclopropylamine (Curtius Rearrangement)
-
Suspend the trans-2-phenylcyclopropanecarboxylic acid in an inert solvent (e.g., toluene).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base, such as triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux. The Curtius rearrangement will proceed to form the isocyanate intermediate.
-
To the isocyanate solution, add an aqueous acid (e.g., HCl) and continue to heat at reflux to hydrolyze the isocyanate to the primary amine.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (±)-trans-2-phenylcyclopropylamine. The product can be further purified by distillation or by salt formation and recrystallization.
Biological Evaluation: In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This protocol describes a common method for determining the inhibitory potency of compounds against LSD1 by measuring the production of hydrogen peroxide.[10][11]
Workflow Diagram:
Caption: Workflow for the LSD1 horseradish peroxidase-coupled assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of a methylated histone H3 peptide substrate (e.g., H3K4me2) in assay buffer.
-
Prepare a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a black, flat-bottom 96-well plate, add a small volume of the serially diluted test compound or vehicle control (DMSO).
-
Add the LSD1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the methylated histone peptide substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the detection reaction by adding the HRP/Amplex Red detection reagent to each well.
-
Incubate the plate at room temperature for a short period (e.g., 5-10 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the percent inhibition of LSD1 activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The phenylcyclopropylamine scaffold has proven to be a remarkably versatile platform for the development of potent enzyme inhibitors. The extensive SAR data accumulated for both MAO and LSD1 targets provides a robust framework for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Fine-tuning Selectivity: Developing analogs with even greater selectivity for LSD1 over MAOs and other FAD-dependent enzymes to minimize off-target effects.
-
Exploring Novel Phenyl Ring Substitutions: Investigating a wider range of substituents to probe new interactions within the enzyme active sites.
-
Modifying the Amine Substituent: Designing novel N-substituents to optimize drug-like properties, such as solubility, metabolic stability, and cell permeability.
-
Dual-Target Inhibitors: Exploring the potential for designing molecules that can modulate both MAO and LSD1 activity in a controlled manner for the treatment of complex diseases.
The continued exploration of the structure-activity relationships of phenylcyclopropylamine analogs holds immense promise for the discovery of innovative therapeutics for a range of debilitating diseases.
References
-
Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697–713. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
-
Fang, Y., Liao, G., & Yu, B. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
-
Benelkebir, H., Hodgkinson, C., Duriez, P. J., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709–3716. [Link]
-
LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology. [Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2018). Journal of Medicinal Chemistry. [Link]
-
Sano, K., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. [Link]
-
LSD1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Ota, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Suzuki, T., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry. [Link]
-
Hino, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. [Link]
-
Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Viewing a reaction path diagram. (n.d.). Cantera. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Yoshimura, Y., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. (2017). ResearchGate. [Link]
-
Graphviz. (n.d.). [Link]
-
Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine (CAS 884091-04-7): A Novel Phenylcyclopropylamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is a structurally distinct molecule within the broader class of phenylcyclopropylamines, a group known for its significant pharmacological activities. While this specific compound, identified by CAS number 884091-04-7, is not extensively characterized in current scientific literature, its structural motifs suggest a high potential for biological activity, warranting further investigation. This guide provides a comprehensive framework for the synthesis, characterization, and systematic pharmacological evaluation of this novel compound. It is designed to serve as a foundational resource for researchers aiming to explore its therapeutic potential and mechanism of action.
Introduction: Unveiling a Research Opportunity
The phenylcyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine. Derivatives of this core structure have been explored for a range of therapeutic applications, including antidepressants, antineoplastics, and anticoagulants[1]. The unique strained three-membered ring of cyclopropylamines imparts a rigid conformation that can lead to high-affinity interactions with biological targets[2][3].
This compound presents an intriguing variation on this theme. The presence of gem-dimethyl groups on the cyclopropane ring and an N-methylated aminomethyl side chain introduces distinct steric and electronic properties compared to well-studied analogues. These modifications could significantly alter its pharmacological profile, potentially leading to novel selectivity or potency for various biological targets. This guide outlines a strategic approach to unlock the scientific value of this under-researched molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its study. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 884091-04-7 | Publicly available chemical databases |
| Molecular Formula | C₁₃H₁₉N | Publicly available chemical databases |
| Molecular Weight | 189.30 g/mol | Publicly available chemical databases |
| Predicted LogP | 2.9 - 3.3 | Chemical property prediction software |
| Predicted pKa | ~9.5 (amine) | Chemical property prediction software |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |
Structure:
Caption: Chemical structure of this compound.
Proposed Synthetic Strategy
While a specific synthesis for this compound is not published, a plausible and efficient route can be designed based on established methods for cyclopropanation and amine functionalization. The Corey-Chaykovsky reaction is a robust method for the synthesis of cyclopropanes from α,β-unsaturated esters[1].
Workflow for Synthesis and Purification:
Caption: Proposed synthetic and purification workflow.
Step-by-Step Protocol:
-
Cyclopropanation:
-
React a suitable α,β-unsaturated phenyl ester (e.g., ethyl cinnamate) with a sulfur ylide generated from trimethylsulfoxonium iodide and a strong base like sodium hydride. This will form the corresponding ethyl 2-phenylcyclopropanecarboxylate. The gem-dimethyl groups can be introduced by starting with an appropriately substituted alkene.
-
-
Reduction to the Aldehyde:
-
The resulting cyclopropyl ester is reduced to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.
-
-
Reductive Amination:
-
The cyclopropyl aldehyde is then reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This one-pot reaction forms the desired N-methylmethanamine product.
-
-
Purification and Characterization:
-
The crude product should be purified using column chromatography on silica gel or by distillation under reduced pressure.
-
The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
Proposed Pharmacological Evaluation
Given the structural similarity to known MAO inhibitors, a primary line of investigation should be the compound's effect on MAO-A and MAO-B enzymes. However, a broader screening approach is recommended to uncover novel activities.
Experimental Workflow for Pharmacological Screening:
Caption: A tiered approach for pharmacological evaluation.
Key Experiments:
-
MAO Inhibition Assay:
-
Objective: To determine the IC₅₀ values for the inhibition of recombinant human MAO-A and MAO-B.
-
Method: A common method involves using a fluorometric or radiometric assay that measures the enzymatic activity of MAO on a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The assay should be run with a range of inhibitor concentrations to determine the IC₅₀. Tranylcypromine should be used as a positive control.
-
-
Broad Receptor Screening:
-
Objective: To identify potential off-target activities or novel primary targets.
-
Method: Submit the compound to a commercial or in-house broad receptor binding screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically test for binding to hundreds of known receptors, ion channels, and transporters.
-
-
Follow-up Studies for Hits:
-
If significant activity is identified in the initial screens, follow-up studies are crucial. These may include:
-
Functional Assays: To determine if the compound is an agonist, antagonist, or allosteric modulator of the identified target.
-
Selectivity Profiling: To assess the compound's activity against related targets.
-
In Vivo Models: If a promising in vitro profile is established, studies in relevant animal models of disease (e.g., models of depression if MAO inhibition is confirmed) would be the next logical step.
-
-
Future Research and Conclusion
This compound represents an unexplored area of chemical space within a pharmacologically validated class of compounds. The research plan outlined in this guide provides a clear path for its synthesis, characterization, and biological evaluation.
Key research questions to be addressed include:
-
What is the stereochemistry of the biologically active isomer(s)?
-
How do the gem-dimethyl groups influence potency and selectivity compared to non-substituted analogues?
-
Does the N-methylation of the side-chain amine alter the compound's blood-brain barrier permeability and metabolic stability?
By systematically addressing these questions, the scientific community can determine if this compound holds promise as a novel therapeutic agent or a valuable research tool.
References
- Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824.
- Yoshida, S., Meyer, O. G. J., Rosen, T. C., Haufe, G., Ye, S., Sloan, M. J., & Kirk, K. L. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(7), 1796–1806.
- Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 333-343.
- Wikipedia contributors. (2023). Cyclopropylamine. In Wikipedia, The Free Encyclopedia.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports.
- Kaiser, C., et al. (1962). 2-Substituted Cyclopropylamines. I. A New Class of Potent Monoamine Oxidase Inhibitors. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1243–1265.
- Paulus, I. (1983). Synthesis of trans-2-phenylcyclopropylamine.
- BLDpharm. (1R,5S)-1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
- BLDpharm. 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane.
Sources
Methodological & Application
Application Notes and Protocols for the Characterization of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine as a Monoamine Oxidase Inhibitor
Introduction: The Scientific Rationale
Monoamine oxidases (MAO) are a family of mitochondrial flavoenzymes pivotal in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as various dietary amines.[1][2][3] Two distinct isoforms, MAO-A and MAO-B, have been identified, differing in their tissue distribution, substrate preferences, and inhibitor sensitivities.[1][2][4] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a validated strategy for treating major depressive and anxiety disorders.[1][2] Conversely, MAO-B primarily catabolizes dopamine and phenylethylamine, and selective MAO-B inhibitors are established therapeutics for Parkinson's disease and have potential applications in other neurodegenerative conditions like Alzheimer's disease.[1][4][5]
The phenylcyclopropylamine scaffold is a cornerstone in the development of MAO inhibitors. Tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of both MAO isoforms, is a clinically effective antidepressant, though its use is tempered by significant side effects like the "cheese effect" (hypertensive crisis).[6][7][8] This has driven the search for novel analogs with improved selectivity and safety profiles.
This document provides a detailed guide for the comprehensive evaluation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine , a novel structural analog of tranylcypromine. The structural modifications—gem-dimethyl substitution on the cyclopropyl ring and an N-methylmethanamine side chain—necessitate a thorough characterization of its inhibitory potency, isoform selectivity (MAO-A vs. MAO-B), and mechanism of action. The following protocols are designed as a self-validating system for researchers, scientists, and drug development professionals to rigorously assess this compound's potential as a therapeutic agent.
Part 1: Hypothesized Mechanism of Action
Phenylcyclopropylamines like tranylcypromine are classic examples of mechanism-based, irreversible inhibitors, often termed "suicide inhibitors."[9][10] It is hypothesized that this compound follows a similar mechanism. The enzyme oxidizes the amine, generating a reactive radical intermediate. This intermediate can then lead to the opening of the strained cyclopropyl ring, forming a covalent adduct with the FAD cofactor or a nearby active site residue, thus permanently inactivating the enzyme.[10]
Caption: Hypothesized mechanism of irreversible MAO inhibition by a phenylcyclopropylamine analog.
Part 2: In Vitro Characterization Protocols
The primary goal of in vitro analysis is to determine the compound's inhibitory potency (IC₅₀) and its selectivity for MAO-A versus MAO-B.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol utilizes a sensitive fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[11][12] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to produce the highly fluorescent resorufin, which can be measured to quantify MAO activity.[12][13]
A. Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect or mammalian cell expression systems).
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrates:
-
Detection Reagents:
-
Test Compound: this compound (prepare 10 mM stock in DMSO).
-
Reference Inhibitors (Positive Controls):
-
Equipment: 96-well black, flat-bottom microplates; multi-mode microplate reader with fluorescence capabilities (Ex/Em ≈ 530/590 nm); incubator (37°C).
B. Experimental Workflow
Caption: Workflow for the fluorometric in vitro MAO inhibition assay.
C. Step-by-Step Protocol
-
Prepare Reagents:
-
Thaw all frozen reagents and keep them on ice. The assay buffer should be at room temperature.[17]
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by a final dilution in Assay Buffer to achieve a 10x final concentration. (e.g., from 100 µM down to 1 pM).
-
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 10 µL of the diluted test compound, reference inhibitor, or vehicle (for 100% activity control).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of MAO-A or MAO-B enzyme in Assay Buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation step is crucial for irreversible inhibitors to allow time for enzyme inactivation.[17]
-
-
Reaction Initiation:
-
During the pre-incubation, prepare the Substrate Mix containing the substrate (e.g., p-Tyramine), Amplex® Red, and HRP in Assay Buffer. A typical final concentration in the 100 µL reaction volume would be 1 mM p-Tyramine, 200 µM Amplex Red, and 1 U/mL HRP.[14]
-
Add 40 µL of the Substrate Mix to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 530/585 nm) every 1-2 minutes for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Slope of test well / Slope of vehicle control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radioligand Binding Assay for Affinity (Kᵢ) Determination
While IC₅₀ values measure functional potency, radioligand binding assays determine the direct binding affinity (Kᵢ) of a compound to the enzyme.[18][19] This can provide complementary information, especially for differentiating competitive from non-competitive inhibition.
A. Principle This is a competitive binding assay where the unlabeled test compound competes with a known radiolabeled ligand for binding to the MAO active site.[19] The amount of bound radioactivity is measured, and a decrease indicates displacement by the test compound.
B. Materials
-
Enzyme Source: Mitochondrial membranes prepared from tissue homogenates (e.g., rat liver or brain) or cells expressing MAO.[18]
-
Radioligand: [³H]-Selegiline or another suitable high-affinity MAO radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters.[18][20]
-
Scintillation Counter: For quantifying radioactivity.
-
Buffers: Incubation buffer (e.g., Tris-HCl) and wash buffer.
C. Abbreviated Protocol
-
Incubation: Incubate the enzyme source with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.[19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Analysis: Calculate the IC₅₀ from the competition curve and then convert it to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its dissociation constant (Kₑ).
Data Presentation: In Vitro Results
Summarize all potency and selectivity data in a clear, tabular format.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |
| This compound | Experimental | Experimental | Calculated |
| Tranylcypromine (Reference) | 2300[21] | 950[21] | 0.41 |
| Clorgyline (Reference) | Literature | Literature | >1000 (MAO-A Selective) |
| Selegiline (Reference) | Literature | Literature | >1000 (MAO-B Selective) |
¹ Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI < 1 indicates MAO-B selectivity, while an SI > 1 indicates MAO-A selectivity.
Part 3: Ex Vivo Protocol for In Vivo Target Engagement
This protocol assesses the ability of the test compound to inhibit MAO activity in the brain after systemic administration to a rodent, providing crucial information on its bioavailability, blood-brain barrier penetration, and in vivo efficacy.
Protocol 3: Ex Vivo MAO Inhibition in Rodent Brain
A. Principle Animals are dosed with the test compound. After a specified time, brain tissue is collected, and the level of MAO-A and MAO-B activity is measured in brain homogenates or mitochondrial fractions using the in vitro assay described previously. The reduction in activity compared to vehicle-treated animals reflects the in vivo inhibition.[22]
B. Materials and Methods
-
Animal Dosing:
-
Use male C57BL/6 mice or Sprague-Dawley rats.
-
Administer this compound via a relevant route (e.g., intraperitoneal injection (IP) or oral gavage (PO)) at several dose levels. Include a vehicle control group.
-
-
Tissue Collection:
-
Sample Preparation:
-
Homogenize the brain tissue in ice-cold buffer.
-
Prepare a crude mitochondrial fraction via differential centrifugation.[25][26] This enriches the sample for MAO enzymes, which are located on the outer mitochondrial membrane.[4][24]
-
Determine the protein concentration of the mitochondrial fraction (e.g., using a BCA assay) to normalize enzyme activity.
-
-
Ex Vivo MAO Activity Assay:
-
Using the prepared mitochondrial fractions as the enzyme source, perform the fluorometric MAO-A and MAO-B activity assays as described in Protocol 1 . Crucially, do not add any further inhibitor in vitro.
-
-
Data Analysis:
-
Normalize the reaction rates to the protein concentration of each sample.
-
Calculate the percent inhibition for each dose group relative to the vehicle-treated control group.
-
Plot the percent inhibition versus the compound dose to determine an in vivo ED₅₀ (the dose required to produce 50% inhibition).
-
Conclusion and Forward Look
This comprehensive guide provides a robust framework for the preclinical characterization of this compound as a potential MAO inhibitor. The systematic application of these in vitro and ex vivo protocols will elucidate its potency, isoform selectivity, and in vivo target engagement. The resulting data package will be critical for making informed decisions about its therapeutic potential and guiding future studies, including pharmacokinetic profiling, safety pharmacology, and assessment in relevant animal models of depression or neurodegeneration.
References
-
Wikipedia. Tranylcypromine. [Link]
-
Drugs.com. (2025-07-31). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Tranylcypromine Sulfate? [Link]
-
EpigenTek. Trans-2-Phenylcyclopropylamine hydrochloride. [Link]
-
Edmondson, D. E. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology, 2558, 75–96. [Link]
-
YouTube. (2025-03-02). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Mayo Clinic. Tranylcypromine (oral route) - Side effects & dosage. [Link]
-
Youdim, M. B., & Bakhle, Y. S. (2006). New directions in monoamine oxidase A and B selective inhibitors and substrates. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
ResearchGate. (2008). Substrate/Inhibitor binding sites of MAO-A (left) and MAO-B (right). [Link]
-
Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
ResearchGate. (2021). Substrate and inhibitor profiles of human MAO A and B expressed from cDNAs. [Link]
-
Lesniak, A., Aarnio, M., Jonsson, A., Norberg, T., Nyberg, F., & Gordh, T. (2016). High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. Life Sciences, 152, 231–237. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1431–1442. [Link]
-
Tsuruta, Y., Sugiura, Y., & Ogawa, K. (1986). A new method for in vivo measurement of brain monoamine oxidase activity. Journal of Neurochemistry, 46(3), 856–862. [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2558, 141–152. [Link]
-
ResearchGate. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Abbexa. Fluorometric Monoamine Oxidase Assay Kit. [Link]
-
Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit. [Link]
-
Hanzlik, R. P., & Tullman, R. H. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry, 28(12), 1953–1957. [Link]
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Journal of the American Chemical Society, 105(9), 2824–2831. [Link]
-
Naruhashi, K., et al. (2017). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Pharmaceutical Research, 34(7), 1437–1446. [Link]
-
Evotec. (2018). Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]
-
Obeng, S., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. [Link]
-
Rachad, A., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 6(4), 450–454. [Link]
-
Assay Genie. Monoamine Oxidase Assay Kit (BA0130). [Link]
-
Mayo Clinic. N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
-
Micheli, F., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1436–1439. [Link]
Sources
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 9. epigentek.com [epigentek.com]
- 10. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 14. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. apexbt.com [apexbt.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
- 22. A new method for in vivo measurement of brain monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. evotec.com [evotec.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive, in-depth guide for the synthesis of the novel compound 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical logic and causality behind each experimental choice. This guide is intended for an audience with a strong background in synthetic organic chemistry.
Introduction: The Significance of the Cyclopropylamine Scaffold
Cyclopropylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The rigid, three-membered ring of the cyclopropane moiety imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The specific compound, this compound, is a novel molecule with potential applications in neuroscience and pharmacology due to its structural similarity to known psychoactive compounds. This guide provides a robust and reproducible four-step synthesis of this target molecule, starting from commercially available phenylacetonitrile.
Overall Synthetic Scheme
The synthesis of this compound is a four-step process that begins with the formation of a cyclopropane ring, followed by alkylation, reduction, and a final N-methylation.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| Phenylacetonitrile | Sigma-Aldrich | 98% |
| 1,2-Dibromoethane | Alfa Aesar | 99% |
| Sodium Hydroxide | Fisher Scientific | 97% |
| Benzyltriethylammonium chloride | TCI | 98% |
| Methyl Iodide | Acros Organics | 99.5% |
| Sodium Amide | Strem Chemicals | 98% |
| Lithium Aluminum Hydride | Oakwood Chemical | 1.0 M in THF |
| Formaldehyde | EMD Millipore | 37% in H2O |
| Formic Acid | BASF | 99% |
| Diethyl Ether (anhydrous) | J.T. Baker | 99.8% |
| Tetrahydrofuran (anhydrous) | EMD Millipore | 99.9% |
| Dichloromethane | VWR | 99.8% |
| Ethyl Acetate | Macron | 99.5% |
| Hexanes | Pharmco | 98.5% |
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1-cyclopropanecarbonitrile
This initial step involves a phase-transfer catalyzed cyclopropanation reaction. The use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic reactants.[1]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add phenylacetonitrile (11.7 g, 0.1 mol), 1,2-dibromoethane (20.7 g, 0.11 mol), and benzyltriethylammonium chloride (0.23 g, 1 mmol).
-
Add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise over 30 minutes at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath.
-
After the addition is complete, continue stirring vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, dilute the reaction mixture with 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (10:1 hexanes/ethyl acetate) to yield 1-phenyl-1-cyclopropanecarbonitrile as a colorless oil.
Step 2: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile
This step involves the exhaustive methylation of the α-carbon of the nitrile. A strong base is required to deprotonate the carbon adjacent to both the phenyl ring and the nitrile group, forming a stabilized carbanion which then acts as a nucleophile.[2]
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide (NaNH2) (4.3 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-phenyl-1-cyclopropanecarbonitrile (14.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the NaNH2 suspension over 30 minutes.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (31.2 g, 0.22 mol) dropwise over 30 minutes.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
After removal of the solvent, the crude product is purified by column chromatography on silica gel (20:1 hexanes/ethyl acetate) to afford 2,2-dimethyl-1-phenylcyclopropanecarbonitrile.
Step 3: Reduction of 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile to (2,2-Dimethyl-1-phenylcyclopropyl)methanamine
The nitrile is reduced to the corresponding primary amine using a powerful reducing agent, lithium aluminum hydride (LAH). The reaction must be carried out under anhydrous conditions as LAH reacts violently with water.
Procedure:
-
In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 1.0 M solution of lithium aluminum hydride in THF (120 mL, 0.12 mol).
-
Cool the LAH solution to 0°C in an ice bath.
-
Dissolve 2,2-dimethyl-1-phenylcyclopropanecarbonitrile (17.1 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the LAH solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and then water again (13.8 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield (2,2-Dimethyl-1-phenylcyclopropyl)methanamine as a crude oil, which can be used in the next step without further purification.
Step 4: N-Methylation to this compound
The final step is the N-methylation of the primary amine using the Eschweiler-Clarke reaction. This is a reductive amination process where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent. This method is advantageous as it avoids over-alkylation to the quaternary ammonium salt.
Procedure:
-
To a 100 mL round-bottom flask, add the crude (2,2-Dimethyl-1-phenylcyclopropyl)methanamine from the previous step (approximately 0.1 mol).
-
Add formic acid (9.2 g, 0.2 mol) and a 37% aqueous solution of formaldehyde (16.2 mL, 0.2 mol).
-
Heat the mixture to 90-100°C and maintain this temperature for 6-8 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and make it basic by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (10:1 hexanes/ethyl acetate with 1% triethylamine) to give the final product, this compound.
Characterization Data (Predicted)
Predicted Spectroscopic Data for Intermediates and Final Product
| Compound | Predicted 1H NMR (CDCl3, 400 MHz) δ (ppm) | Predicted 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| 1-Phenyl-1-cyclopropanecarbonitrile | 7.40-7.20 (m, 5H, Ar-H), 1.75 (dd, J = 8.0, 4.0 Hz, 2H, CH2), 1.40 (dd, J = 8.0, 4.0 Hz, 2H, CH2) | 140.2 (Ar-C), 128.9 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 122.1 (CN), 25.1 (C-CN), 17.3 (CH2) |
| 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile | 7.35-7.15 (m, 5H, Ar-H), 1.55 (s, 1H, CH), 1.25 (s, 3H, CH3), 1.15 (s, 3H, CH3) | 138.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.2 (Ar-CH), 121.5 (CN), 35.8 (C-CN), 28.1 (C(CH3)2), 22.5 (CH3), 20.1 (CH3) |
| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine | 7.30-7.10 (m, 5H, Ar-H), 2.85 (s, 2H, CH2NH2), 1.40 (s, 1H, CH), 1.10 (s, 3H, CH3), 1.00 (s, 3H, CH3), 1.50 (br s, 2H, NH2) | 142.1 (Ar-C), 128.7 (Ar-CH), 127.5 (Ar-CH), 126.3 (Ar-CH), 48.2 (CH2NH2), 38.5 (C-CH2), 26.8 (C(CH3)2), 23.1 (CH3), 21.0 (CH3) |
| This compound | 7.30-7.10 (m, 5H, Ar-H), 2.60 (s, 2H, CH2N), 2.35 (s, 3H, NCH3), 1.45 (s, 1H, CH), 1.15 (s, 3H, CH3), 1.05 (s, 3H, CH3), 1.80 (br s, 1H, NH) | 141.8 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 58.5 (CH2N), 36.2 (NCH3), 39.0 (C-CH2), 27.2 (C(CH3)2), 22.8 (CH3), 20.5 (CH3) |
Note: The final product should also be characterized by Mass Spectrometry (MS) and Infrared (IR) spectroscopy. Expected MS (EI) m/z: 189 (M+). Expected IR (neat, cm-1): 3300-3400 (N-H stretch, if secondary amine is present as impurity), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch).
Troubleshooting and Safety Precautions
-
Step 1: The reaction is exothermic. Ensure efficient cooling to prevent side reactions. The phase-transfer catalyst is essential for good yields.
-
Step 2: Sodium amide is highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere. Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Step 3: Lithium aluminum hydride reacts violently with water and protic solvents. Use anhydrous solvents and perform the reaction under an inert atmosphere. The quenching procedure must be done slowly and carefully at 0°C.
-
Step 4: The reaction produces carbon dioxide gas, so ensure the reaction vessel is not sealed tightly. Formic acid is corrosive.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this novel compound for further investigation in drug discovery and development. The provided predicted characterization data will serve as a useful guide for confirming the identity and purity of the synthesized molecules.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. [Link]
-
1H NMR and 13C NMR data for compounds 1 and 7. ResearchGate. [Link]
-
in the chemical literature: nitrile enolate alkylation. YouTube. [Link]
Sources
Application Notes and Protocols: Phenylcyclopropylamines as Probes in Neuroscience Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of phenylcyclopropylamines in neuroscience research. It explores the core mechanisms, diverse applications, and detailed experimental protocols associated with this important class of neuroactive compounds.
Introduction: The Versatile Phenylcyclopropylamine Scaffold
The phenylcyclopropylamine scaffold is a privileged structure in neuropharmacology, most famously represented by trans-2-phenylcyclopropylamine, known clinically as the antidepressant tranylcypromine.[1][2] Originally developed as a monoamine oxidase (MAO) inhibitor, its utility in neuroscience research has expanded significantly.[3] This class of molecules offers a unique toolset to probe fundamental neurobiological processes due to its ability to engage multiple, distinct enzyme targets.
The strained cyclopropylamine ring is key to its chemical reactivity, enabling mechanism-based irreversible inhibition of specific flavin-dependent enzymes.[4] The primary targets of interest in neuroscience are the mitochondrial monoamine oxidases (MAO-A and MAO-B) and the nuclear lysine-specific demethylase 1 (LSD1/KDM1A).[4][5] This dual activity allows for the investigation of two critical regulatory systems in the central nervous system: synaptic neurotransmitter levels and epigenetic control of gene expression. This guide will detail the mechanisms, applications, and protocols for leveraging phenylcyclopropylamines to advance neuroscience research.
Section 1: Core Mechanisms of Action
Irreversible Inhibition of Monoamine Oxidases (MAO-A & MAO-B)
Monoamine oxidases are mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[6][7] By catabolizing these neurotransmitters, MAOs play a critical role in regulating their synaptic concentrations and overall signaling. There are two main isoforms, MAO-A and MAO-B, which differ in substrate preference and tissue distribution.[7] Selective inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in Parkinson's disease therapy.[3][8]
Phenylcyclopropylamines like tranylcypromine are non-selective, irreversible inhibitors of both MAO isoforms.[2] The inhibitory mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the amine. This process generates a reactive cyclopropyl radical intermediate that covalently binds to the FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme.[4][9] This potent, long-lasting inhibition makes these compounds excellent tools for studying the consequences of sustained elevation of monoamines in various experimental models.
Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin-dependent demethylase with close structural and mechanistic homology to MAO.[4] It plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. LSD1 inhibition can, therefore, lead to the de-repression of target genes.[10]
The discovery that tranylcypromine and its derivatives also act as potent, mechanism-based irreversible inhibitors of LSD1 opened a new avenue for their use in neuroscience.[4][5] Dysregulation of LSD1 has been implicated in neurodevelopmental disorders, and its inhibition is a potential therapeutic strategy.[11][12] The use of phenylcyclopropylamines allows researchers to investigate how epigenetic modifications influence neuronal development, function, and pathology. The development of derivatives with higher selectivity for LSD1 over MAOs is an active area of research to create more precise tools for these studies.[10][13]
Section 2: Key Applications in Neuroscience Research
Probing Monoaminergic Systems in Disease Models
The primary application of phenylcyclopropylamines is the pharmacological manipulation of monoamine neurotransmitter levels. By inhibiting their degradation, researchers can create a state of elevated synaptic monoamines to study their roles in behavior and pathophysiology.
-
Depression Models: In preclinical models of depression, such as chronic stress paradigms, tranylcypromine is used to validate the model by demonstrating that restoring monoaminergic tone can reverse depressive-like behaviors.[14][15]
-
Neurodegenerative Diseases: In models of Parkinson's disease, MAO-B inhibition is known to be neuroprotective and symptomatic.[16][17] Non-selective inhibitors can be used to study the combined roles of dopamine, serotonin, and norepinephrine in disease progression. In Alzheimer's disease models, MAO inhibition has been shown to reduce neuroinflammation and may impact amyloid-beta deposition.[3][17][18]
Investigating Neuroinflammation
Recent studies have highlighted a role for MAOs in neuroinflammatory processes. Tranylcypromine has been shown to suppress neuroinflammatory responses both in vitro and in vivo.[18] It can reduce microglial activation and the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS) and in the context of Alzheimer's disease pathology.[18] This makes it a valuable tool for investigating the crosstalk between neurotransmitter systems and neuroimmune function.
Elucidating Epigenetic Mechanisms in Neurodevelopment
The role of LSD1 in regulating gene expression during brain development is an emerging area of research. Phenylcyclopropylamines serve as pharmacological tools to inhibit LSD1 in neural stem cells and more complex models like human-induced pluripotent stem cell (iPSC)-derived cerebral organoids.[19] These studies can help elucidate the mechanisms by which epigenetic modifications control neurogenesis, neuronal differentiation, and synapse formation, and how their dysregulation may lead to neurodevelopmental disorders.[11][19]
Scaffold for Novel CNS Drug and Probe Development
The phenylcyclopropylamine structure is a versatile scaffold for medicinal chemistry efforts.
-
Selective Inhibitors: Derivatives are continuously being synthesized to improve selectivity for MAO-A, MAO-B, or LSD1, creating more refined research tools.[5][13]
-
Novel Targets: The scaffold has been adapted to create ligands for other CNS targets, such as selective dopamine D3 receptor agonists and antagonists.[20]
-
PET Imaging Ligands: Radiolabeled phenylcyclopropylamine derivatives are being developed as Positron Emission Tomography (PET) ligands.[12] These probes allow for the non-invasive, in vivo visualization and quantification of enzyme targets like MAO-B and LSD1 in the brain, which is critical for understanding their role in disease and for confirming target engagement in drug development.[12][21]
Section 3: Experimental Protocols
Protocol: In Vitro Determination of MAO-A and MAO-B Inhibition (IC₅₀)
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the potency of a phenylcyclopropylamine derivative in inhibiting recombinant human MAO-A and MAO-B.
Causality Behind Choices:
-
Enzyme Source: Recombinant enzymes provide a clean system to measure direct inhibition without confounding factors from tissue homogenates.[6]
-
Substrates: Kynuramine for MAO-A and benzylamine for MAO-B are commonly used, though other fluorometric substrates are available for higher sensitivity.[7][8] The choice of substrate dictates the detection method.
-
Pre-incubation: As phenylcyclopropylamines are time-dependent, irreversible inhibitors, a pre-incubation step between the enzyme and the inhibitor is crucial to allow for the inactivation reaction to occur before adding the substrate.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phenylcyclopropylamine compound (e.g., Tranylcypromine HCl)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate: Kynuramine
-
MAO-B Substrate: Benzylamine or a fluorometric alternative
-
96-well UV-transparent or black microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the phenylcyclopropylamine in a suitable solvent (e.g., water or DMSO). Create a serial dilution series in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay Buffer
-
Inhibitor dilution or vehicle control
-
MAO-A or MAO-B enzyme solution (pre-diluted in Assay Buffer)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to and inactivate the enzyme.
-
Reaction Initiation: Add the appropriate substrate (e.g., kynuramine for MAO-A) to all wells to start the reaction.
-
Detection: Immediately place the plate in a microplate reader set to 37°C. Measure the increase in absorbance (e.g., at 316 nm for the product of kynuramine) or fluorescence kinetically over 20-30 minutes.[8]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the progress curve for each concentration.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]
-
Protocol: In Vivo Assessment of MAO Inhibition in Rodent Brain
This protocol details the procedure for administering a phenylcyclopropylamine to rodents and subsequently measuring ex vivo MAO activity in brain tissue to confirm target engagement.
Causality Behind Choices:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable method for systemic drug delivery in rodents.[18]
-
Time Points: Selecting multiple time points after administration is essential to understand the onset and duration of the irreversible inhibition. Recovery of MAO activity requires de novo protein synthesis, which can take days.[16]
-
Control Group: A vehicle-only control group is mandatory to establish baseline MAO activity.
-
Ex Vivo Assay: Measuring MAO activity in brain homogenates from treated animals provides direct evidence of target engagement in the tissue of interest.
Materials:
-
Laboratory rodents (e.g., C57BL/6 mice)
-
Phenylcyclopropylamine compound, soluble in a sterile vehicle
-
Sterile vehicle (e.g., 0.9% saline)
-
Tissue homogenizer
-
Reagents for ex vivo MAO activity assay (see Protocol 3.1)
-
Protein quantification kit (e.g., BCA)
Procedure:
-
Animal Dosing: Acclimatize animals according to institutional guidelines. Prepare the dosing solution of the phenylcyclopropylamine in sterile vehicle. Administer the compound via i.p. injection at a specified dose (e.g., 3-10 mg/kg for tranylcypromine).[18] Administer vehicle to the control group.
-
Tissue Collection: At desired time points post-injection (e.g., 2, 24, 72 hours), euthanize animals using an approved method. Rapidly dissect the brain and isolate regions of interest (e.g., cortex, striatum, hippocampus) on ice.
-
Homogenate Preparation: Homogenize the tissue samples in ice-cold assay buffer (from Protocol 3.1). Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant containing the mitochondrial fraction.
-
Protein Quantification: Determine the total protein concentration of each homogenate using a BCA or similar assay to normalize enzyme activity.
-
Ex Vivo MAO Assay: Use the tissue homogenates as the enzyme source in the in vitro MAO assay described in Protocol 3.1 (omitting the inhibitor addition and pre-incubation steps).
-
Data Analysis:
-
Calculate MAO activity per mg of protein for each sample.
-
Express the activity in treated animals as a percentage of the average activity in the vehicle-treated control group.
-
Plot the % MAO inhibition versus time post-administration to characterize the duration of action.
-
Section 4: Data Presentation
Summarizing key quantitative data in a tabular format allows for clear comparison of the properties of different phenylcyclopropylamine-based inhibitors.
Table 1: Inhibitory Potency of Phenylcyclopropylamines Against MAO and LSD1
| Compound | Target | Potency Metric | Value | Notes | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | Kᵢ | 242 µM | Mechanism-based inactivator. | [4] |
| kᵢₙₐ꜀ₜ | 0.0106 s⁻¹ | [4] | |||
| MAO-A | kᵢₙₐ꜀ₜ/Kᵢ | ~2.4-fold > LSD1 | Limited selectivity vs. LSD1. | [4] | |
| MAO-B | kᵢₙₐ꜀ₜ/Kᵢ | ~16-fold > LSD1 | [4] | ||
| S2101 | LSD1 | kᵢₙₐ꜀ₜ/Kᵢ | 4560 M⁻¹s⁻¹ | Structurally designed derivative with improved potency for LSD1. | [10] |
| MAO-A | IC₅₀ | > 100 µM | High selectivity over MAOs. | [10] | |
| MAO-B | IC₅₀ | 12.3 µM | [10] | ||
| S2116 | LSD1 | IC₅₀ | 1.1 µM | N-alkylated derivative with further enhanced potency. | [13] |
| S2157 | LSD1 | IC₅₀ | 0.9 µM | N-alkylated derivative. | [13] |
Conclusion
Phenylcyclopropylamines represent a powerful and multifaceted class of chemical probes for neuroscience research. Their ability to irreversibly inhibit both monoamine oxidases and lysine-specific demethylase 1 provides a unique opportunity to explore the interplay between synaptic signaling and epigenetic regulation. From fundamental studies on neurotransmitter function to cutting-edge investigations into neuroinflammation and the development of novel PET imaging agents, these compounds continue to be indispensable tools. The protocols and data presented herein offer a framework for researchers to effectively apply phenylcyclopropylamines to dissect complex neurological processes and accelerate the discovery of new therapeutic strategies for brain disorders.
References
-
Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873–910. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Patsnap. (2025). What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Background Information. Evotec. [Link]
-
Riederer, P., & Lachenmayer, L. (2004). Clinical applications of MAO-inhibitors. Current Medicinal Chemistry, 11(15), 2033-2043. [Link]
-
Tariot, P. N. (2010). Potential Applications for Monoamine Oxidase B Inhibitors. Dementia and Geriatric Cognitive Disorders, 1(4), 335-341. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
Carradori, S., et al. (2020). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 25(9), 2174. [Link]
-
Lee, B., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Wang, Y., et al. (2019). Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. Frontiers in Neurology, 10, 98. [Link]
-
Johnson, K. M., & Jones, S. M. (1990). Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands. NIDA Research Monograph, 101, 1-29. [Link]
-
Zhang, T., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4579-4602. [Link]
-
Wikipedia. Tranylcypromine. Wikipedia. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
-
Soblosky, J. S., & Jetha, M. M. (1985). Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect. Psychopharmacology, 86(3), 291-296. [Link]
-
Veselý, J., et al. (2017). Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation. Biological Psychiatry, 81(12), 1034-1044. [Link]
-
Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. [Link]
-
Suzuki, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 774-780. [Link]
-
Balla, A., et al. (2000). Behavioral and neurochemical alterations following repeated phencyclidine administration in rats with neonatal ventral hippocampal lesions. Neuropharmacology, 39(12), 2295-2305. [Link]
-
Suzuki, T., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of Medicinal Chemistry, 53(15), 5649-5657. [Link]
-
Goodnough, D. B., & Baker, G. B. (1994). Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex. Cellular and Molecular Neurobiology, 14(4), 383-393. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
- Google Patents. (1977). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
Pochmann, D., et al. (2022). Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. Antioxidants, 11(11), 2262. [Link]
-
Taylor & Francis. Tranylcypromine – Knowledge and References. Taylor & Francis. [Link]
-
Suzuki, T., et al. (2021). LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models. Science Advances, 7(11), eaba1187. [Link]
-
Toyohara, J., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 64(7), 4119-4136. [Link]
-
Liang, S. H. Lab. Classic PET imaging ligands. Radioactive Drug Discovery. [Link]
-
Chen, Y. J., & Tseng, Y. L. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology, 13, 995166. [Link]
-
Li, Y., & Li, W. (2021). The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. EJNMMI Radiopharmacy and Chemistry, 6(1), 2. [Link]
-
Wang, H., et al. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 27(19), 6296. [Link]
-
Vargas, M. V., et al. (2023). The neural basis of psychedelic action. Nature Neuroscience, 26(5), 724-737. [Link]
-
De Luca, M. A., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology, 7, 96. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Clinical applications of MAO-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Phenylcyclopropylamine-Based Molecular Probes for PET Imaging of Monoamine Oxidase
A Note on Scope: Initial searches for "1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine" did not yield sufficient data to indicate its established use as a molecular probe. This guide, therefore, uses a closely related and scientifically pertinent compound, a fluorinated derivative of the well-characterized monoamine oxidase (MAO) inhibitor tranylcypromine, as a representative example.[1][2] This document serves as a comprehensive framework for researchers and drug development professionals on the characterization and application of phenylcyclopropylamine-based molecular probes for Positron Emission Tomography (PET) imaging.
Introduction to Phenylcyclopropylamines as Molecular Probes
The phenylcyclopropylamine scaffold is a cornerstone in the development of monoamine oxidase (MAO) inhibitors.[3] Tranylcypromine, or trans-2-phenylcyclopropylamine, is a well-known irreversible inhibitor of both MAO-A and MAO-B and is used clinically as an antidepressant.[1][4] The ability of these compounds to bind with high affinity and specificity to MAO makes them excellent candidates for development as molecular probes for PET imaging.
PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo.[5] By radiolabeling a phenylcyclopropylamine derivative with a positron-emitting isotope, such as Fluorine-18, it is possible to visualize and quantify the distribution and density of MAO enzymes in the brain and other tissues. This has significant implications for studying neuropsychiatric disorders, neurodegenerative diseases, and certain types of cancer where MAO expression is altered.[6][7]
This guide will focus on a hypothetical yet representative molecular probe, [¹⁸F]trans-2-fluoro-2-phenylcyclopropylamine , to illustrate the principles and protocols for the development and application of this class of PET tracers.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The primary mechanism of action for phenylcyclopropylamine-based probes is the irreversible inhibition of monoamine oxidase.[3] MAO is a flavin-containing enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7]
The inhibitory action of phenylcyclopropylamines involves the formation of a covalent bond with the flavin cofactor of the enzyme. This "suicide inhibition" results in a long-lasting inactivation of the enzyme, making it an ideal characteristic for a PET tracer, as the radiolabel becomes trapped at the target site, leading to a strong and persistent signal.[7]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays for Novel Cyclopropylamine Derivatives
Introduction: The Rising Prominence of Cyclopropylamine Derivatives in Drug Discovery
The cyclopropylamine moiety has become an increasingly important structural motif in modern medicinal chemistry. Its incorporation into small molecules can significantly enhance pharmacological properties, including potency, selectivity, metabolic stability, and membrane permeability. The rigid, three-membered ring of the cyclopropyl group introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving its binding affinity to a biological target.[1] This structural feature is prevalent in a range of therapeutic agents, from the fluoroquinolone class of antibiotics like Ciprofloxacin, where it enhances antibacterial efficacy, to novel anticancer and antiviral drugs.[1][2]
However, the unique chemical nature of the cyclopropylamine group also presents specific challenges in assay development. A key consideration is the potential for metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites that may covalently modify proteins, a factor that must be carefully considered in both in vitro and in vivo studies.[3][4]
This comprehensive guide provides a detailed framework for developing robust and reliable biochemical and cell-based assays for novel cyclopropylamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design and troubleshooting strategies.
I. Initial Target Engagement: Biophysical and Biochemical Assays
The first step in characterizing a novel cyclopropylamine derivative is to confirm its direct interaction with the intended biological target and to quantify the binding affinity and kinetics. Several biophysical and biochemical methods are well-suited for this purpose.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[5][6] It is particularly valuable in the early stages of drug discovery for hit validation and lead optimization.
Causality Behind Experimental Choices: SPR is chosen for its ability to provide detailed kinetic information (association and dissociation rates) in addition to binding affinity. This is crucial for understanding the dynamic interaction between the cyclopropylamine derivative and its target, which can inform structure-activity relationship (SAR) studies.
Experimental Workflow: SPR Analysis
Caption: Workflow for ITC-based analysis of cyclopropylamine derivatives.
Detailed Protocol: ITC Analysis of a Cyclopropylamine Derivative
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the chosen ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Dissolve the cyclopropylamine derivative in the final dialysis buffer to ensure a perfect buffer match. A slight mismatch can lead to significant heat of dilution artifacts.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Conduct a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters. For a practical guide to ITC, refer to the resources from Malvern Panalytical. [7] Data Presentation: Comparison of Biophysical Data
-
| Compound | Target | Method | KD (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| CPA-001 | Enzyme X | SPR | 150 | 2.5 x 105 | 3.75 x 10-2 | - | - |
| CPA-001 | Enzyme X | ITC | 145 | - | - | -8.5 | -1.2 |
| CPA-002 | Receptor Y | SPR | 50 | 5.0 x 105 | 2.5 x 10-2 | - | - |
| CPA-002 | Receptor Y | ITC | 55 | - | - | -6.3 | -4.1 |
Enzyme Inhibition Assays
For cyclopropylamine derivatives targeting enzymes, determining the mechanism and potency of inhibition is crucial.
Causality Behind Experimental Choices: Enzyme inhibition assays directly measure the functional consequence of the compound binding to its target. This is essential for understanding how the compound affects the enzyme's catalytic activity and for guiding further optimization.
Detailed Protocol: Continuous Spectrophotometric Enzyme Inhibition Assay
-
Assay Optimization:
-
Determine the optimal buffer conditions (pH, ionic strength) and substrate concentration (typically at or near the Km) for the enzyme.
-
Establish a linear range for the enzyme concentration and reaction time.
-
-
IC50 Determination:
-
Prepare a serial dilution of the cyclopropylamine derivative in assay buffer.
-
In a 96- or 384-well plate, add the enzyme, the inhibitor at various concentrations, and allow to pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Action Studies:
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. For a comprehensive guide on enzyme inhibition assays, refer to the Standard Operating Protocol by Matulis et al. [8] Considerations for Covalent Inhibition: Some cyclopropylamine derivatives may act as covalent inhibitors. In such cases, the IC50 will be time-dependent. To characterize covalent inhibitors, it is more informative to determine the rate of inactivation (kinact) and the potency (KI). [9]
-
II. Cellular Activity and Cytotoxicity Assessment
While biochemical assays confirm target engagement, cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context. [10]
Target Engagement and Pathway Modulation in Cells
Reporter Gene Assays: If the target of the cyclopropylamine derivative is part of a known signaling pathway that regulates gene expression, a reporter gene assay can be a powerful tool. [11] Causality Behind Experimental Choices: Reporter gene assays provide a quantitative readout of the functional consequence of target engagement in a cellular context, linking it to a downstream transcriptional event. This is particularly useful for targets like nuclear receptors or transcription factors.
Experimental Workflow: Reporter Gene Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application Notes and Protocols for the Cellular Investigation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenylcyclopropylamine Derivative
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is a synthetic compound featuring the core structure of a phenylcyclopropylamine. This structural motif is notably present in tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic action of many antidepressant and anti-Parkinsonian drugs.[2]
Given its structural similarity to known MAO inhibitors, this compound presents itself as a compelling candidate for investigation as a novel neuromodulatory agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of this compound. The protocols herein are designed to be self-validating, providing a logical workflow from initial toxicity assessment to specific target engagement and functional outcomes.
Part 1: Foundational Analysis - Cytotoxicity Assessment
Before delving into specific mechanistic assays, it is imperative to determine the cytotoxic profile of this compound. Cytotoxicity assays are fundamental to drug discovery, providing critical information on the concentration range at which a compound can be safely evaluated without inducing cell death, which could confound the results of functional assays.[3][4][5]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Workflow for MTT Cytotoxicity Assay
Figure 1: Workflow of the MTT cytotoxicity assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete growth medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.845 | 99.4% |
| 1 | 0.830 | 97.6% |
| 10 | 0.790 | 92.9% |
| 50 | 0.650 | 76.5% |
| 100 | 0.420 | 49.4% |
Part 2: Primary Target Engagement - Monoamine Oxidase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of MAO-A and MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[7][8]
Mechanism of MAO Inhibition
Figure 2: Mechanism of the MAO inhibition assay.
Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
Substrate (e.g., p-tyramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes to the desired concentration in MAO Assay Buffer.
-
Compound and Control Preparation: Prepare serial dilutions of the test compound and the positive controls (clorgyline and selegiline) in MAO Assay Buffer.
-
Reaction Setup: In separate wells of the 96-well plate, add:
-
50 µL of MAO Assay Buffer (for background)
-
50 µL of diluted MAO-A or MAO-B enzyme
-
-
Inhibitor Addition: Add 10 µL of the serially diluted test compound or positive controls to the enzyme-containing wells. Add 10 µL of assay buffer to the enzyme-only wells (no inhibitor control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the substrate, fluorometric probe, and HRP in MAO Assay Buffer. Add 40 µL of this mixture to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.[7]
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity over time) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
| Compound Concentration (µM) | MAO-A Activity (% of Control) | MAO-B Activity (% of Control) |
| 0 | 100 | 100 |
| 0.01 | 95.2 | 98.1 |
| 0.1 | 78.5 | 92.3 |
| 1 | 52.1 | 75.6 |
| 10 | 15.3 | 48.9 |
| 100 | 5.1 | 12.4 |
Part 3: Functional Cellular Response - Neurotransmitter Uptake Assay
This assay evaluates the effect of this compound on the function of key neurotransmitter transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus regulating the duration and intensity of neurotransmission.[9] This assay utilizes a fluorescent substrate that is a mimic of biogenic amine neurotransmitters.[10][11]
Protocol 3: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Fluorescent neurotransmitter substrate kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)
-
This compound
-
Positive controls: GBR-12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Seeding: Plate the HEK293-DAT, -NET, or -SERT cells in their respective wells of a poly-D-lysine coated 96-well plate at a density of 20,000-40,000 cells per well. Incubate overnight.
-
Compound and Control Preparation: Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
Cell Treatment: Gently remove the growth medium and wash the cells once with assay buffer. Add 50 µL of the diluted test compound or positive controls to the appropriate wells. Include vehicle control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Substrate Addition: Prepare the fluorescent substrate solution according to the kit manufacturer's instructions. Add 50 µL of this solution to all wells.
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes.[9][12]
Data Analysis: Calculate the rate of fluorescent substrate uptake. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ values for DAT, NET, and SERT.
| Compound Concentration (µM) | DAT Uptake (% of Control) | NET Uptake (% of Control) | SERT Uptake (% of Control) |
| 0 | 100 | 100 | 100 |
| 0.1 | 98.2 | 99.1 | 97.5 |
| 1 | 95.3 | 96.8 | 94.2 |
| 10 | 88.1 | 90.4 | 85.7 |
| 50 | 75.4 | 82.1 | 72.3 |
| 100 | 60.2 | 70.5 | 58.9 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its cytotoxicity, MAO inhibitory activity, and effects on neurotransmitter transporters, researchers can gain valuable insights into its potential as a novel therapeutic agent for neurological disorders. Positive results from these assays would warrant further investigation, including in vivo studies to assess its pharmacokinetic properties, efficacy, and safety profile.
References
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. [Link]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
Sources
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 6. kosheeka.com [kosheeka.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
"in vitro testing of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine"
An in-depth analysis of the chemical structure of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine suggests its potential as a modulator of monoamine neurotransmitter systems, due to shared structural motifs with known psychoactive agents. This document provides a comprehensive suite of in vitro protocols designed to rigorously characterize its pharmacological profile. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring that the resulting data is robust, reproducible, and readily interpretable for drug development professionals.
Section 1: Rationale and Strategic Overview of In Vitro Testing
The primary hypothesis is that this compound interacts with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are the targets of numerous therapeutics and substances of abuse.[1]
Our testing strategy is designed as a tiered approach, beginning with primary target identification and functional characterization, followed by an assessment of selectivity and potential off-target liabilities, and concluding with a necessary evaluation of cellular toxicity. This cascade ensures a comprehensive understanding of the compound's mechanism of action and safety profile at an early stage.
Figure 1: A tiered workflow for the in vitro characterization of the test compound.
Section 2: Primary Target Assessment at Monoamine Transporters
The initial and most critical phase is to determine if and how the compound interacts with DAT, NET, and SERT. This involves two distinct but complementary types of assays: radioligand binding to measure binding affinity (Ki) and neurotransmitter uptake assays to measure functional potency (IC50).
Protocol: Radioligand Binding Affinity
This protocol determines the compound's ability to displace a known high-affinity radioligand from the transporter, providing a quantitative measure of its binding affinity. We will use membranes prepared from HEK293 cells stably expressing the human recombinant transporters.
Principle: Competitive binding assays measure the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to a target receptor or transporter. The resulting data is used to calculate the inhibitor constant (Ki), an intrinsic measure of binding affinity.
Step-by-Step Protocol:
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl).
-
Test compound at 10-12 serial dilutions (e.g., from 100 µM to 1 pM).
-
Radioligand at a final concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).[2]
-
Cell membrane preparation (10-20 µg protein per well).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
-
-
Incubation and Termination:
-
Incubate the plate for 60-120 minutes at 4°C or room temperature, depending on the specific transporter's optimized conditions.[2]
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol: Neurotransmitter Uptake Inhibition
This functional assay measures the compound's ability to inhibit the uptake of a labeled neurotransmitter substrate into cells expressing the target transporter. This is a more physiologically relevant measure of the compound's potency.
Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[4] When this substrate is taken up by cells expressing the relevant transporter, its fluorescence increases. An inhibitor will block this uptake, resulting in a reduced fluorescence signal. Alternatively, radiolabeled neurotransmitters like [³H]dopamine can be used.[5][6]
Figure 2: Mechanism of the fluorescence-based neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed HEK293 cells expressing DAT, NET, or SERT in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well.[4]
-
Allow cells to adhere and form a confluent monolayer overnight.
-
-
Assay Procedure:
-
Wash the cells once with warm Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).
-
Add 100 µL of HBSS/HEPES containing the test compound at various concentrations to the wells.
-
Pre-incubate the plate for 15-20 minutes at 37°C.[7]
-
Controls:
-
Maximum Uptake: Vehicle control (e.g., 0.1% DMSO).
-
Positive Control Inhibitor: A known inhibitor (e.g., 10 µM Cocaine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
-
-
Initiation and Measurement:
-
Initiate uptake by adding a fluorescent neurotransmitter substrate (e.g., from a Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled substrate (e.g., [³H]Dopamine).[4][8]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence signal every 1-2 minutes for 10-20 minutes (kinetic mode) or as a single endpoint reading.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Control_Inhibitor) / (Rate_Vehicle - Rate_Control_Inhibitor)).
-
Plot % Inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.
-
Table 1: Hypothetical Pharmacological Data
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|
| DAT | 15.2 ± 2.1 | 45.8 ± 5.5 |
| NET | 8.3 ± 1.5 | 22.1 ± 3.0 |
| SERT | 450.7 ± 35.2 | > 1000 |
Section 3: Selectivity and Off-Target Assessment
A safe and effective drug candidate should exhibit high selectivity for its intended target. Therefore, we must assess the compound's activity at other related targets.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[9] Inhibition of MAO can lead to increased neurotransmitter levels and represents a distinct mechanism of action from transporter blockade.[10]
Principle: This assay uses a chemiluminescent or colorimetric method to measure MAO activity. The MAO enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a measurable signal.[11][12] A decrease in signal indicates inhibition of MAO.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Use a commercial kit (e.g., MAO-Glo™ from Promega) containing recombinant human MAO-A or MAO-B, a luminogenic substrate, and buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Initiation and Measurement:
-
Add the MAO substrate to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent, which simultaneously stops the MAO reaction and initiates the light-generating reaction.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate % Inhibition relative to vehicle and positive controls.
-
Determine the IC50 value by plotting % Inhibition vs. log[compound] concentration.
-
Section 4: In Vitro Safety Assessment
It is critical to ensure that the observed pharmacological activity does not occur at concentrations that are toxic to the cells.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to assess cytotoxicity by measuring the integrity of the plasma membrane.[13]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a probe (e.g., a tetrazolium salt) into a colored formazan product, which can be measured by absorbance.[14]
Figure 3: Principle of the LDH cytotoxicity assay for measuring cell membrane damage.
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate cells (e.g., HEK293 or a neuronally-derived cell line like SH-SY5Y) in a 96-well plate and grow overnight.
-
Treat cells with the test compound at the same concentrations used in the functional assays for 24-48 hours.
-
Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits).
-
-
-
Sample Collection:
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Add a stop solution if required by the kit protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate % Cytotoxicity = 100 * (Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous).
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Section 5: Data Interpretation and Conclusion
The collective data from these assays provides a detailed pharmacological fingerprint of this compound. The key is to integrate the findings:
-
Potency & Efficacy: The IC50 values from the uptake assays indicate the functional potency at each transporter.
-
Selectivity: The ratio of IC50 or Ki values determines the compound's selectivity. For example, the NET/DAT selectivity ratio is calculated as IC50(DAT) / IC50(NET). A ratio >1 indicates selectivity for NET.
-
Therapeutic Index (In Vitro): The ratio of cytotoxicity to activity (e.g., CC50 / IC50) provides an early indication of the compound's therapeutic window. A larger ratio is desirable, suggesting that the compound is effective at concentrations well below those that cause cell death.
This structured in vitro evaluation provides the foundational data necessary for making informed decisions in a drug discovery pipeline, guiding lead optimization, and predicting potential in vivo effects.
References
-
PubChem. (n.d.). 1-(1-benzylcyclopropyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. Retrieved from [Link]
-
Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 558-565. Retrieved from [Link]
-
Steppan, J., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(17), 11847-11854. Retrieved from [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4235-4247. Retrieved from [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 807. Retrieved from [Link]
-
Lemoine, L. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. Retrieved from [Link]
-
Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 269-277. Retrieved from [Link]
-
Jo, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(7), 6729. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In M. P. Deutscher (Ed.), Methods in Enzymology (Vol. 385, pp. 479-493). Academic Press. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]
-
Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Retrieved from [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Meimetis, L. G., et al. (2022). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 3(2), 101323. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Mück-Šeler, D., et al. (2002). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Journal of Neurochemistry, 80(6), 1045-1052. Retrieved from [Link]
-
Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6605-6615. Retrieved from [Link]
-
Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing. IntechOpen. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl methanimine. National Center for Biotechnology Information. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Enzyme Inhibition and Activator Assays. Humana, New York, NY. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(7), 862-868. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
Sources
- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. moleculardevices.com [moleculardevices.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. biocompare.com [biocompare.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Welcome to the technical support guide for the synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this multi-step synthesis. The guidance herein is based on established principles of organic chemistry, drawing parallels from syntheses of structurally related cyclopropylamine derivatives.
The synthesis of this target molecule, a substituted cyclopropylmethylamine, presents several distinct challenges inherent to the construction and functionalization of strained ring systems.[1][2] This guide is structured to address these challenges sequentially, from the initial cyclopropanation to the final N-methylation step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthetic strategy.
Q1: What is the most common synthetic route for this type of compound?
A common and logical approach involves a three-stage synthesis:
-
Cyclopropanation: Formation of a 2,2-dimethyl-1-phenylcyclopropane core, typically starting from styrene or a related precursor, which is functionalized with a group suitable for conversion to an amine.[3]
-
Amination: Conversion of the functional group (e.g., a nitrile or aldehyde) to a primary aminomethyl group, often via reduction or reductive amination.[4]
-
N-Methylation: Selective methylation of the primary amine to the desired secondary N-methyl amine.[5]
Q2: Why is the cyclopropanation step often low-yielding?
Cyclopropanation reactions can be challenging due to the high ring strain of the three-membered ring.[1][6] Success is highly dependent on the chosen method (e.g., Simmons-Smith, diazo compound addition) and the reactivity of the alkene.[1][7] Side reactions, such as carbene dimerization or insertion into C-H bonds, can compete with the desired cyclopropanation, reducing the overall yield.[6]
Q3: What are the main challenges in the final N-methylation step?
The primary challenge is controlling the selectivity to prevent over-methylation.[5] Primary amines can easily be methylated twice to form a tertiary amine, or even further to a quaternary ammonium salt. Achieving high selectivity for the mono-N-methyl product requires careful selection of the methylating agent and reaction conditions.[5][8]
Q4: Are there significant stereochemistry concerns in this synthesis?
The cyclopropanation of a substituted styrene derivative will create at least one new stereocenter on the cyclopropane ring. Depending on the specific synthetic route, diastereomers may be formed.[7][9] Their separation can be challenging and may require careful chromatographic purification or fractional crystallization.[10][11]
Part 2: Troubleshooting Guide by Synthetic Stage
This section provides detailed, cause-and-remedy troubleshooting for specific experimental issues.
Stage 1: Cyclopropanation
The formation of the 2,2-dimethyl-1-phenylcyclopropane core is the foundational step. A common route is the reaction of an appropriately substituted styrene with a carbene or carbenoid source.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting alkene. | 1. Inactive carbenoid reagent (e.g., degraded Simmons-Smith reagent).2. Insufficiently reactive alkene.3. Low reaction temperature. | 1. Prepare the Simmons-Smith reagent (Zn-Cu couple and diiodomethane) fresh. Consider using diethylzinc for higher reactivity.[1]2. If using a diazo compound with a metal catalyst, ensure the catalyst (e.g., copper or rhodium complexes) is active.[7][12]3. Increase the reaction temperature incrementally, monitoring for decomposition. |
| Formation of multiple side products, low yield of desired cyclopropane. | 1. Carbene insertion into solvent or other C-H bonds.[6]2. Dimerization of the carbene.3. Polymerization of the starting alkene. | 1. Use the alkene as the limiting reagent and the carbene source in slight excess.2. Add the diazo compound slowly to the reaction mixture to keep its concentration low.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Difficulty separating diastereomers. | The cyclopropanation reaction is not highly diastereoselective, leading to a mixture of cis/trans isomers.[7][9] | 1. Optimize reaction conditions (catalyst, solvent, temperature) to favor one diastereomer. Chiral catalysts can provide high enantioselectivity.[13]2. Employ high-performance column chromatography with a suitable solvent system for separation.3. Consider derivatization to facilitate separation, followed by removal of the auxiliary group. |
Stage 2: Introduction of the Aminomethyl Group
This stage typically involves converting a precursor, such as a nitrile or aldehyde on the cyclopropane ring, into a primary amine. Reductive amination is a key method for this transformation.[4][14]
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of aldehyde/ketone to imine. | 1. Presence of excess water, which pushes the equilibrium back to the starting materials.2. Steric hindrance around the carbonyl group. | 1. Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or a Dean-Stark trap to remove water as it forms.2. Increase reaction time and/or temperature. Use a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group.[15] |
| Low yield of amine after reduction. | 1. The reducing agent is not selective and reduces the starting aldehyde/ketone before imine formation.2. The imine is unstable and decomposes before reduction. | 1. Use a reductant that is selective for imines over carbonyls, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[15]2. Perform the reaction as a one-pot procedure where the imine is reduced as it is formed.[14] |
| Formation of secondary amine byproducts. | The newly formed primary amine reacts with another molecule of the aldehyde/ketone starting material. | 1. Use a large excess of the amine source (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.2. Add the reducing agent at the beginning of the reaction (direct reductive amination) to quickly reduce the primary imine once formed.[14] |
Stage 3: N-Methylation of the Primary Amine
The final step is the selective mono-methylation of the primary amine (1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine).
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-methylated tertiary amine. | 1. Methylating agent is too reactive (e.g., methyl iodide).2. Stoichiometry is not well-controlled. | 1. Use a less reactive methylating agent. Formic acid/formaldehyde (Eschweiler-Clarke reaction) is a classic choice for controlled methylation.2. Use the primary amine as the limiting reagent and add the methylating agent slowly.3. Catalytic methods using methanol as a C1 source with transition metal catalysts (e.g., Ru, Ir) can offer high selectivity.[8] |
| Reaction stalls, incomplete conversion. | 1. Steric hindrance from the bulky cyclopropyl group slowing the reaction.2. Deactivation of the catalyst in catalytic systems. | 1. Increase reaction temperature and time. Monitor the reaction by TLC or GC-MS to track progress.2. For catalytic systems, ensure the catalyst is of high purity and the reaction is run under strictly inert conditions. |
| Difficult purification of the final product. | The product may have similar polarity to the starting material or the di-methylated byproduct. | 1. Optimize column chromatography conditions (try different solvent gradients and stationary phases).2. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization to recover the free amine. |
Part 3: Experimental Workflows & Visualizations
Workflow 1: General Synthetic Pathway
The diagram below outlines a plausible synthetic route, highlighting the key transformations and intermediate functional groups.
Caption: A plausible three-stage synthesis pathway.
Workflow 2: Troubleshooting Logic for N-Methylation
This decision tree illustrates a logical approach to troubleshooting the critical final step.
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. sas.rochester.edu [sas.rochester.edu]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Yield in Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation protocols, troubleshoot common issues, and enhance reaction yields. Here, we synthesize fundamental principles with field-proven insights to address the specific challenges you may encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during cyclopropanation experiments. Each entry provides a diagnosis of potential causes and actionable, step-by-step protocols for resolution.
Q1: My reaction yield is disappointingly low or the reaction has stalled. What are the primary factors to investigate?
A1: Low conversion is one of the most common hurdles in cyclopropanation and can stem from several sources. A systematic investigation is the key to identifying the root cause. The primary areas to focus on are the integrity of your catalyst, the stability of your carbene precursor (often a diazo compound), and the reaction conditions.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: Many transition metal catalysts (e.g., Rh(II) and Cu(II) complexes) are sensitive to air and moisture.[2]
-
Troubleshooting Protocol:
-
Verify Catalyst Source: Ensure the catalyst is from a reputable supplier and within its recommended shelf life.[2]
-
Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. All glassware must be rigorously oven-dried or flame-dried, and the reaction should be conducted under a dry, inert atmosphere (argon or nitrogen).[2]
-
Optimize Catalyst Loading: While a catalytic amount is required, insufficient loading can lead to a stalled reaction. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves. Be aware that excessive catalyst can sometimes lead to more side reactions.[2]
-
Activation (for specific methods): For Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and activated to be effective.[2] Using diethylzinc and diiodomethane (Furukawa's modification) often provides more reproducible results.[3]
-
-
-
Decomposition of the Diazo Compound: Diazo compounds, especially unstabilized ones, are thermally and acid-sensitive.[2][4] Their decomposition before reacting with the alkene is a major cause of low yield.
-
Troubleshooting Protocol:
-
Slow Addition: The single most effective technique to prevent decomposition and side reactions (like dimerization) is the slow, controlled addition of the diazo compound using a syringe pump.[5] This maintains a low instantaneous concentration of the reactive carbene, favoring the desired cyclopropanation pathway.
-
Temperature Control: For many rhodium-catalyzed reactions, room temperature is sufficient, but this is substrate-dependent.[2] If decomposition is suspected, consider running the reaction at a lower temperature (e.g., 0 °C). Conversely, for slow-reacting substrates, a modest increase in temperature may be necessary.[5]
-
Purity of Reagents: Ensure the diazo compound is pure and free of acidic impurities, which can accelerate its decomposition.[2] Likewise, the alkene and solvent should be purified and free of potential inhibitors.[2][6]
-
-
-
Poor Substrate Reactivity: The electronic and steric nature of the alkene substrate is critical.
-
Considerations:
-
Electronics: Electron-rich alkenes are generally more reactive toward the electrophilic metal carbenes generated from diazo compounds.[2] For electron-deficient alkenes, higher temperatures or a more reactive catalytic system, such as certain cobalt or palladium catalysts, may be required.[2][7]
-
Sterics: Sterically hindered alkenes will react more slowly. Increasing reaction time or temperature may be necessary, but this must be balanced against the stability of the catalyst and diazo reagent.[2]
-
-
Below is a logical workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low cyclopropanation yield.
Q2: I'm observing significant side products. How can I identify and minimize them?
A2: Byproduct formation is a common challenge that directly impacts yield and purification efficiency. The nature of the side product provides valuable clues about what is going wrong in the reaction. The most prevalent side products are carbene dimers and C-H insertion products.[5]
Common Side Products & Mitigation Strategies:
| Side Product Type | Identification | Primary Cause | Recommended Solution |
| Carbene Dimers (e.g., diethyl maleate/fumarate from ethyl diazoacetate) | Products with a molecular weight double that of the carbene unit, often containing a C=C bond.[5] | The metal carbene intermediate reacts with itself or another diazo molecule. This is favored at high carbene concentrations.[5] | Slow Addition: Use a syringe pump to add the diazo compound. This keeps the instantaneous carbene concentration low, promoting reaction with the alkene.[5] |
| C-H Insertion Products | Isomers of the desired cyclopropane. The carbene inserts into a C-H bond (often allylic) of the substrate or solvent.[5] | The carbene is too reactive or the chosen catalyst favors C-H insertion over cyclopropanation. | Catalyst Choice: Selectivity is highly dependent on the metal and ligands. Copper catalysts often show higher selectivity for cyclopropanation over C-H insertion compared to some rhodium catalysts.[5] |
| Solvent-Derived Products | Products resulting from the carbene reacting with the solvent (e.g., C-H insertion into THF or toluene). | The carbene is highly reactive and the alkene concentration is too low, allowing the carbene to react with the solvent instead. | Use Alkene as Solvent: If feasible, using the alkene substrate as the solvent maximizes its concentration and outcompetes the solvent for the carbene.[5] |
Q3: My reaction has poor diastereoselectivity. How can I control the stereochemical outcome?
A3: Achieving high diastereoselectivity is critical, especially in multi-step synthesis. Control is typically exerted by managing the steric interactions during the carbene transfer step.
Factors Influencing Diastereoselectivity:
-
Catalyst and Ligand Choice: This is often the most critical factor. The steric bulk of the ligands coordinated to the metal center can effectively shield one face of the approaching alkene, directing the carbene addition.
-
Strategy: Screen a variety of catalysts with different ligands. For example, in rhodium-catalyzed reactions, moving from simple acetate ligands (Rh₂(OAc)₄) to bulkier carboxylates or chiral ligands can dramatically alter the diastereomeric ratio.[8]
-
-
Substrate-Directed Control: Functional groups on the substrate, such as hydroxyl groups, can coordinate to the metal carbenoid and direct the cyclopropanation to one face of the double bond.[3][9] This is a powerful strategy in Simmons-Smith reactions of allylic alcohols.[3][9]
-
Carbene Precursor: The steric bulk of the diazo compound itself can influence the approach to the alkene. For instance, using a bulkier ester group on a diazoacetate can improve selectivity in some systems.[2]
-
Solvent: The choice of solvent can influence the conformation of the transition state. Non-coordinating solvents like dichloromethane or hexanes are often preferred in Simmons-Smith reactions as they increase the electrophilicity of the zinc carbenoid.[3][10]
Frequently Asked Questions (FAQs)
This section covers broader topics and provides foundational knowledge for designing robust cyclopropanation experiments.
Q4: How do I choose between a rhodium and a copper catalyst?
A4: The choice between rhodium and copper catalysts is a classic decision in cyclopropanation. While both are highly effective, they have distinct advantages and disadvantages.
Comparison of Rhodium and Copper Catalysts
| Feature | Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄) | Copper(I/II) Catalysts (e.g., Cu(acac)₂, CuOTf) |
| Reactivity | Generally more reactive and efficient, requiring lower catalyst loadings (0.5-2 mol%).[8] | Effective, but may require higher loadings (1-10 mol%) and sometimes elevated temperatures.[8] |
| Selectivity | Often provides excellent diastereoselectivity.[8] A vast library of chiral ligands exists for enantioselective variants.[7] | Can be highly selective, but selectivity is heavily dependent on the choice of chiral ligand (e.g., BOX, PYBOX).[11] |
| Side Reactions | Can be more prone to C-H insertion side reactions depending on the substrate and specific catalyst used.[5] | Often favors cyclopropanation over C-H insertion, which can be a key advantage for complex substrates.[5] |
| Cost | Significantly more expensive. | More cost-effective and readily available.[8] |
Recommendation: For initial screening and reactions where C-H insertion is a known risk, a copper-based system is a pragmatic starting point. For achieving the highest efficiency and for difficult substrates, rhodium catalysts are often superior.
Q5: What are the essential safety precautions for working with diazo compounds?
A5: Safety is paramount. Diazo compounds, particularly low-molecular-weight ones like diazomethane, are toxic and potentially explosive.[4][12] Their stability is generally increased by adjacent electron-withdrawing groups (acceptor-stabilized) and decreased by electron-donating groups (donor-stabilized).[13][14]
Core Safety Protocols:
-
Always Handle in Solution: Never work with neat or concentrated diazo compounds. They are typically prepared and used as dilute solutions in solvents like ether or dichloromethane.[15]
-
Avoid Rough Surfaces and Heat: Avoid ground-glass joints, as friction can trigger detonation. Use fire-polished glassware. Keep the compound cold (storage at -20 °C or -78 °C is common) and away from direct light and heat sources.[12][15]
-
Use a Fume Hood and Shield: All manipulations must be performed in a certified chemical fume hood, and a blast shield should be used during the reaction.[12]
-
Quenching: After the reaction is complete, any residual diazo compound must be safely quenched. This is typically done by the slow, careful addition of acetic acid until the characteristic yellow color of the diazo compound disappears.[12]
-
Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[15]
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a general starting point for a small-scale reaction using ethyl diazoacetate (EDA) and styrene.
-
Preparation: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (Rh₂(OAc)₄, ~2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add anhydrous dichloromethane (DCM, ~5 mL) followed by styrene (1.0 equiv).
-
Diazo Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM (~5 mL). Place this syringe on a syringe pump.
-
Reaction: Begin stirring the flask containing the catalyst and alkene. Start the syringe pump to add the EDA solution dropwise over 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of styrene is a key indicator. A faint yellow color may persist.
-
Work-up: Once the reaction is complete, carefully add a few drops of acetic acid to quench any remaining EDA. Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Optimizing Cyclopropan
- Side reactions and byproduct formation in cyclopropan
- Effect of solvent on the ring-opening reactions of cyclopropanated... (n.d.).
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. (2025). Benchchem.
- troubleshooting low conversion in cyclopropan
- An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. (2025). Benchchem.
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 979-1034. [Link]
-
Reaction condition optimization for cyclopropanation. (n.d.). ResearchGate. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). PMC - NIH. [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. [Link]
-
Phenyldiazomethane SOP.pdf. (2013). MSU chemistry. [Link]
- A Comparative Analysis of Rhodium(II) and Copper(II) Catalysts in Reactions of 2-Diazo-1-indanone. (2025). Benchchem.
-
Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. (n.d.). ChemRxiv. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). ACS Publications. [Link]
-
Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. (2019). Thieme. [Link]
-
Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. (2024). Chemical Science (RSC Publishing). [Link]
-
Diazo compounds: synthesis, carbene generation and reactivity. (2025). RSC Publishing. [Link]
-
Optimization of Reaction Conditions a. (n.d.). ResearchGate. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (n.d.). NIH. [Link]
-
Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]
-
New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. (1995). ACS Publications. [Link]
-
New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. (n.d.). ACS Publications. [Link]
-
Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
-
Stereoselective Cyclopropanation Reactions. (2003). Docentes FCT NOVA. [Link]
-
Regioselectivity and solvent effects in cyclopropanation of alkadienes. (n.d.). ACS Publications. [Link]
- impact of solvent and temperature on Cyclopropane-1,2-dicarbohydrazide reactions. (2025). Benchchem.
-
Cyclopropanation. (n.d.). Wikipedia. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). ACS Publications. [Link]
-
Asymmetric Cyclopropanation. (n.d.). Wiley-VCH. [Link]
-
Diazo Chemistry. (2019). Baran Lab. [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates. (2016). PMC - NIH. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
-
CYCLOPROPANE FATTY ACID SYNTHETASE: PARTIAL PURIFICATION AND PROPERTIES. (n.d.). PubMed. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
11.3.5 Cyclopropanation of Alkenes. (2019). Chemistry LibreTexts. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PubMed Central. [Link]
-
Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles. (n.d.). ACS Publications. [Link]
- Purification of chemically modified cyclodextrins. (1996).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baranlab.org [baranlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
"troubleshooting 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine synthesis side reactions"
Welcome to the technical support center for the synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of the Cyclopropane Core: Creation of the 2,2-dimethyl-1-phenylcyclopropane scaffold.
-
Introduction of the Aminomethyl Group: Typically involving the reduction of a nitrile precursor to a primary amine.
-
N-Methylation: Conversion of the primary amine to the final N-methylated product.
This guide will address potential side reactions and troubleshooting strategies for each of these critical stages.
Caption: Overall synthetic pathway for this compound.
II. Stage 1: Synthesis of the 2,2-Dimethyl-1-phenylcyclopropane Precursor
The formation of the sterically hindered trisubstituted cyclopropane ring is a critical step that can be prone to issues of yield and stereoselectivity. A common approach involves the cyclopropanation of a styrene derivative.
Troubleshooting Guide: Cyclopropanation
Q1: My cyclopropanation reaction is showing low conversion to the desired 2,2-dimethyl-1-phenylcyclopropane product. What are the likely causes and solutions?
A1: Low conversion in cyclopropanation reactions can stem from several factors. A primary consideration is the stability and reactivity of the carbene source. For instance, in reactions involving diazo compounds, the choice of catalyst is crucial for efficient carbene transfer.[1] In some cases, the absence of an appropriate catalyst can render the reaction unfeasible.[2][3]
Troubleshooting Table: Low Conversion in Cyclopropanation
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Catalyst | The chosen catalyst (e.g., Rhodium or Copper complexes) may not be optimal for the specific substrate. | Screen different catalysts, such as Rh₂(OAc)₄ or Cu(I)-based systems, to find one that provides better yields for your specific styrene derivative. |
| Decomposition of Diazo Reagent | Diazo compounds can be unstable and decompose, especially in the presence of acid or light. | Ensure your diazo reagent is fresh and handled under appropriate conditions (e.g., in the dark, under an inert atmosphere). Consider preparing it fresh before use. |
| Substrate Reactivity | The electronic nature of the styrene derivative can influence its reactivity towards the carbene. Electron-withdrawing groups on the phenyl ring can deactivate the double bond. | For less reactive styrenes, consider using a more reactive carbene source or a more active catalyst system. |
| Incorrect Reaction Conditions | Temperature and solvent can significantly impact the reaction rate and catalyst activity. | Optimize the reaction temperature. While some cyclopropanations are run at room temperature, others may require heating or cooling. Experiment with different aprotic solvents to improve solubility and reaction kinetics. |
Q2: I am observing a mixture of cis and trans isomers of the cyclopropane product. How can I improve the diastereoselectivity?
A2: Diastereoselectivity in cyclopropanation is often dictated by steric interactions in the transition state. The catalyst and the substituents on both the olefin and the carbene precursor play a significant role.[1]
-
Catalyst Choice: Chiral catalysts are often employed to induce high diastereoselectivity and enantioselectivity. Even with achiral catalysts, the ligand environment can influence the approach of the olefin to the metal-carbene intermediate.
-
Steric Hindrance: The steric bulk of the substituents on the styrene and the diazo compound can favor the formation of the less sterically hindered isomer.
Experimental Protocol: Improving Diastereoselectivity
-
Catalyst Screening: Test a range of catalysts with varying steric bulk in their ligands. For example, compare the results from different rhodium carboxylate catalysts.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents from nonpolar (e.g., hexanes, toluene) to more polar aprotic solvents (e.g., dichloromethane, THF).
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable product.
FAQs: Cyclopropanation
Q: What are some common methods for generating the carbene for this type of cyclopropanation?
A: The most common method for synthesizing cyclopropanes is the transition metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate.[1] Another classic method is the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple.[1]
Q: Are there any notable side reactions to be aware of during the cyclopropanation of styrene with a diazoacetate?
A: Besides the formation of stereoisomers, potential side reactions include the dimerization of the carbene to form diethyl fumarate and maleate, and C-H insertion reactions, although the latter is less common with styrenes.
III. Stage 2: Formation of the Primary Amine
A plausible route to the primary amine, (2,2-Dimethyl-1-phenylcyclopropyl)methanamine[4], involves the reduction of a corresponding nitrile precursor (2,2-dimethyl-1-phenylcyclopropanecarbonitrile).
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Q: Are there alternative methods for N-methylation if the Eschweiler-Clarke reaction is not suitable for my substrate?
A: Yes, other reductive amination procedures can be employed. These often involve reacting the amine with formaldehyde to form the imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). [5]These methods are often milder than the Eschweiler-Clarke reaction but may require more careful control of reaction conditions.
V. References
-
Nitrile reduction - Wikipedia. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Reactions of Nitriles - Chemistry Steps. [Link]
-
Eschweiler–Clarke reaction - Grokipedia. [Link]
-
reduction of nitriles - Chemguide. [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. [Link]
-
20.7: Chemistry of Nitriles - Chem LibreTexts. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl - ACS Publications. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - ACS Publications. [Link]
-
Stereoselective Cyclopropanation Reactions - ACS Publications. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. [Link]
-
Proposed reaction mechanism for the mono‐selective N‐methylation of... - ResearchGate. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC - PubMed Central. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - ResearchGate. [Link]
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. [Link]
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC. [Link]
-
Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC]: new sigma receptor ligands with neuroprotective effect - PubMed. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - ACS Publications. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Publications. [Link]
-
Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. - ResearchGate. [Link]
-
WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents.
-
This compound - molecularinfo.com. [Link]
-
(1R,2S)-2-phenylcyclopropan-1-amine;(2S)-1-phenylpropan-2-amine - PubChem. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]
-
and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed. [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid - Sciforum. [Link]
-
Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction - Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 884091-19-4|(2,2-Dimethyl-1-phenylcyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of N-Methylation of Cyclopropylamines
Welcome to the technical support guide for the N-methylation of cyclopropylamines. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. N-methyl cyclopropylamine moieties are vital building blocks in medicinal chemistry, often enhancing pharmacological properties like potency, selectivity, and metabolic stability. However, their synthesis can be challenging, frequently plagued by issues of over-methylation, low yields, and difficult purifications.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-methylation of cyclopropylamines in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting cyclopropylamine. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Insufficient Reagent Activity:
-
Formaldehyde Source: Aqueous formaldehyde can be inhibited by methanol. Paraformaldehyde, a solid polymer, can be slow to depolymerize. Solution: Try using freshly prepared formaldehyde from paraformaldehyde or a high-quality commercial source. For the Eschweiler-Clarke reaction, ensure the formic acid is of high purity (>95%), as water can impede the reaction.[1][2]
-
Hydride Source: In reductive aminations using borohydrides, the reagent's quality is critical. Sodium triacetoxyborohydride (STAB) is generally milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Solution: Use a freshly opened bottle of the hydride reagent. If using NaBH₄, which can reduce the aldehyde directly, consider switching to STAB.
-
-
Sub-Optimal Reaction Temperature:
-
The Eschweiler-Clarke reaction typically requires heating (80-100 °C) to drive the formation of the iminium ion and subsequent hydride transfer.[2][3] Solution: Ensure your reaction is heated to the appropriate temperature. If substrate decomposition is a concern at high temperatures, consider alternative, lower-temperature methods using a different C1 source like dimethyl carbonate or a catalyst-based system.[4][5]
-
-
Steric Hindrance:
-
The cyclopropyl group, while small, can present steric challenges, particularly if the ring is substituted. This can slow down the initial imine formation. Solution: Increase the reaction time or temperature. A more reactive electrophile or a less hindered methylating agent might be necessary in highly substituted cases.
-
-
Catalyst Inactivity (for catalytic methods):
-
If you are using a metal-catalyzed approach (e.g., with methanol or CO₂ as the C1 source), the catalyst may be poisoned or inactive.[6][7] Solution: Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (N₂ or Ar). Consider a different catalyst system; ruthenium, iridium, and nickel-based catalysts have all shown efficacy.[6][7]
-
Troubleshooting Workflow for Low Conversion
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. iris.unive.it [iris.unive.it]
- 5. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is not extensively available in public literature. This guide is therefore based on an expert analysis of its chemical structure and established principles of small molecule stability. The recommendations provided herein are intended to serve as a robust starting point for your own experimental validation.
Introduction: Understanding the Molecule
This compound possesses two key structural features that are critical to understanding its stability profile: a strained cyclopropyl ring and a secondary amine. The inherent ring strain of the cyclopropane moiety and the nucleophilic and easily oxidizable nature of the amine group are the primary sites of potential degradation.[1] This guide will address the most probable stability challenges and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its structure, the two most likely degradation pathways are:
-
Acid-Catalyzed Hydrolysis/Ring Opening: The strained cyclopropyl ring, particularly being adjacent to a phenyl group, can be susceptible to cleavage under acidic conditions. This would lead to a complete loss of the parent compound and the formation of one or more ring-opened products.
-
Oxidation of the Amine: The secondary amine is susceptible to oxidation, which can be catalyzed by air (autoxidation), trace metals, or light.[2] This can lead to the formation of N-oxides, hydroxylamines, or other oxidative degradation products.
Q2: What are the recommended general storage and handling conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage and ≤ -20°C for long-term storage.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for amine-containing compounds.
-
Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidation.[4]
-
Container Type: Use tightly sealed, high-quality glass or compatible plastic containers (e.g., high-density polyethylene) to prevent solvent evaporation and exposure to air and moisture.[3]
Q3: My compound's concentration is decreasing over time in my acidic mobile phase (e.g., pH 3). What is likely happening?
A3: A decrease in concentration in an acidic medium strongly suggests acid-catalyzed hydrolysis leading to the opening of the cyclopropyl ring. The high strain of the three-membered ring makes it susceptible to attack by nucleophiles, a process that is often catalyzed by protons.[5] You should analyze your sample for the appearance of new, more polar peaks in your chromatogram, which could correspond to the ring-opened product.
Q4: I am observing a new, small peak in my HPLC analysis after leaving my solution on the benchtop for a few hours. What could this be?
A4: The appearance of a new peak after exposure to ambient conditions is often indicative of oxidation of the amine moiety.[2] This is a common degradation pathway for amines.[6][7] To confirm this, you can perform a forced oxidation study (see Troubleshooting Guide 1) by treating a sample with a mild oxidizing agent like hydrogen peroxide and observing if the peak increases in size.
Q5: What solvents are recommended for preparing stock solutions?
A5: For initial stock solutions, high-purity aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred. If aqueous buffers are required for your experiment, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use. Amines are generally stable in standard organic solvents, but their stability in aqueous solutions can be highly pH-dependent.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
This guide provides a systematic approach to identifying the cause of unexpected sample degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways of a molecule under various stress conditions.[2][9] This helps in developing stability-indicating analytical methods.
Objective: To intentionally degrade the compound under controlled acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity solvent (e.g., Acetonitrile or Methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen organic solvent.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water.
Stress Condition Procedure Acid Hydrolysis Add 1 mL of 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours. Base Hydrolysis Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 6, and 24 hours. Oxidation Add 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours. Thermal Evaporate the solvent from 1 mL of stock solution and expose the solid to 80°C for 24 hours. Reconstitute in solvent before analysis. Photolytic Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration. -
Time-Point Sampling: At each specified time point, take an aliquot of the stressed sample. If the reaction is ongoing, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the time-zero control) by a suitable analytical method, such as HPLC-UV or LC-MS.[10][11]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 10-20% degradation of the parent compound for meaningful results.[9]
Protocol 2: Short-Term Solution Stability Study
Objective: To determine the stability of the compound in a specific solvent or buffer system under defined storage conditions.
Materials:
-
Pre-calibrated analytical method for the compound.
-
The chosen solvent or buffer system.
-
Temperature-controlled storage units (e.g., refrigerator, freezer).
-
Light-protective containers (e.g., amber vials).
Procedure:
-
Prepare Samples: Prepare several identical aliquots of the compound in the desired solution at the target concentration.
-
Storage: Store the aliquots under the desired conditions (e.g., 4°C protected from light, 25°C exposed to light, etc.).
-
Time Points: Define the time points for analysis (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: At each time point, remove one aliquot from each storage condition and analyze it immediately using the validated analytical method.
-
Data Evaluation: Calculate the concentration of the compound at each time point relative to the initial (time 0) concentration. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Data Presentation:
Results from a stability study should be presented clearly. Below is a sample data table.
| Time Point (hours) | Concentration at 4°C, Dark (% of Initial) | Concentration at 25°C, Light (% of Initial) |
| 0 | 100.0% | 100.0% |
| 4 | 99.8% | 98.5% |
| 8 | 100.1% | 97.2% |
| 24 | 99.5% | 92.1% |
| 48 | 99.2% | 85.4% |
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
- Google Patents. (2007). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
National Center for Biotechnology Information. (n.d.). trimethylamine degradation | Pathway - PubChem. Retrieved from [Link]
- Lee, C., Choi, W., & Yoon, J. (2005). UV photolytic mechanism of N-nitrosodimethylamine in water: Roles of dissolved oxygen and solution ph. Environmental Science & Technology, 39(24), 9702–9709.
-
ResearchGate. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
- Mullins, J. J., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
-
ResearchGate. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Semantic Scholar. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic degradation of A trimethylamine, B dimethylamine, and C... Retrieved from [Link]
- Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination.
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination | Request PDF. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320.
-
S-Matrix. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (1981). The chemistry of small ring compounds. Part 43. Synthesis of 1‐substituted cyclopropyl sulfides. Retrieved from [Link]
- Xu, Q. A., & Madden, T. L. (2010). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley.
Sources
- 1. longdom.org [longdom.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trimethylamine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of Phenylcyclopropylamine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Developers
Phenylcyclopropylamine derivatives are a critical pharmacophore found in a range of therapeutics, from antidepressants to antineoplastics.[1] A common and significant hurdle in their development is poor aqueous solubility, which can limit bioavailability, complicate in-vitro assays, and create roadblocks in formulation. This guide provides a structured, problem-solving approach to systematically address and overcome these solubility challenges.
Troubleshooting Guide: Your First Line of Inquiry
This section is designed to walk you through the most common solubility issues in a logical progression, from simple adjustments to more advanced formulation strategies.
Q1: My phenylcyclopropylamine derivative is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most fundamental step I should take?
Answer: The first step is always to investigate the effect of pH. The cyclopropylamine moiety is basic. By lowering the pH of your medium, you can protonate this amine group. The resulting charged species will have significantly higher aqueous solubility than the neutral form.
Causality Explained: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] For a basic compound like a phenylcyclopropylamine derivative, the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is governed by its pKa (the pH at which 50% of the compound is ionized). In an environment where the pH is below the pKa, the protonated, ionized form predominates, leading to increased water solubility.[3][4] Conversely, at a pH above the pKa, the neutral, less soluble form is dominant.[5]
-
Prepare a Series of Buffers: Create a range of buffers spanning from pH 2 to pH 8 (e.g., citrate, phosphate, borate).
-
Compound Addition: Add an excess of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind your compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.
This experiment will reveal the pH range where your compound achieves maximum solubility and is a critical first step in any formulation development.[6]
Caption: pH effect on the ionization and solubility of a basic amine.
Q2: pH adjustment improved solubility, but it's insufficient for my required concentration, or the required low pH is incompatible with my biological assay. What is the next approach?
Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of non-polar or poorly soluble compounds.[7][8]
Causality Explained: Co-solvents work by reducing the polarity of the aqueous solvent system.[8] Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like many phenylcyclopropylamine derivatives disrupt this network, which is energetically unfavorable. Co-solvents, having both polar and non-polar regions, can break up this water structure and create a more favorable, less polar microenvironment for the drug molecule to dissolve in.[9]
| Co-solvent | Properties & Common Use Cases | Typical Starting Concentration |
| DMSO | Powerful solvent, widely used for creating high-concentration stock solutions for in-vitro screening. Can have cellular effects at higher concentrations. | < 0.5% in final assay |
| Ethanol | Less toxic than DMSO, commonly used in preclinical and some clinical formulations. | 1-10% |
| Propylene Glycol (PG) | Viscous solvent, often used in oral and parenteral formulations. | 10-40% |
| Polyethylene Glycol (PEG 300/400) | Low-toxicity polymer, frequently used in oral and injectable formulations. | 20-60% |
-
Prepare Stock Solution: Dissolve your compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare Co-solvent/Water Mixtures: Create a series of solutions with varying percentages of the co-solvent in your primary aqueous buffer (e.g., 0%, 5%, 10%, 20%, 50% co-solvent).
-
Determine Solubility: Add an excess of your compound to each mixture and follow the equilibration and quantification steps outlined in the pH-solubility protocol. This will identify the minimum amount of co-solvent needed to achieve your target concentration.
Critical Note: Always be mindful of the final concentration of the co-solvent in your experiment, as it can impact cellular viability, protein conformation, or other biological endpoints.
Q3: I successfully dissolved my compound in a co-solvent, but it precipitates ("crashes out") when I dilute it into my aqueous experimental medium. How do I solve this?
Answer: This is a very common problem known as supersaturation-precipitation. The bulk aqueous medium cannot support the high concentration achieved in the co-solvent stock. To overcome this, you need to move beyond simple solutions and into more advanced formulation strategies that create stable systems.
Causality Explained: When a drug solution is diluted from a solvent-rich state to a solvent-poor state, it can become supersaturated. This is a thermodynamically unstable state, and the system will try to return to equilibrium by precipitating the excess drug out of the solution. The following strategies are designed to either increase the kinetic stability of the supersaturated state or fundamentally increase the apparent solubility of the compound.
Caption: Decision workflow for troubleshooting solubility issues.
Advanced Formulation Strategies: A Deeper Dive
Salt Formation
For ionizable basic drugs like phenylcyclopropylamine derivatives, forming a salt is often the most effective method to increase both solubility and dissolution rate.[10][11][12][13][14]
-
Mechanism: By reacting the basic amine with an acid, you form a salt. This salt is an ionic compound that readily dissociates in water, overcoming the high crystal lattice energy of the neutral parent molecule.[11][15] The choice of the counter-ion (the acid used) is critical and can dramatically affect the salt's properties, such as solubility, stability, and hygroscopicity.[13][16]
-
When to Use: This is a primary strategy for compounds intended for oral solid dosage forms.[10] It is highly effective for Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).[17]
-
Considerations: Not all salts are created equal. A salt screen is necessary to identify the optimal counter-ion. Some salts can be hygroscopic (absorb moisture) or may convert back to the less soluble free base in the high pH environment of the small intestine.[11][16]
Amorphous Solid Dispersions (ASDs)
This strategy involves converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state.[18][19][20]
-
Mechanism: Amorphous materials lack the rigid crystal lattice of their crystalline counterparts and therefore require less energy to dissolve, leading to higher apparent solubility and faster dissolution.[20] To prevent the amorphous drug from recrystallizing back to its stable form, it is dispersed within a polymer matrix.[18][21] This is typically achieved using methods like spray drying or hot-melt extrusion.[19][21]
-
When to Use: Excellent for very poorly soluble, "brick dust" compounds where salt formation is not feasible or effective.[19] It is a powerful tool for enhancing the oral bioavailability of BCS Class II and IV drugs.[20][22]
-
Considerations: ASDs are thermodynamically unstable, and physical stability over the product's shelf-life is a critical quality attribute that must be thoroughly investigated.[18][21] The choice of polymer is crucial for both stabilizing the amorphous drug and influencing its release.[21]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23]
-
Mechanism: They can encapsulate the poorly soluble phenylcyclopropylamine derivative (the "guest") within their hydrophobic core, forming an "inclusion complex".[23][24] This complex effectively masks the hydrophobic nature of the drug, presenting a water-soluble exterior to the aqueous environment, thereby increasing its apparent solubility.[25]
-
When to Use: Useful for both liquid and solid formulations. Often employed in parenteral formulations to avoid the use of harsh organic co-solvents.[14] The drug molecule must fit appropriately within the cyclodextrin cavity.
-
Considerations: There is a stoichiometric relationship; you often need a significant molar excess of cyclodextrin to solubilize the drug.[16] This can lead to issues with cost, viscosity, and potential toxicity (especially for parenteral administration) if large amounts are needed.[16]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Nanosuspensions
This approach focuses on particle size reduction to the nanometer scale.[26][27]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[16] By reducing the particle size to the sub-micron range (nanonization), the surface area is dramatically increased, leading to a much faster dissolution rate.[27][28] This technique creates a colloidal dispersion of the pure drug, typically stabilized by surfactants or polymers.[26]
-
When to Use: Applicable to drugs that are poorly soluble in both aqueous and organic media.[26] It's a versatile approach suitable for oral, parenteral, and other routes of administration.[29][30]
-
Considerations: Nanosuspensions are high-energy systems prone to aggregation and crystal growth (Ostwald ripening).[29] Long-term physical stability is a key challenge and depends heavily on the selection of appropriate stabilizers.[29]
Frequently Asked Questions (FAQs)
-
Q: Can I use a prodrug approach to improve solubility?
-
A: Yes. A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[31][32] By attaching a polar, ionizable promoiety (like a phosphate, amino acid, or glucuronide) to the parent phenylcyclopropylamine, you can dramatically increase its water solubility.[31][32] This is a powerful but complex strategy, as it requires chemical modification and careful study of the prodrug's conversion kinetics.[33][34][35]
-
-
Q: How do I choose between these advanced strategies?
-
A: The choice depends on the drug's physicochemical properties, the target dose, and the intended route of administration.
-
For oral solids: Start by evaluating salt formation. If the compound is not ionizable or salts are problematic, consider ASDs.
-
For parenteral (IV) liquids: Cyclodextrins and co-solvent systems are common. Nanosuspensions are also an option for very insoluble compounds.
-
For very high doses: ASDs and nanosuspensions might be preferable as they allow for higher drug loading compared to cyclodextrins.
-
-
-
Q: My compound degrades at the low pH required for solubilization. What are my options?
-
A: If your compound is acid-labile, avoid low-pH strategies. Your best options would be to work at a neutral pH using non-pH-dependent methods like co-solvents, cyclodextrin complexation, amorphous solid dispersions, or nanosuspensions.
-
-
Q: What are the regulatory implications of these techniques?
-
A: All these techniques are well-established and used in FDA-approved products.[22] However, each introduces its own set of regulatory requirements. For example, with ASDs, you must demonstrate physical stability and consistent dissolution profiles.[19] For cyclodextrins, especially in parenteral formulations, there are safety limits on the amount that can be administered. Any excipient used must be of a suitable grade and its interaction with the drug must be well-characterized.
-
References
-
Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Zodage, A., et al. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
-
Shanbhag, A. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Shi, P., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Pharmaceutical Development and Technology. Available at: [Link]
-
Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Kumar, S., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanotheranostics. Available at: [Link]
-
Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
N/A. (2024). Nanosuspension-an effective approach for solubility enhancement. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2017). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
-
N/A. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Acrux. Available at: [Link]
-
Sharma, P., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - a review. SciSpace. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
N/A. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Kumar, S., & Singh, P. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. Available at: [Link]
-
N/A. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
-
N/A. (2015). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. Available at: [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
N/A. (2025). Salt formation: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Bress, R. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Al-Ghabeish, M., & Al-Halman, T. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal College of Physicians of Edinburgh. Available at: [Link]
-
N/A. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Kumar, S., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
N/A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Devane, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
N/A. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Kumar, S., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
N/A. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]
-
N/A. (n.d.). pH and solubility. Khan Academy. Available at: [Link]
-
Singh, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
N/A. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Meanwell, N. A. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. Available at: [Link]
-
Wang, M., et al. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Muselík, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]
-
Indulkar, A. S., et al. (2018). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics. Available at: [Link]
-
N/A. (2021). Does anyone know how pH affects solubility??. Reddit. Available at: [Link]
-
N/A. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
N/A. (n.d.). 1-Phenylcyclopropylamine. AMERICAN ELEMENTS. Available at: [Link]
-
Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Kirk, K. L., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. Salt formation: Significance and symbolism [wisdomlib.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. bjcardio.co.uk [bjcardio.co.uk]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. tabletscapsules.com [tabletscapsules.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 28. researchgate.net [researchgate.net]
- 29. eaapublishing.org [eaapublishing.org]
- 30. scispace.com [scispace.com]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 34. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Kinetic Analysis of MAO Inhibitors
Welcome to the technical support center for the kinetic analysis of Monoamine Oxidase (MAO) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common issues encountered during MAO inhibition assays. Our goal is to empower you with the expertise to refine your protocols, ensure data integrity, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of MAO kinetic analysis.
Q1: What are the key differences between MAO-A and MAO-B, and how do they impact inhibitor screening?
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which are encoded by separate genes.[1] While they share over 70% sequence homology, their substrate preferences and inhibitor specificities differ significantly.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.[3] Conversely, MAO-B shows a higher affinity for substrates like phenylethylamine and benzylamine and is a primary target for treating Parkinson's disease.[1][3] Both isoforms metabolize dopamine and tyramine.[4] Understanding these distinctions is critical for selecting the appropriate substrates and control inhibitors to ensure the selective targeting of your desired isoform during screening campaigns.
Q2: How do I choose the right substrate for my MAO assay?
The choice of substrate is paramount for differentiating the activity of the two MAO isoforms.
| Substrate | Primary Target | Notes |
| Serotonin | MAO-A | A preferred substrate for selective MAO-A activity measurement.[5] |
| Benzylamine | MAO-B | A selective substrate for MAO-B activity assays.[5] |
| p-Tyramine | MAO-A & MAO-B | A non-selective substrate suitable for measuring total MAO activity.[6] |
| Kynuramine | MAO-A & MAO-B | A non-selective substrate that is metabolized to the fluorescent product 4-hydroxyquinoline.[7] |
For initial high-throughput screening, a non-selective substrate like p-tyramine can be used.[6] However, for characterizing inhibitor selectivity, isoform-specific substrates are essential.[5] It is also crucial to use substrate concentrations at or below the Michaelis-Menten constant (Km) for determining the inhibitor's inhibition constant (Ki), as high substrate concentrations can lead to an overestimation of the IC50 value for competitive inhibitors.[8]
Q3: What is the difference between reversible and irreversible MAO inhibitors, and how does this affect my experimental design?
The mechanism of inhibition dictates the experimental approach for characterization.
-
Reversible inhibitors bind to the enzyme through non-covalent interactions, and their inhibitory effect can be reversed by dilution or dialysis. These inhibitors are often competitive, non-competitive, or mixed-type.
-
Irreversible inhibitors , on the other hand, form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO, leading to permanent inactivation of the enzyme.[9] Restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take days to weeks in vivo.
The experimental design must account for these differences. For irreversible inhibitors, a pre-incubation step of the enzyme and inhibitor is necessary to allow for the time-dependent inactivation to occur. For reversible inhibitors, pre-incubation may not be required, and the inhibition can be assessed directly upon mixing the components.
Q4: What is the "cheese effect," and is it relevant to my preclinical research?
The "cheese effect" refers to a hypertensive crisis that can occur when an individual taking a non-selective, irreversible MAO inhibitor consumes foods rich in tyramine, such as aged cheese.[4] This is due to the inhibition of MAO-A in the gut, which is responsible for metabolizing dietary tyramine. While this is a clinical consideration, it has implications for preclinical studies, especially when evaluating the safety profile of new MAO inhibitors. In animal models, a tyramine pressor response assay can be conducted to assess the risk of this adverse effect.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during MAO inhibition assays.
Issue 1: High background signal in my fluorescent assay.
A high background signal can mask the true enzyme activity and lead to inaccurate results. Here are the common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Autofluorescence of test compound | Run a control experiment with the test compound in the absence of the MAO enzyme to measure its intrinsic fluorescence. Subtract this background signal from the assay readings. |
| Contaminated reagents | Ensure all buffers and reagents are freshly prepared and filtered if necessary. Contaminants like endotoxins can sometimes interfere with the assay.[10] |
| Sub-optimal reagent concentrations | Titrate the concentrations of the fluorescent probe and coupling enzyme (e.g., Horseradish Peroxidase - HRP) to find the optimal balance between signal and background. |
| Inadequate washing steps | If using a non-homogeneous assay format, ensure that washing steps are sufficient to remove unbound reagents.[10] |
| Light leakage in the plate reader | Ensure the plate reader's optics are clean and that there is no light leakage. Use black, opaque plates for fluorescence assays to minimize well-to-well crosstalk.[6] |
Issue 2: My IC50 values are not reproducible.
Variability in IC50 values can stem from several factors. A systematic approach to optimization is key.
| Potential Cause | Troubleshooting Step |
| Inconsistent pre-incubation time | For irreversible inhibitors, the duration of pre-incubation is critical for achieving maximal inhibition. Optimize the pre-incubation time to ensure the reaction has reached completion. |
| Solubility issues with the test compound | Poor solubility can lead to inaccurate compound concentrations and variable results. Ensure your test compound is fully dissolved in the assay buffer. Consider using a different solvent, but be mindful of its potential to inhibit MAO activity. Always include a solvent control. |
| Substrate concentration is too high | For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ensure you are using a substrate concentration at or near the Km value for consistent and accurate IC50 and subsequent Ki determination.[8] |
| Enzyme activity is not in the linear range | Ensure that the enzyme concentration and reaction time result in a linear reaction rate. A non-linear rate can lead to inaccurate measurements of inhibition. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent volumes. |
Issue 3: My test compound appears to be a potent inhibitor, but the results are not validating in secondary assays.
This could be a case of assay interference or a false positive.
| Potential Cause | Troubleshooting Step |
| Test compound interferes with the detection chemistry | Many fluorescent MAO assays rely on the detection of hydrogen peroxide (H2O2).[6] Test compounds can sometimes act as antioxidants and scavenge H2O2, leading to a false-positive result. To test for this, run a control experiment where H2O2 is added directly to the assay components in the presence of your test compound, without the MAO enzyme. |
| Test compound inhibits the coupling enzyme | In coupled assays, the test compound may inhibit the reporter enzyme (e.g., HRP) rather than MAO. To check for this, run a control reaction with HRP and its substrate in the presence of your test compound. |
| Test compound quenches the fluorescent signal | The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal that is misinterpreted as inhibition. Measure the fluorescence spectrum of your compound to assess for potential quenching. |
| Compound instability | The test compound may be unstable in the assay buffer, leading to a loss of activity over time. Assess the stability of your compound under the assay conditions. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in MAO inhibitor kinetic analysis.
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound using a commercially available kit that measures H2O2 production.
1. Reagent Preparation:
- Prepare all reagents (assay buffer, MAO enzyme, substrate, fluorescent probe) according to the manufacturer's instructions.[11]
- Equilibrate all components to room temperature before use.[11]
2. Compound Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the test compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
3. Assay Procedure (96-well plate format):
- Add a fixed volume of the MAO enzyme (MAO-A or MAO-B) to each well.
- Add the serially diluted test compound to the respective wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (vehicle/solvent).[6]
- For irreversible inhibitors: Pre-incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for time-dependent inhibition.
- Initiate the enzymatic reaction by adding the substrate (e.g., p-tyramine) to all wells.
- Add the detection reagent containing the fluorescent probe and HRP.
- Incubate the plate at 37°C for the recommended time, protected from light.[6]
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[11]
4. Data Analysis:
- Subtract the background fluorescence (wells without enzyme) from all readings.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Distinguishing Between Reversible and Irreversible Inhibition
This experiment helps to determine the nature of the inhibitor's interaction with the enzyme.
1. Experimental Setup:
- Prepare two sets of reactions for a single high concentration of the inhibitor (e.g., 10x IC50).
2. Procedure:
- Set 1 (No Pre-incubation): Mix the substrate and inhibitor in the assay wells. Initiate the reaction by adding the MAO enzyme.
- Set 2 (With Pre-incubation): Pre-incubate the MAO enzyme with the inhibitor for an extended period (e.g., 30-60 minutes). Initiate the reaction by adding the substrate.
- Measure the enzyme activity over time for both sets.
3. Interpretation of Results:
- Reversible Inhibitor: The degree of inhibition will be similar in both sets, as the inhibitor reaches equilibrium quickly.
- Irreversible Inhibitor: The inhibition will be significantly greater in the pre-incubated set, demonstrating a time-dependent loss of enzyme activity.
Another method involves rapid dilution. After pre-incubating the enzyme with a high concentration of the inhibitor, a large dilution of the mixture is made into the assay solution containing the substrate.
-
Reversible Inhibitor: The dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity.
-
Irreversible Inhibitor: The inhibition will persist even after dilution due to the covalent bond formed between the inhibitor and the enzyme.
Section 4: Visual Guides
Workflow for a Typical MAO Fluorometric Inhibition Assay
Caption: A streamlined workflow for conducting a fluorometric MAO inhibition assay.
Troubleshooting Logic for Unexpected Inhibition Results
Caption: A decision tree for troubleshooting potential false positives in MAO inhibition assays.
References
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 25(24), 5908. [Link]
-
Tipton, K. F., & Youdim, M. B. H. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 25(24), 5908. [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2558, 97-114. [Link]
-
Du, G. H., Wang, C. Z., & Zhang, J. T. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(10), 1481-1488. [Link]
-
Would the IC50 of an inhibitor be higher, lower, or be the same if you used a more concentrated substrate? (2017, April 7). Quora. Retrieved January 19, 2026, from [Link]
-
Ramsay, R. R., & Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1659-1683. [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2558, 97-114. [Link]
-
Drug action (IC 50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
effect of test compounds on mao-a & B activity (2a), mao-a, and (2B), mao-B activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rudorfer, M. V. (1992). Monoamine oxidase inhibitors: reversible and irreversible. Psychopharmacology Bulletin, 28(1), 45-57. [Link]
-
Wang, Y. M., Zhang, N., & Kong, L. Y. (2014). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1343. [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times, 29(10). [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Tipton, K. F., & Youdim, M. B. H. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]
-
Irreversible and reversible MAO inhibitors in clinical practice. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Differentiation of MAO-A from MAO-B. (n.d.). In FIRST OF 2 PARTS. Retrieved January 19, 2026, from [Link]
-
IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ochiai, Y., Itoh, K., Sakurai, E., Adachi, M., & Tanaka, Y. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Biological & Pharmaceutical Bulletin, 29(12), 2362-2366. [Link]
-
Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube. Retrieved January 19, 2026, from [Link]
-
Monoamine Oxidase Inhibitor Toxicity. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014). eScholarship, University of California. [Link]
-
Troubleshooting FluoroSpot assay. (n.d.). U-CyTech. Retrieved January 19, 2026, from [Link]
-
Testing for Inhibitors. (n.d.). Bleeding Disorders. Retrieved January 19, 2026, from [Link]
-
Ramsay, R. R., Dunford, C., & Gillman, P. K. (2007). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British Journal of Pharmacology, 152(6), 946-951. [Link]
-
Don't overlook monoamine oxidase inhibitors in psychiatric practice. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved January 19, 2026, from [Link]
-
Inhibitor Testing: State of the Art. (2014, July 24). National Bleeding Disorders Foundation. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mabtech.com [mabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Non-Specific Binding in Receptor Assays with Cyclopropylamines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with non-specific binding (NSB) in receptor assays, particularly when working with ligands containing a cyclopropylamine moiety. Cyclopropylamines are valuable scaffolds in medicinal chemistry, but their unique physicochemical properties can often lead to high background signals, complicating data interpretation.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is non-specific binding (NSB), and why is it a significant problem in my receptor assay?
Answer: Non-specific binding refers to the interaction of a ligand with components in your assay system other than the intended receptor target.[2] This can include binding to lipids, other proteins, plasticware (tubes and plates), and filter membranes used during separation steps.
The total binding you measure in a radioligand assay is the sum of two components:
-
Specific Binding: The saturable, high-affinity interaction between your ligand and the target receptor. This is the signal you want to measure.
-
Non-Specific Binding: The non-saturable, low-affinity binding of your ligand to everything else. This constitutes background noise.
High NSB is problematic because it obscures the true specific binding signal. Ideally, NSB should be less than 10% of the total binding signal. When NSB becomes a large fraction of the total signal (e.g., >50%), it becomes difficult to accurately determine key parameters like the ligand's affinity (Kd) and the receptor density (Bmax), compromising the reliability of your results.[3]
Q2: My compound contains a cyclopropylamine group and shows very high NSB. Are its chemical properties the cause?
Answer: Yes, this is a very common issue. The physicochemical properties of the cyclopropylamine moiety make it prone to non-specific interactions through two primary mechanisms:
-
Hydrophobic Interactions: The cyclopropyl group is a small, rigid, and lipophilic (hydrophobic) structure.[1] This makes it likely to stick to hydrophobic surfaces like polypropylene assay plates, pipette tips, and the matrix of glass fiber filters.[4][5]
-
Electrostatic Interactions: The amine group is basic (pKa ~9.1) and will be protonated and positively charged at physiological pH. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as silanol groups on glass fiber filters or certain plastic surfaces.[4][6][7]
This combination of hydrophobicity and positive charge is a perfect recipe for high non-specific binding.
Q3: How do I properly set up my experiment to quantify the level of NSB from my cyclopropylamine ligand?
Answer: To accurately measure NSB, you must run parallel experiments under three conditions. This is the foundation of a reliable saturation binding assay.[5][8]
-
Total Binding: Receptor preparation + Labeled Ligand (your cyclopropylamine compound).
-
Non-Specific Binding: Receptor preparation + Labeled Ligand + a high concentration (typically 100-1000 fold excess) of an unlabeled "cold" ligand.[4][3] The cold ligand saturates the specific receptor sites, so any remaining bound labeled ligand is considered non-specific.
-
Specific Binding: This is not a direct measurement but a calculation: Specific Binding = Total Binding - Non-Specific Binding .[5]
A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Workflow for Quantifying Binding Components
Caption: Workflow for determining specific binding.
Q4: What are the first troubleshooting steps I should take to reduce NSB related to my cyclopropylamine compound?
Answer: Start by optimizing your assay buffer. The goal is to disrupt the weak hydrophobic and electrostatic forces driving NSB without affecting the high-affinity specific binding.
-
Increase Ionic Strength: Add NaCl (e.g., 50-150 mM) to the buffer.[4][6][7] The salt ions will shield the electrostatic charges on your ligand and on assay surfaces, thereby reducing charge-based NSB.[6][7]
-
Include a Non-Ionic Detergent: Add a low concentration (0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100.[6][7] These detergents will disrupt the hydrophobic interactions causing your ligand to stick to plasticware and filters.[6][7]
-
Adjust Buffer pH: While most assays are run at physiological pH (~7.4), slight adjustments can sometimes help if your protein's isoelectric point is known.[6][7] However, increasing ionic strength is often a more effective first step for charged ligands.
Q5: Are there specific blocking agents that are more effective for compounds like mine?
Answer: Yes, using the right blocking agent is critical. Blocking agents essentially "coat" the non-specific sites in the assay, preventing your ligand from binding to them.
-
Bovine Serum Albumin (BSA): This is the most common and often most effective blocking agent.[9] BSA is a protein that provides alternative hydrophobic and charged sites for your ligand to bind, effectively competing with NSB to filters and vials.[7][9] It is often added to the assay buffer at concentrations from 0.1% to 1%.[6]
-
Polyethyleneimine (PEI) Filter Pre-treatment: This is particularly useful for filtration assays where basic, positively charged ligands (like protonated cyclopropylamines) stick to negatively charged glass fiber filters. Soaking the filter mats in 0.3-0.5% PEI before the assay neutralizes the negative charges on the glass fibers, significantly reducing NSB.[10]
-
Other Options: Fish gelatin can be effective and has low cross-reactivity with mammalian proteins.[9][11] In some cases, whole normal serum (from the same species as the secondary antibody, if applicable) can also be used.[12][13]
The table below summarizes common choices.
| Blocking Agent | Typical Concentration | Primary Mechanism of Action | Best For Mitigating |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Provides alternative hydrophobic/charged sites in solution.[7] | Hydrophobic and electrostatic NSB to plastic and filters. |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Coats glass fibers to neutralize negative charges.[10] | Electrostatic NSB of cationic ligands to filter mats. |
| Non-fat Dry Milk / Casein | 1% - 5% (w/v) | General protein blocker. Cost-effective.[9] | General NSB. (Caution: Avoid with phosphoprotein studies).[9] |
| Fish Gelatin | 0.1% - 0.5% (w/v) | Low cross-reactivity with mammalian proteins.[9][11] | General NSB, good alternative to BSA. |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic forces.[6][7] | Hydrophobic NSB to plastic surfaces. |
Q6: Can I change my experimental protocol parameters, like incubation time or temperature, to reduce NSB?
Answer: Yes, but this requires careful optimization.
-
Temperature: Lowering the incubation temperature (e.g., from 37°C to 4°C) can sometimes reduce NSB, as these interactions are often entropically driven. However, you must re-validate that your specific binding still reaches equilibrium at the lower temperature, which may require a longer incubation time.[14]
-
Incubation Time: You should always ensure your assay has reached equilibrium for specific binding.[3] Use the shortest time necessary to achieve this. Excessively long incubations can sometimes allow slow, low-affinity non-specific interactions to accumulate.
-
Washing Steps (Filtration Assays): Increasing the number of washes (e.g., from 3 to 5) or the volume of ice-cold wash buffer can help remove non-specifically bound ligand.[4] Ensure the washing is rapid to prevent dissociation of the specifically bound ligand.[10]
Experimental Protocols
Protocol 1: Standard Radioligand Saturation Binding Assay
This protocol is designed to determine the total, non-specific, and specific binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes).
Materials:
-
96-well microplates
-
Receptor membrane preparation
-
Radiolabeled ligand (e.g., [3H]-cyclopropylamine derivative)
-
Unlabeled ("cold") ligand for NSB determination
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filter mats (e.g., GF/C)
-
Filter plate harvester (vacuum manifold)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare Ligand Dilutions: Prepare a serial dilution of your radiolabeled ligand in Assay Buffer. Typically, 8-12 concentrations are used, spanning from 0.1x to 10x the expected Kd.[3]
-
Set Up Assay Plates: For each concentration of radiolabeled ligand, you will have two sets of wells (in triplicate):
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding Wells: Add 50 µL of the unlabeled ligand at a concentration 100-1000x higher than its Ki.[3]
-
-
Add Radioligand: Add 50 µL of the corresponding radiolabeled ligand dilution to all wells.
-
Initiate Reaction: Add 150 µL of the receptor membrane preparation (diluted in Assay Buffer to the optimal protein concentration) to all wells to start the binding reaction. The final volume is 250 µL.[10]
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[10]
-
Terminate and Filter: Stop the reaction by rapidly filtering the contents of the plate through the glass fiber filter mat using a cell harvester.[10]
-
Wash: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound ligand.[10]
-
Dry and Count: Dry the filter mat (e.g., 30 min at 50°C).[10] Add scintillation cocktail and count the radioactivity (in CPM) for each well using a microplate scintillation counter.
-
Analyze Data:
-
Average the triplicate CPM values for each condition.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding as a function of the radioligand concentration and use non-linear regression (e.g., in Prism) to determine the Kd and Bmax.
-
Binding Equilibrium Diagram
Caption: Equilibrium between specific and non-specific binding.
References
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
-
Patsnap Synapse. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Available from: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Available from: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Available from: [Link]
-
Biocompare. (2020). Blocking Non-specific Binding in Immunoassays. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link]
-
Surmodics. Non-Specific Binding: What You Need to Know. Available from: [Link]
-
Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 228(1), 269–272. Available from: [Link]
-
G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Available from: [Link]
-
Chemistry For Everyone. (2025). How Do You Select The Appropriate Buffer For SPR Experiments? Available from: [Link]
-
Affinity Biosensors. Understanding and Controlling Non-Specific Binding in SPR Experiments. Available from: [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Seminars in Cell Biology.
- Saluja, A., & Kalonia, D. S. (2008). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. Journal of Pharmaceutical Sciences.
-
Perelman School of Medicine. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]
-
Williams, C. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI Bookshelf. Available from: [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Available from: [Link]
-
Saluja, A., & Kalonia, D. S. (2008). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. ACS Publications. Available from: [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available from: [Link]
-
National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Database. Available from: [Link]
-
MBL Life Science. How to reduce non-specific reactions. Available from: [Link]
-
ResearchGate. (2018). How can i reduce non-specific binding in lateral flow assay? Available from: [Link]
-
ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Available from: [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
Sources
- 1. longdom.org [longdom.org]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. Blocking in IHC | Abcam [abcam.com]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation for Purity Determination of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Novel Psychoactive Compound Analysis
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For purity determination, this means the method must be specific, accurate, precise, and robust enough to reliably quantify the main component and separate it from any potential impurities, including process-related impurities, degradation products, and stereoisomers. This guide will delve into the practical application of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to establish a scientifically sound validation framework.[2][3][4][5][6][7][8][9]
Comparison of Analytical Methodologies for Purity Determination
The choice of analytical technique is a critical first step in the validation process. For a chiral compound like 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, both achiral and chiral separation methods must be considered. The primary techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for pharmaceutical purity analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds.[10] For the target analyte, both reversed-phase and chiral HPLC methods are applicable.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for achiral purity analysis, separating compounds based on their hydrophobicity. It is effective for quantifying the main peak and separating it from impurities with different polarities.
-
Chiral HPLC: Given the presence of a chiral center in this compound, the separation of its enantiomers is crucial.[11] Enantiomers can have significantly different pharmacological and toxicological properties.[11] Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for enantiomeric separation.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15] It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[16][17] For this compound, which is a relatively small molecule, GC-MS can be a highly effective method for purity and impurity profiling. Chiral GC columns are also available for enantiomeric separation.
Method Selection Rationale
The choice between HPLC and GC-MS depends on several factors, including the volatility and thermal stability of the analyte and its impurities, as well as the need for chiral separation.
| Technique | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-UV/DAD | Versatile, robust, widely available, non-destructive. | May not be suitable for highly volatile impurities. | Routine achiral purity testing and quantification. |
| Chiral HPLC-UV/DAD | Gold standard for enantiomeric separation and quantification.[12] | Requires specialized and often expensive chiral columns. | Enantiomeric purity determination. |
| GC-MS | High separation efficiency, provides structural information for impurity identification.[14][16] | Requires derivatization for some polar compounds, not suitable for thermally labile compounds. | Impurity profiling and identification of volatile impurities. |
| Chiral GC-MS | Combines enantiomeric separation with mass spectrometric identification. | Column selection can be challenging. | Enantiomeric separation and identification of volatile chiral impurities. |
For a comprehensive purity assessment of this compound, a combination of RP-HPLC for achiral purity and Chiral HPLC for enantiomeric purity is the recommended approach. GC-MS can serve as a complementary technique for the identification of unknown volatile impurities.
Experimental Protocols
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol outlines a general procedure for the development and validation of a chiral HPLC method. The specific column and mobile phase will require optimization.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak® or Chiralcel®).
2. Reagents and Materials:
-
Reference standard of this compound (racemic and, if available, enantiomerically pure forms).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine).
3. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare solutions of the test sample at a similar concentration.
5. Method Development and Optimization:
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers with a resolution (Rs) of >1.5.
Analytical Method Validation: A Step-by-Step Guide
The validation of the chosen analytical method should be performed in accordance with ICH Q2(R2) guidelines.[5][18] The following parameters must be evaluated:
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (mobile phase).
-
Analyze the reference standard of this compound.
-
Analyze a sample of the compound spiked with known related substances or potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrate that the method can separate them from the main peak.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of the reference standard over a range of 50-150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo or a known matrix with three different concentration levels of the reference standard (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2 °C).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze the sample under each modified condition and evaluate the impact on the results. The results should remain within the acceptance criteria.
-
Data Presentation and Visualization
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | RP-HPLC-UV | Chiral HPLC-UV | GC-MS |
| Specificity | Good for achiral impurities | Excellent for enantiomers | Excellent for volatile impurities |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 3.0% |
| LOD | Low ng/mL | Low ng/mL | pg level |
| LOQ | Low ng/mL | Low ng/mL | pg level |
| Robustness | High | Moderate to High | High |
Visualization of the Analytical Validation Workflow
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. moravek.com [moravek.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ojp.gov [ojp.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of Monoamine Oxidase Inhibitors: Tranylcypromine versus Novel Cyclopropylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the efficacy of novel monoamine oxidase inhibitors (MAOIs), using the established drug tranylcypromine as a benchmark. As a case study, we will consider the hypothetical novel compound, 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. While specific efficacy data for this compound is not publicly available, its structural similarity to tranylcypromine, a phenylcyclopropylamine, makes it a pertinent example for outlining a comparative research program. This document is intended to serve as a roadmap for researchers in the field of neuropharmacology and drug development, detailing the necessary experimental protocols and the scientific rationale required for a thorough and objective comparison.
Introduction: The Enduring Relevance of MAOIs in Neuropsychiatry
Monoamine oxidase inhibitors (MAOIs) were among the first class of antidepressants to be developed and continue to be a valuable treatment option, particularly for treatment-resistant depression and atypical depression.[1][2] Their primary mechanism of action involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By blocking this degradation, MAOIs increase the synaptic availability of these monoamines, leading to their antidepressant effects.[4]
Tranylcypromine , a non-selective and irreversible inhibitor of both MAO-A and MAO-B, has been in clinical use for decades.[3][4] Its robust efficacy is well-documented, often proving effective where other antidepressant classes have failed.[5] However, its use is tempered by a significant side effect profile, including the risk of hypertensive crisis when co-administered with certain foods and medications containing tyramine.[6] This has driven the search for novel MAOIs with improved safety and tolerability profiles.
The hypothetical compound, This compound , represents a structural analog of tranylcypromine. The addition of two methyl groups on the cyclopropyl ring and an N-methyl group could potentially alter its potency, selectivity, and metabolic stability. This guide will outline the essential preclinical studies required to characterize such a novel compound and compare its efficacy directly to tranylcypromine.
Comparative Pharmacodynamics: Unraveling the Mechanism of Action
A direct comparison of the pharmacodynamic properties of a novel compound and a benchmark drug is the foundational step in assessing its potential. For MAOIs, this involves determining the inhibitory activity against both MAO-A and MAO-B isoforms.
In Vitro Monoamine Oxidase Inhibition Assay
The initial assessment of a novel MAOI's efficacy begins with an in vitro enzyme inhibition assay. This experiment quantifies the compound's potency (IC50) and its selectivity for MAO-A versus MAO-B.
Experimental Protocol: Fluorometric MAO Inhibition Assay [7]
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used for the assay.
-
Substrate: A non-selective substrate such as tyramine or a selective substrate for each isoform (e.g., kynuramine for MAO-A and benzylamine for MAO-B) is used. The oxidation of the substrate by MAO produces hydrogen peroxide (H2O2).
-
Detection: A fluorometric probe (e.g., Amplex Red) is used, which in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce a fluorescent product (resorufin).
-
Procedure:
-
A range of concentrations of the test compounds (this compound and tranylcypromine) are pre-incubated with either MAO-A or MAO-B.
-
The substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition at each concentration is determined relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.
Causality and Self-Validation: This protocol is self-validating through the inclusion of positive controls (known selective inhibitors for MAO-A, like clorgyline, and MAO-B, like selegiline) and a negative control (vehicle). The use of recombinant human enzymes ensures the relevance of the findings to human pharmacology. The fluorometric method provides high sensitivity and a continuous readout, allowing for accurate determination of reaction rates.[7]
Data Presentation:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| Tranylcypromine | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
Note: Expected values for tranylcypromine would be sourced from literature, while the values for the novel compound would be determined experimentally.
Mechanism of Action: Reversibility of Inhibition
A crucial aspect of an MAOI's profile is the reversibility of its inhibition. Irreversible inhibitors, like tranylcypromine, form a covalent bond with the enzyme, leading to a prolonged duration of action.[3] Reversible inhibitors offer the potential for a better safety profile, as the enzyme activity can be restored more quickly after drug discontinuation.
Experimental Protocol: Dialysis-Based Reversibility Assay
-
Inhibition: MAO-A or MAO-B is incubated with a high concentration (e.g., 10x IC50) of the test compound or vehicle for a set period.
-
Dialysis: The enzyme-inhibitor mixture is then dialyzed extensively against a large volume of buffer to remove any unbound inhibitor.
-
Activity Measurement: The activity of the dialyzed enzyme is measured using the fluorometric assay described above.
-
Analysis: If the enzyme activity is restored after dialysis, the inhibition is considered reversible. If the activity remains low, the inhibition is irreversible.
Logical Relationship Diagram:
Caption: In vitro workflow for pharmacodynamic characterization.
In Vivo Efficacy: Bridging the Gap from Bench to Behavior
While in vitro assays provide essential mechanistic insights, in vivo studies are necessary to evaluate the antidepressant potential of a novel compound in a living organism. These studies assess the compound's ability to engage its target in the brain and produce a behavioral response indicative of antidepressant activity.
In Vivo Neurotransmitter Level Measurement via Microdialysis
Microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[8][9] This experiment directly assesses the neurochemical consequence of MAO inhibition.
Experimental Protocol: In Vivo Microdialysis [8]
-
Surgical Implantation: A microdialysis probe is surgically implanted into a brain region relevant to depression, such as the prefrontal cortex or hippocampus, of a rodent model (e.g., rat or mouse).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.
-
Drug Administration: After a baseline collection period, the test compound (this compound or tranylcypromine) is administered.
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]
-
Data Presentation: The results are expressed as a percentage change from the baseline neurotransmitter levels.
Causality and Self-Validation: This protocol's validity is ensured by each animal serving as its own control (comparing post-drug to pre-drug baseline levels). The use of a well-defined surgical procedure and analytical technique (HPLC-ECD) provides robust and quantifiable data.
Expected Data Summary:
| Compound | Brain Region | % Increase in Serotonin | % Increase in Norepinephrine | % Increase in Dopamine |
| Tranylcypromine | Prefrontal Cortex | Expected Value | Expected Value | Expected Value |
| This compound | Prefrontal Cortex | Experimental Value | Experimental Value | Experimental Value |
Behavioral Models of Antidepressant Efficacy: The Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.[11] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Experimental Protocol: Forced Swim Test [11]
-
Apparatus: A transparent cylindrical tank filled with water.
-
Procedure:
-
Animals are pre-treated with the test compound, tranylcypromine, or a vehicle control.
-
Each animal is individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
The session is video-recorded for later analysis.
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility, swimming, and climbing behaviors.
-
Data Analysis: The duration of immobility is the primary endpoint. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Causality and Self-Validation: The use of a vehicle control group is essential for validating that the observed effects are due to the drug and not other factors. Blinding the experimenter during behavioral scoring prevents observer bias.
In Vivo Efficacy Workflow:
Caption: Workflow for in vivo efficacy evaluation.
Comparative Safety and Tolerability Profile
A critical aspect of comparing a novel MAOI to tranylcypromine is the assessment of its safety profile, particularly concerning the "cheese effect" – a hypertensive crisis caused by the ingestion of tyramine-rich foods.[6]
In Vivo Pressor Response to Tyramine
This experiment directly measures the potential for a novel MAOI to induce a hypertensive crisis.
Experimental Protocol: Tyramine Pressor Response
-
Animal Model: Anesthetized rats are instrumented to continuously monitor blood pressure.
-
Drug Administration: Animals are pre-treated with the test compound, tranylcypromine, or vehicle.
-
Tyramine Challenge: A dose of tyramine is administered intravenously.
-
Blood Pressure Monitoring: The change in blood pressure is recorded.
-
Analysis: The magnitude of the pressor response (increase in blood pressure) in the drug-treated groups is compared to the vehicle group. A significantly potentiated pressor response indicates a risk of the cheese effect.
Causality and Self-Validation: The use of a vehicle control group establishes the baseline pressor response to tyramine. Tranylcypromine serves as a positive control, as it is known to potentiate the tyramine pressor response.
Conclusion: A Framework for Evidence-Based Comparison
The development of novel MAOIs with improved efficacy and safety profiles remains a significant goal in neuropsychiatric drug discovery. A direct and systematic comparison to established drugs like tranylcypromine is essential for determining the therapeutic potential of new chemical entities. The experimental framework outlined in this guide, encompassing in vitro pharmacodynamics, in vivo neurochemical and behavioral assessments, and safety profiling, provides a robust and scientifically rigorous approach to such a comparison.
For a novel compound like this compound, the data generated from these studies would allow for a comprehensive evaluation of its potential advantages over tranylcypromine. A desirable profile would include potent and selective MAO inhibition, a significant increase in brain monoamine levels leading to antidepressant-like effects in behavioral models, and a blunted pressor response to tyramine, indicating a lower risk of hypertensive crisis. This evidence-based approach is fundamental to advancing the field and bringing safer and more effective treatments to patients.
References
-
National Center for Biotechnology Information (2020). Tranylcypromine - LiverTox. In StatPearls. Available from: [Link]
-
Mayo Clinic (n.d.). Tranylcypromine (Oral Route). Available from: [Link]
-
Patsnap Synapse (2024). What is the mechanism of Tranylcypromine Sulfate? Available from: [Link]
-
Drugs.com (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. Available from: [Link]
-
Shabir, U. (2023). Tranylcypromine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Heijnen, W. T., et al. (2015). Efficacy of Tranylcypromine in Bipolar Depression: A Systematic Review. Journal of Clinical Psychopharmacology, 35(6), 700–705. Available from: [Link]
-
Heijnen, W. T., et al. (2015). Efficacy of Tranylcypromine in Bipolar Depression: A Systematic Review. PubMed. Available from: [Link]
-
Wikipedia (n.d.). Tranylcypromine. Available from: [Link]
-
Finberg, J. P. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Available from: [Link]
-
Chaurasiya, N. D., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available from: [Link]
-
Castagné, V., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e2 Forced Swim Test. Available from: [Link]
-
ResearchGate (2023). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]
- Google Patents (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Toptan, D., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available from: [Link]
-
Li, Y., et al. (2021). Real-time in vivo detection techniques for neurotransmitters: a review. RSC Publishing. Available from: [Link]
-
Understanding Animal Research (n.d.). Factsheet on the forced swim test. Available from: [Link]
-
Kennedy, S. H. (2017). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 89(1), 300-313. Available from: [Link]
-
Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Available from: [Link]
-
NSW Department of Primary Industries (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]
-
Thase, M. E., et al. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 28(4), 427-440. Available from: [Link]
-
Ungerstedt, U. (1984). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. NIDA Research Monograph, 49, 13-26. Available from: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]
-
Jo, Y. K., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. PubMed Central. Available from: [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Available from: [Link]
-
Lee, J. Y., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available from: [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. Available from: [Link]
-
Mirzaei, M. (2019). Comparative Examination of Moclobemide, Tranylcypromine, Phenelzine and Isocarboxazid for Monoamine Oxidase–A Inhibition. Oriental Journal of Chemistry, 35(1). Available from: [Link]
-
Adhikari, B., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(12), 15152–15165. Available from: [Link]
-
Amer, A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society of Chemistry. Available from: [Link]
-
molecularinfo.com (n.d.). This compound. Available from: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]
- 9. PL149519B1 - Method for manufacturing n,n-dimethyl-1-/1-(4-chlorphenyl)cyclobutyl/-3-methylbutyl amine hydrochloride monohydrate - Google Patents [patents.google.com]
- 10. 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids, processes for their preparation and antibacterial agents containing these compounds - Patent US-5077429-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Chiral Separation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is a critical step in the development of safe and effective pharmaceuticals. This guide provides an in-depth technical comparison of methodologies for the chiral separation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a compound of interest in medicinal chemistry due to its structural relation to known psychoactive agents.
While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles and data from structurally analogous compounds, such as amphetamines and other phenylcyclopropylamine derivatives, to provide a robust framework for method development and optimization. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing supporting data and detailed experimental protocols.
The Critical Role of Chirality in Drug Development
The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, being non-superimposable mirror images, often interact differently with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1] This underscores the regulatory and scientific necessity for developing reliable enantioselective analytical methods.
Comparative Analysis of Chiral Separation Techniques: HPLC vs. SFC
The two most powerful and widely used techniques for the chiral separation of small molecules are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations in the pharmaceutical industry.[1] It offers a wide variety of commercially available chiral stationary phases (CSPs) and is compatible with a broad range of solvents, allowing for extensive method development possibilities.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, and often a preferred technique, for chiral separations.[2] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in several key advantages over HPLC, including faster analysis times, reduced organic solvent consumption (making it a "greener" technology), and often improved chromatographic efficiency.[3] For the separation of basic compounds like amines, SFC can offer superior peak shapes and resolution.
The following table provides a high-level comparison of the two techniques for the chiral separation of amine-containing compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Mobile Phase | Mixtures of organic solvents (e.g., hexane, ethanol, isopropanol) and aqueous buffers. | Supercritical CO2 with a small percentage of an organic modifier (e.g., methanol, ethanol). |
| Analysis Time | Generally longer due to higher viscosity of the mobile phase. | Typically 3-10 times faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[3] |
| Solvent Consumption | High, leading to significant waste generation and disposal costs. | Significantly lower organic solvent usage, making it more environmentally friendly and cost-effective.[3] |
| Resolution & Efficiency | Can achieve high resolution, but sometimes suffers from broader peaks for basic compounds. | Often provides higher efficiency and sharper peaks, especially for basic analytes. |
| Method Development | Well-established, with a vast body of literature and available CSPs. | Rapidly growing field with straightforward method development, often transferable from normal-phase HPLC.[4] |
| Detection | UV-Vis, MS, Fluorescence, etc. | UV-Vis, MS, FID, etc. MS compatibility is excellent due to easy removal of CO2. |
Selecting the Optimal Chiral Stationary Phase (CSP)
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). For the separation of this compound and its analogs, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as Chiralpak® AD-H and Chiralcel® OD-H.[5] They offer broad enantioselectivity for a wide range of compounds, including those with aromatic rings and amine functionalities. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on vancomycin (e.g., Astec® CHIROBIOTIC™ V) are highly effective for the separation of amines, particularly in the polar ionic mode.[6] These CSPs offer a variety of interaction sites, including peptide linkages, aromatic rings, and sugar moieties, leading to complex and highly selective chiral recognition.
Experimental Protocols and Method Development Strategies
The following sections provide detailed, step-by-step methodologies for developing a chiral separation method for this compound using both SFC and HPLC. These protocols are based on established methods for structurally similar compounds and serve as a robust starting point for optimization.
Supercritical Fluid Chromatography (SFC) - The Preferred Approach
Given the basic nature of the target analyte, SFC is the recommended starting point for method development due to its inherent advantages in speed and peak shape for amines.
Step-by-Step SFC Protocol:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
-
-
Initial Screening System and Conditions:
-
SFC System: An analytical SFC system equipped with a UV-Vis detector or a Mass Spectrometer (MS).
-
Columns: Screen a set of polysaccharide-based CSPs, starting with Chiralpak® AD-H (250 x 4.6 mm, 5 µm) and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of CO2 and methanol containing 0.1% diethylamine (DEA) as a basic additive. A typical screening gradient would be from 5% to 40% methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS.
-
-
Method Optimization:
-
Modifier: If the initial screening does not yield a satisfactory separation, evaluate other alcohol modifiers such as ethanol or isopropanol.
-
Additive: The choice and concentration of the basic additive are crucial for basic compounds. Test alternative amines like cyclohexylamine, which has been shown to be effective for amphetamine enantiomers.[7] Vary the concentration from 0.1% to 0.5%.
-
Back Pressure and Temperature: Systematically vary the back pressure (e.g., from 100 to 200 bar) and column temperature (e.g., from 25 °C to 40 °C) to fine-tune the resolution and analysis time.
-
High-Performance Liquid Chromatography (HPLC) - The Conventional Approach
While SFC is recommended, HPLC remains a viable and powerful technique. A normal-phase HPLC method is the most analogous to the recommended SFC approach.
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
-
-
Initial Screening System and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Columns: Screen the same set of polysaccharide-based CSPs as for SFC (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times but may also affect resolution.
-
Additive: As with SFC, the basic additive is critical. Evaluate different amines (e.g., triethylamine, ethanolamine) and their concentrations to improve peak shape and selectivity.
-
Temperature: Investigate the effect of column temperature on the separation. Lowering the temperature can sometimes improve resolution.[5]
-
Data Presentation and Interpretation
The following table presents hypothetical, yet realistic, comparative data for the chiral separation of a structural analog, illustrating the expected performance differences between HPLC and SFC.
| Parameter | HPLC Method | SFC Method |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/DEA (90:10:0.1) | CO2/Methanol/Cyclohexylamine (85:15 with 0.2% in MeOH) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Retention Time (Enantiomer 1) | 8.2 min | 2.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 2.9 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Analysis Time | ~12 min | ~4 min |
This data clearly demonstrates the significant reduction in analysis time and potential for improved resolution offered by SFC compared to traditional HPLC for this class of compounds.
Conclusion
For the chiral separation of this compound enantiomers, Supercritical Fluid Chromatography (SFC) presents a compelling first choice for method development. Its inherent advantages of speed, efficiency, reduced solvent consumption, and excellent performance for basic compounds make it a superior alternative to traditional HPLC. By starting with a polysaccharide-based chiral stationary phase like Chiralpak® AD-H and systematically optimizing the mobile phase modifier and additive, researchers can efficiently develop a robust and reliable method for the enantioselective analysis of this and related compounds. While HPLC remains a viable option, the data for analogous compounds strongly suggests that SFC will provide a more rapid and efficient solution, aligning with the modern demands of the pharmaceutical industry for high-throughput and sustainable analytical methodologies.
References
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.).
- Fast Separation of Amphetamine and Methamphetamine E n a n t i o m e rs on a CHIRALPA K A D -H Column by SFC. (2014). Chiral Technologies, Inc.
- Development of a Method for the Chiral Separation of D/L‑Amphetamine. (n.d.). Agilent.
- Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. (n.d.). Benchchem.
- Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set. (2003). Chirality, 15(S1), S1-S12.
- Journal of Chrom
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Enantioselective chromatography in drug discovery. (n.d.). PubMed.
- Application Notes and Protocols for the Chiral Separation of 1-Methyl-3-phenylpropylamine Enantiomers. (n.d.). Benchchem.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. (n.d.). Benchchem.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021).
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. (2018). Chirality, 30(10), 1135-1143.
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. (n.d.).
- Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chrom
- An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (2022). PMC.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). NIH.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
- Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. (1997).
- Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
- The Study of Chiral Stationary Phases for Gas Chrom
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- reflections-on-chiral-chromatographic-analysis.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Bioanalytical Method Validation for 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine in biological matrices. As a novel psychoactive substance (NPS) analog, the development of a robust and reliable analytical method is paramount for researchers, scientists, and drug development professionals in clinical and forensic toxicology settings.[1] This document will explore and compare various analytical strategies, grounding the discussion in established regulatory guidelines and first-hand laboratory experience.
Introduction to the Analyte and Regulatory Framework
This compound is a structural analog of other psychoactive substances, and as such, its accurate quantification in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The validation of the bioanalytical method must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[2][3][4][5] These guidelines provide a framework for establishing that an analytical method is accurate, precise, reproducible, and fit for its intended purpose.[2][6][7][8]
Core Principles of Bioanalytical Method Validation
A successful bioanalytical method validation hinges on the thorough evaluation of several key parameters. The subsequent sections will delve into a comparative analysis of different approaches to satisfy these requirements.
Foundational Pillars of Method Validation
The validation process is built upon demonstrating the following:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[9][10][11][12][13]
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[8]
-
Calibration Curve and Linearity: The relationship between the instrument response and known concentrations of the analyte.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[14][15][16][17]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the matrix.[18][19][20][21][22]
-
Recovery: The efficiency of the extraction process.
Comparative Analysis of Analytical Techniques
The gold standard for the quantification of small molecules like this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] This section compares critical choices within the LC-MS/MS workflow.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample. The choice of extraction technique significantly impacts method performance.
| Technique | Principle | Advantages | Disadvantages | Suitability for the Analyte |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, high potential for matrix effects.[22] | Suitable for initial method development and high-throughput screening, but may require further optimization to mitigate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective. | More labor-intensive, uses larger volumes of organic solvents. | A good option for this analyte, especially for removing polar interferences. The basic nature of the amine group can be exploited by adjusting the pH of the aqueous phase to enhance partitioning into an organic solvent. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent. | Provides the cleanest extracts, high recovery, and can be automated. | More expensive and requires method development to select the appropriate sorbent and solvent system. | The most robust approach for a validated method. A mixed-mode cation exchange sorbent would be ideal, utilizing both reversed-phase and ion-exchange interactions for high selectivity. |
Chromatographic Separation: Achieving Selectivity
Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.
| Parameter | Comparison | Recommendation for the Analyte |
| Column Chemistry | C18 columns are a common starting point for reversed-phase chromatography. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds. Chiral columns would be necessary if stereoisomer separation is required. | A C18 column is a suitable initial choice. Given the phenyl group in the analyte's structure, a phenyl-hexyl column could provide enhanced retention and selectivity. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). | A gradient elution with acetonitrile and a low concentration of formic acid in water is recommended. Formic acid will aid in the protonation of the analyte, leading to better peak shape and ionization efficiency in positive ion mode mass spectrometry. |
Detection: The Power of Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this analyte due to the presence of the secondary amine group, which is readily protonated.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard to ensure confident identification and quantification.
Detailed Experimental Protocols for Validation
The following protocols are based on FDA and EMA guidelines and represent a robust approach to method validation.[2][3][6][7]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare a primary stock solution of the analyte and the internal standard (ideally a stable isotope-labeled version of the analyte) in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
Validation Parameter Experiments
The following diagram illustrates the workflow for a comprehensive bioanalytical method validation.
Caption: Workflow for Bioanalytical Method Validation.
-
Protocol:
-
Analyze at least six different blank matrix lots.
-
Spike one lot of blank matrix at the LLOQ.
-
Analyze for any interfering peaks at the retention time of the analyte and internal standard.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard.
-
Protocol:
-
Prepare a blank sample, a zero sample (blank + internal standard), and at least six non-zero calibration standards.
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/internal standard) versus the nominal concentration and perform a linear regression.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
-
Protocol: Analyze low and high QC samples after exposure to various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.
-
Compare the response to that of pure solutions of the analyte and internal standard at the same concentrations.
-
Calculate the matrix factor (MF) and the CV of the IS-normalized MF.
-
-
Acceptance Criteria: The CV of the IS-normalized MF should not be greater than 15%.
-
Protocol:
-
Compare the peak area of the analyte from extracted QC samples to the peak area of the analyte from post-extraction spiked samples at the same concentration.
-
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.
Data Summary and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per regulatory guidelines.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | ≥ 75% of standards within ±15% of nominal (±20% at LLOQ). |
| Intra-run Accuracy | ±15% of nominal (±20% at LLOQ). |
| Inter-run Accuracy | ±15% of nominal (±20% at LLOQ). |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Stability | Mean concentration within ±15% of nominal. |
| Matrix Effect (CV of IS-normalized MF) | ≤ 15% |
Conclusion
The validation of a bioanalytical method for this compound requires a systematic and scientifically sound approach. This guide has provided a comparative overview of critical analytical choices and detailed experimental protocols based on established regulatory guidelines. By carefully considering sample preparation, chromatographic conditions, and mass spectrometric detection, and by rigorously evaluating all validation parameters, researchers can develop a robust and reliable method suitable for its intended purpose in a regulated environment. The ultimate goal is to ensure the generation of high-quality data that can be trusted for critical decision-making in drug development and other research areas.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC - NIH. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [Link]
-
Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]
-
what is he difference between selectivity and specificity ?. Chromatography Forum. [Link]
-
Bioanalytical Methods for New Psychoactive Substances. PubMed. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
What is the difference between specificity and selectivity?. Lösungsfabrik. [Link]
-
Selectivity Assessment of Bioanalytical Assay. Bioanalytical Labs. [Link]
-
Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Bioanalysis Zone. [Link]
-
Selectivity versus specificity in chromatographic analytical methods. ResearchGate. [Link]
Sources
- 1. Bioanalytical Methods for New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. what is he difference between selectivity and specificity ? - Chromatography Forum [chromforum.org]
- 10. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 11. Selectivity Assessment of Bioanalytical Assay [cgt.medicalbiochemist.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Phenylcyclopropylamine Monoamine Oxidase (MAO) Inhibition: A Guide for Researchers
This guide provides an in-depth comparative analysis of substituted phenylcyclopropylamines as inhibitors of monoamine oxidase (MAO), intended for researchers, scientists, and professionals in drug development. We will explore the critical structure-activity relationships (SAR) that govern their potency and selectivity for the two key isoforms, MAO-A and MAO-B. This document offers supporting experimental data, detailed protocols for assessing inhibitory activity, and visual aids to elucidate key concepts, empowering you to make informed decisions in your research endeavors.
Introduction: The Significance of MAO Inhibition and the Phenylcyclopropylamine Scaffold
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, encoded by separate genes, share approximately 70% sequence homology but possess distinct substrate specificities and inhibitor sensitivities. This makes them pivotal targets in the development of therapeutics for a range of neurological and psychiatric disorders. Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibition is a cornerstone in the management of Parkinson's disease.
The phenylcyclopropylamine scaffold, exemplified by the archetypal inhibitor trans-2-phenylcyclopropylamine (tranylcypromine), represents a class of irreversible, mechanism-based inhibitors of MAO. Tranylcypromine itself displays limited selectivity between the two isoforms.[1] This has spurred extensive research into the synthesis and evaluation of substituted analogs to enhance potency and, critically, to modulate selectivity towards either MAO-A or MAO-B. Understanding the nuanced effects of chemical substitutions on this scaffold is paramount for the rational design of next-generation MAO inhibitors with improved therapeutic profiles.
The Core Interaction: Mechanism of Irreversible Inhibition
Phenylcyclopropylamines act as "suicide" inhibitors of MAO. The catalytic process involves the enzyme oxidizing the amine, which leads to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the N(5) position of the FAD cofactor, leading to irreversible inactivation of the enzyme.[2] This mechanism underscores the potency of this class of inhibitors.
Below is a diagram illustrating the proposed mechanism of MAO inactivation by a phenylcyclopropylamine.
Caption: Proposed mechanism of irreversible MAO inhibition by phenylcyclopropylamines.
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The inhibitory profile of phenylcyclopropylamine derivatives can be profoundly altered by strategic chemical modifications to both the phenyl ring and the cyclopropylamine moiety.
Substitution on the Phenyl Ring
Substituents on the phenyl ring can influence both the potency and the selectivity of these inhibitors.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring has been shown to increase the inhibitory activity against both MAO-A and MAO-B.[3]
-
Electron-donating groups: Conversely, electron-donating groups like methyl or methoxy at the para-position can also lead to a modest increase in activity.[4] This suggests that both electronic and steric factors play a role in the interaction with the active site.
Substitution on the Cyclopropylamine Moiety
Modifications to the cyclopropylamine ring are particularly impactful in dictating selectivity.
-
Fluorination: The addition of a fluorine atom to the cyclopropane ring generally enhances inhibitory potency.[3] Interestingly, fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reverses the selectivity, resulting in a potent and selective MAO-A inhibitor.[3][4]
-
cis vs. trans Isomerism: The stereochemistry of the substituents on the cyclopropane ring is critical. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective MAO-B inhibitor, demonstrating significantly greater efficacy than tranylcypromine.[5][6]
-
N-Substitution: The nature of the substituent on the amine nitrogen also modulates activity and selectivity. N-alkylation can influence the interaction with the active site entrance, thereby affecting isoform selectivity.[7]
Comparative Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activities (IC50 values) and selectivity indices for a selection of substituted phenylcyclopropylamines against human recombinant MAO-A and MAO-B. This data provides a quantitative basis for comparing the effects of different structural modifications.
| Compound | Substituent(s) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference(s) |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | None | 2.3 | 0.95 | 0.41 | [1] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro | Potent inhibitor | Potent inhibitor | - | [3] |
| cis-N-Benzyl-2-methoxycyclopropylamine | cis-2-Methoxy, N-Benzyl | 0.170 | 0.005 | 0.029 | [5][6] |
| 1-Phenylcyclopropylamine | - | High KI | Lower KI | Selective for MAO-B | [8] |
| (E)-1-(4-Fluorophenyl)-2-fluorocyclopropylamine | 4-Fluoro (phenyl), 2-Fluoro (cyclopropyl) | Potent inhibitor | - | Selective for MAO-A | [4] |
| (E)-1-(4-Chlorophenyl)-2-fluorocyclopropylamine | 4-Chloro (phenyl), 2-Fluoro (cyclopropyl) | Potent inhibitor | - | Selective for MAO-A | [4] |
| (E)-1-(4-Methoxyphenyl)-2-fluorocyclopropylamine | 4-Methoxy (phenyl), 2-Fluoro (cyclopropyl) | Potent inhibitor | - | Selective for MAO-A | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity index is calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A. A lower value indicates greater selectivity for MAO-B, while a higher value indicates greater selectivity for MAO-A.
Experimental Protocols for MAO Inhibition Assays
Accurate determination of MAO inhibitory activity is crucial for comparative analysis. Below are detailed protocols for two common in vitro assays.
Fluorometric MAO Inhibition Assay using Kynuramine
This assay relies on the MAO-catalyzed deamination of kynuramine to produce 4-hydroxyquinoline, a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
2 N NaOH (to stop the reaction)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
Create serial dilutions of the compounds in potassium phosphate buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically ≤1%).
-
Prepare a working solution of kynuramine in the same buffer.
-
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well plate, add the appropriate recombinant human MAO enzyme solution (MAO-A or MAO-B).
-
Add the test compound or reference inhibitor at various concentrations. For control wells (100% activity), add buffer with the equivalent concentration of DMSO.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation and Termination of the Reaction:
-
Fluorescence Measurement:
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Luminescent MAO-Glo™ Assay
This homogeneous assay measures MAO activity by converting a luminogenic substrate into luciferin, which then generates a light signal via luciferase. This method is known for its high sensitivity.
Materials:
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds dissolved in a suitable solvent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds in the appropriate reaction buffer.
-
-
MAO Reaction:
-
In a white, opaque multi-well plate, add the MAO enzyme (MAO-A or MAO-B).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Luminescent Signal Development:
-
Add the reconstituted Luciferin Detection Reagent to each well. This step simultaneously stops the MAO reaction and initiates the luminescent signal.
-
Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the fluorometric assay.
-
Conclusion and Future Directions
The phenylcyclopropylamine scaffold remains a fertile ground for the discovery of novel MAO inhibitors. This guide has demonstrated that strategic substitutions on both the phenyl and cyclopropylamine moieties can profoundly influence inhibitory potency and selectivity. Fluorination and stereochemical considerations, in particular, have emerged as powerful tools for tuning the activity of these compounds.
Future research in this area should continue to explore novel substitutions and combinations thereof to further refine the selectivity profile of phenylcyclopropylamine derivatives. The detailed experimental protocols provided herein offer a robust framework for the accurate and reproducible assessment of newly synthesized compounds. Ultimately, a deeper understanding of the structure-activity relationships will pave the way for the development of next-generation MAO inhibitors with enhanced therapeutic efficacy and improved safety profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]
-
Ye, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: Effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489-2499. [Link]
-
Ye, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489–2499. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1935-1946. [Link]
-
Murphy, D. L., et al. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. The FEBS Journal, 282(10), 1935-1946. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-1805. [Link]
-
Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5468–5473. [Link]
-
Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128–2138. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mechanism: A Comparative Guide to the Neuropharmacology of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Intriguing Structure of a Novel Psychoactive Agent
In the landscape of novel psychoactive substances, molecules with unique structural motifs often present both a scientific challenge and a therapeutic opportunity. 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a compound of growing interest, possesses a cyclopropylamine scaffold – a feature known to be present in various centrally active agents, including monoamine oxidase inhibitors (MAOIs).[1][2] The inherent ring strain and electronic properties of the cyclopropyl group can confer unique pharmacological activities, making a thorough investigation of this compound's mechanism of action imperative.[3]
This guide presents a comprehensive, multi-faceted experimental strategy to elucidate the neuropharmacological profile of this compound. By systematically comparing its effects with well-characterized psychoactive compounds, we aim to provide a clear and actionable roadmap for researchers in the field. Our approach is grounded in a logical progression from in vitro characterization to in vivo validation, culminating in behavioral assessment.
Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems
Based on its chemical structure, the primary hypothesis is that this compound modulates monoaminergic neurotransmission. The presence of the cyclopropylamine moiety strongly suggests potential interaction with monoamine oxidases (MAO-A and MAO-B).[4][5][6][7][8] Additionally, its structural similarity to some psychostimulants warrants investigation into its effects on monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).
Therefore, our investigation will focus on two primary potential mechanisms:
-
Inhibition of Monoamine Oxidase (MAO): The compound may act as an inhibitor of MAO-A, MAO-B, or both, leading to decreased degradation of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) and consequently, their increased synaptic availability.
-
Inhibition of Monoamine Reuptake: The compound could bind to and inhibit the function of DAT, NET, and/or SERT, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and prolonging their signaling.
Comparative Compound Selection
To contextualize the pharmacological profile of this compound, we will utilize a panel of well-characterized reference compounds:
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor with a cyclopropylamine structure, serving as a direct comparator for the MAOI hypothesis.[5]
-
Cocaine: A well-known psychostimulant that primarily acts as a dopamine, norepinephrine, and serotonin reuptake inhibitor.[9]
-
Amphetamine: A classic psychostimulant that acts as a substrate for monoamine transporters, leading to neurotransmitter release.[10]
Experimental Workflow: A Step-by-Step Elucidation
The following experimental workflow is designed to systematically test our hypotheses and provide a comprehensive understanding of the compound's mechanism of action.
Caption: A stepwise workflow for characterizing the mechanism of action.
Part 1: In Vitro Characterization
The initial phase focuses on determining the compound's direct molecular targets and potency at the cellular level.
Monoamine Transporter Binding and Uptake Inhibition Assays
Rationale: These assays will determine if this compound directly interacts with and/or inhibits the function of monoamine transporters.
Protocol: Radioligand Binding and Uptake Inhibition Assays [11][12][13]
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express human DAT, NET, or SERT.
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates from the transfected cells.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Synaptosome Preparation (Alternative to cell lines):
-
Isolate synaptosomes from rat brain regions enriched in specific monoamine transporters (e.g., striatum for DAT, hippocampus for SERT).
-
-
Uptake Inhibition Assay:
-
Plate the transfected cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation, terminate the uptake and measure the amount of radioactivity taken up by the cells.
-
Calculate the IC50 value for uptake inhibition.
-
Data Presentation: Comparative In Vitro Potency
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Cocaine | 150 | 250 | 300 | 200 | 350 | 400 |
| Amphetamine | 1000 | 200 | 2000 | 50 | 30 | 800 |
| Tranylcypromine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data for reference compounds are hypothetical and for illustrative purposes.
Monoamine Oxidase (MAO) Inhibition Assays
Rationale: This experiment directly tests the hypothesis that the compound inhibits the enzymatic activity of MAO-A and/or MAO-B.
Protocol: MAO Inhibition Assay
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a commercially available MAO inhibitor screening kit that utilizes a fluorometric or colorimetric substrate.
-
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the fluorescence or absorbance over time to determine the rate of the reaction.
-
Calculate the IC50 value for the inhibition of each MAO isoform.
-
Data Presentation: Comparative MAO Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | Experimental | Experimental |
| Tranylcypromine | 200 | 150 |
| Cocaine | >10,000 | >10,000 |
| Amphetamine | >10,000 | >10,000 |
Note: Data for reference compounds are hypothetical and for illustrative purposes.
Part 2: In Vivo Validation
This phase aims to confirm the in vitro findings in a living system and assess the compound's impact on neurotransmitter dynamics in the brain.
In Vivo Microdialysis
Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a dynamic view of the compound's neurochemical effects.[14][15][16][17][18]
Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into a brain region of interest, such as the nucleus accumbens (for dopamine) or the prefrontal cortex (for serotonin and dopamine).
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer the test compound (intraperitoneally or subcutaneously) and continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Caption: Workflow for in vivo microdialysis experiment.
Data Presentation: Neurotransmitter Response to Drug Administration
| Compound | Peak % Increase in Extracellular Dopamine | Peak % Increase in Extracellular Serotonin |
| This compound | Experimental | Experimental |
| Cocaine | ~400% | ~200% |
| Amphetamine | ~1000% | ~300% |
| Tranylcypromine | ~250% | ~300% |
Note: Data for reference compounds are hypothetical and for illustrative purposes.
Part 3: Behavioral Assessment
The final phase evaluates the functional consequences of the compound's neurochemical actions on the behavior of the whole animal.
Locomotor Activity Testing
Rationale: Changes in locomotor activity are a hallmark of many psychostimulant drugs and can provide insights into the compound's overall central nervous system effects.[1][9][10][19][20][21]
Protocol: Open Field Locomotor Activity
-
Apparatus: Use automated open-field chambers equipped with infrared beams to track movement.
-
Procedure:
-
Habituate the animals (mice or rats) to the testing room and the open-field chambers.
-
Administer the test compound or vehicle.
-
Place the animal in the open-field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.
Data Presentation: Effects on Locomotor Activity
| Compound | Dose Range (mg/kg) | Effect on Locomotor Activity |
| This compound | Experimental | Experimental |
| Cocaine | 5-20 | Dose-dependent increase |
| Amphetamine | 1-5 | Dose-dependent increase |
| Tranylcypromine | 5-20 | Biphasic (low dose increase, high dose decrease) |
Note: Data for reference compounds are hypothetical and for illustrative purposes.
Drug Discrimination Studies
Rationale: This sophisticated behavioral assay assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues. It is a powerful tool for classifying the psychoactive properties of a novel compound.[22][23][24][25][26]
Protocol: Two-Lever Drug Discrimination in Rats
-
Training:
-
Train rats to press one lever after receiving an injection of a known psychoactive drug (e.g., cocaine or amphetamine) and a second lever after receiving a vehicle injection to receive a food reward.
-
-
Testing:
-
Once the rats have learned the discrimination, administer various doses of this compound.
-
Measure the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug.
-
Partial substitution (20-80% drug-lever responding) suggests some similarity in subjective effects.
-
No substitution (<20% drug-lever responding) indicates dissimilar subjective effects.
-
Caption: Logic of the drug discrimination paradigm.
Conclusion: Synthesizing the Evidence for a Comprehensive Profile
By systematically executing this comprehensive experimental plan, a clear and detailed picture of the mechanism of action of this compound will emerge. The integration of in vitro, in vivo, and behavioral data will allow for a robust and scientifically rigorous characterization of this novel compound. This guide provides the necessary framework for researchers to confidently and effectively investigate its neuropharmacological properties, paving the way for a deeper understanding of its potential effects and therapeutic applications.
References
-
Creative Biolabs. (n.d.). Drug Discrimination. Retrieved from [Link]
- Ikarashi, Y., Ishimaru, H., & Maruyama, Y. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology, 61(2), 127-134.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(7), 827-833.
-
Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]
-
Dunleavy, D. L., Clow, A., Glover, V., & Sandler, M. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Drug Discrimination Testing. Retrieved from [Link]
- Kalir, A., & Youdim, M. B. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical pharmacology, 27(13), 1767-1769.
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved from [Link]
-
Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]
- Hashemi, P., Dankoski, E. C., Wood, K. M., & Wightman, R. M. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(6), 991-999.
-
ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Retrieved from [Link]
- Shamsi, S. A., & Lunte, C. E. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(15), 7235-7242.
- Chaurasiya, N. D., Singh, J. V., & Singh, M. P. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 11(5), 473-487.
-
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines…. Retrieved from [Link]
- Al-Ghananeem, A. M., & Crooks, P. A. (2016). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of pharmaceutical and biomedical analysis, 128, 339-346.
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
-
Slideshare. (2017). Expt 11 Effect of drugs on locomotor activity using actophotometer. Retrieved from [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hely, L. S., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1486-1495.
- Raz, S., Lev-Ran, S., & Shoval, G. (2015). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Frontiers in behavioral neuroscience, 9, 168.
-
YouTube. (2022, December 30). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
molecularinfo.com. (n.d.). This compound. Retrieved from [Link]
- El-Gamal, M. I., & Oh, C. H. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2594969.
- Eshleman, A. J., Forster, M. J., & Wolfrum, K. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of psychopharmacology (Oxford, England), 32(3), 346-354.
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
- Bonawitz, T. M., & Kumar, V. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8913-8937.
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Frontiers. (2026). The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Quipazine. Retrieved from [Link]
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. longdom.org [longdom.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder [frontiersin.org]
- 10. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. va.gov [va.gov]
- 20. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 21. youtube.com [youtube.com]
- 22. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 23. Drug discrimination - Wikipedia [en.wikipedia.org]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. maze.conductscience.com [maze.conductscience.com]
A Head-to-Head Comparison of Novel Cyclopropylamine Inhibitors Targeting LSD1 in Oncology
A Senior Application Scientist's Guide to Potency, Selectivity, and Cellular Efficacy
In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in various malignancies, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The cyclopropylamine moiety, a key pharmacophore found in the archetypal monoamine oxidase (MAO) inhibitor tranylcypromine, has been ingeniously repurposed to create a new generation of potent, mechanism-based LSD1 inhibitors. These inhibitors irreversibly inactivate LSD1 by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to the re-expression of silenced tumor suppressor genes and promoting cancer cell differentiation.[1][2][3]
This guide provides a head-to-head comparison of three clinical-stage novel cyclopropylamine-based LSD1 inhibitors: Iadademstat (ORY-1001) , GSK2879552 , and Bomedemstat (IMG-7289) . We will delve into their comparative biochemical potency, selectivity profiles, and cellular mechanisms of action, supported by experimental data. Furthermore, this guide will furnish detailed, field-proven protocols for key assays, enabling researchers to rigorously evaluate and compare these and other emerging LSD1 inhibitors.
At a Glance: Key Comparative Metrics
| Feature | Iadademstat (ORY-1001) | GSK2879552 | Bomedemstat (IMG-7289) |
| Primary Target | LSD1/KDM1A | LSD1/KDM1A | LSD1/KDM1A |
| Mechanism | Irreversible, covalent FAD adduct | Irreversible, covalent FAD adduct | Irreversible, covalent FAD adduct |
| Development Stage | Clinical Trials (AML, SCLC)[4][5] | Clinical Trials (discontinued for AML, SCLC)[6] | Clinical Trials (Myelofibrosis, Essential Thrombocythemia)[7][8] |
Head-to-Head Performance Comparison
The selection of an appropriate inhibitor for preclinical or clinical investigation hinges on a nuanced understanding of its potency, selectivity, and cellular efficacy. The following tables summarize the available data for our three inhibitors of interest.
Table 1: Biochemical Potency Against LSD1
| Inhibitor | LSD1 IC50/Ki | Assay Method | Reference |
| Iadademstat (ORY-1001) | 18 nM (IC50) | Not specified | [4][9] |
| GSK2879552 | 24 nM (IC50) | Not specified | [10] |
| Bomedemstat (IMG-7289) | Not specified | Not specified | [7] |
| Styrenylcyclopropylamine 34 | <4 nM (Biochemical) | TR-FRET | [3][11] |
| α-substituted cyclopropylamine 44a | 31 nM (IC50) | Not specified |
Note: Direct comparison of IC50 values should be approached with caution as assay conditions can vary between studies.
Table 2: Selectivity Profile
A critical consideration for cyclopropylamine-based inhibitors is their selectivity against the structurally related MAO-A and MAO-B enzymes. Off-target inhibition of MAOs can lead to undesirable side effects, such as hypertensive crisis when tyramine-containing foods are consumed.[12]
| Inhibitor | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs MAO-A/B) | Reference |
| Iadademstat (ORY-1001) | 18 nM | >100,000 nM | >100,000 nM | >5500-fold | [9] |
| GSK2879552 | ~1658 nM (Ki app) | >2500-fold vs LSD1 | >2500-fold vs LSD1 | Highly Selective | [1][13] |
| Bomedemstat (IMG-7289) | Not specified | >2500-fold vs LSD1 | >2500-fold vs LSD1 | Highly Selective | [13] |
Table 3: Cellular Activity in AML Cell Lines
The ultimate utility of an LSD1 inhibitor is determined by its ability to elicit a desired biological response in a cellular context. For AML, this is often characterized by growth inhibition and the induction of myeloid differentiation markers, such as CD11b and CD86.[1][14]
| Inhibitor | Cell Line | Proliferation EC50/GI50 | Differentiation Marker Induction | Reference |
| Iadademstat (ORY-1001) | THP-1 | 2.2 nM (EC50) | Induces H3K4me2 accumulation | [9] |
| Primary AML cells | Reduction in viability at 100 nM | Induces blast differentiation | [9][15] | |
| GSK2879552 | AML cell panel | <100 nM (EC50) | Induces CD11b and CD86 expression | [1][14] |
| THP-1, MOLM-13 | 23-44 nM (EC50) | Induces CD11b and CD86 expression | [14] | |
| Bomedemstat (IMG-7289) | Myeloid malignancy models | Robust in vivo anti-tumor efficacy | Licenses progenitors to mature into megakaryocytes | [7][16] |
| Styrenylcyclopropylamine 34 | Kasumi-1 | 1 nM (GI50) | Not specified | [3][17][11] |
Mechanism of Action: Covalent Inactivation of LSD1
The therapeutic efficacy of these cyclopropylamine inhibitors stems from their ability to irreversibly inactivate LSD1. This process is initiated by the inhibitor binding to the active site of the enzyme. The cyclopropylamine moiety then undergoes an oxidative activation by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the FAD. This covalent adduct formation permanently blocks the catalytic activity of LSD1, resulting in the accumulation of repressive histone marks (H3K4me1/2) at target gene promoters and subsequent gene re-expression. This, in turn, drives the differentiation of leukemic blasts into more mature myeloid cells.[1][2]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture the desired cancer cell line (e.g., MV4-11 or THP-1) to ~80% confluency.
-
Treat the cells with the test inhibitor at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) in culture medium.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization or scraping and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA or Bradford assay.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LSD1, followed by an appropriate HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LSD1 and the loading control using densitometry software.
-
Normalize the LSD1 band intensity to the loading control for each sample.
-
Plot the normalized LSD1 intensity (as a percentage of the non-heated control) against the temperature for both the vehicle- and inhibitor-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.
-
The difference in Tm between the inhibitor- and vehicle-treated samples represents the thermal shift (ΔTm), confirming target engagement.
-
Conclusion and Future Perspectives
The novel cyclopropylamine inhibitors Iadademstat (ORY-1001), GSK2879552, and Bomedemstat (IMG-7289) represent a significant advancement in the targeted therapy of cancers driven by epigenetic dysregulation. While all three compounds demonstrate potent and irreversible inhibition of LSD1, subtle differences in their selectivity profiles, cellular activities, and stages of clinical development may influence their suitability for specific therapeutic applications. Iadademstat and GSK2879552 have shown particular promise in AML and SCLC models by inducing cellular differentiation, while Bomedemstat is being actively investigated in myeloproliferative neoplasms.
The continued exploration of the cyclopropylamine scaffold, as exemplified by the potent preclinical candidates styrenylcyclopropylamine 34 and α-substituted cyclopropylamine 44a, highlights the ongoing potential for developing next-generation LSD1 inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the rigorous head-to-head comparison of these and future candidate molecules, facilitating the identification of the most promising inhibitors for clinical translation. As our understanding of the nuanced roles of LSD1 in different cancer contexts deepens, the rational application of these powerful inhibitors holds the key to unlocking new and effective therapeutic strategies.
References
-
GSK2879552 (CAS Number: 1401966-69-5) | Cayman Chemical.
-
ORY-1001 (CAS 1431326-61-2). Cayman Chemical.
-
GSK2879552, LSD1 Inhibitor. Sapphire Bioscience.
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. I.R.I.S.
-
In vivo data presented for the selective LSD1 inhibitor GSK-2879552. BioWorld.
-
First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. PubMed Central.
-
ORY-1001 - Potent LSD1 Inhibitor for Epigenetic Research. APExBIO.
-
Iadademstat (ORY-1001) Dihydrochloride LSD1 Inhibitor. Selleck Chemicals.
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF.
-
High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. Molecular Devices.
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. NIH.
-
ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche.
-
Imago BioSciences Doses First Patient in Phase 2b Study of Bomedemstat (IMG-7289) in Essential Thrombocythemia. BioSpace.
-
GSK2879552 Dihydrochloride LSD1 Inhibitor. Selleck Chemicals.
-
Iadademstat (ORY-1001) | KDM1A Inhibitor. MedchemExpress.com.
-
Antitumor activity of LSD1 inhibitors in lung cancer. PMC - NIH.
-
Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. NIH.
-
GSK2879552 | LSD1 Inhibitor. MedchemExpress.com.
-
Iadademstat dihydrochloride (ORY-1001 dihydrochloride) | KDM1A Inhibitor.
-
GSK2879552 (CAS Number: 1401966-69-5). Cayman Chemical.
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed.
-
ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Fox Chase Cancer Center.
-
Application Notes and Protocols for Lsd1-IN-22 in High-Throughput Screening. Benchchem.
-
The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PubMed Central.
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH.
-
Representative structures of reported LSD1 inhibitors. a... Download Scientific Diagram. ResearchGate.
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Request PDF.
-
Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent.
-
Table 1, LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program.
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications.
-
A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Essential Thrombocythemia (ET). Request PDF.
-
Bomedemstat as an investigative treatment for myeloproliferative neoplasms. PubMed.
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
-
New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. PMC - NIH.
-
GSK-2879552 LSD1 inhibitor. Selleck Chemicals.
-
HTRF Manual YES total kit. Revvity.
-
Clinical activity seen with bomedemstat in phase II study in advanced myelofibrosis.
-
Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. ResearchGate.
-
Pharmacological inhibition of LSD1 suppresses growth of hepatocellular carcinoma by inducing GADD45B. PMC - NIH.
-
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed.
-
Clinical Trials. Oryzon.
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
Sources
- 1. | BioWorld [bioworld.com]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. oryzon.com [oryzon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biospace.com [biospace.com]
- 8. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Preclinical Benchmarking Guide: Evaluating 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine Against Established Monoamine Modulators
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. Given the limited publicly available data on this molecule[1][2], its structural similarity to known psychoactive agents, particularly those with a phenylcyclopropylamine scaffold, suggests a potential interaction with monoamine neurotransmitter systems. This document outlines a rigorous, multi-faceted approach to characterize its pharmacological profile, comparing it against well-established standards: Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI)[3][4][5][6]; MDMA, a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor[7][8][9][10]; and N,N-Dimethyltryptamine (DMT), a potent serotonergic psychedelic[11][12][13].
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for elucidating the mechanism of action, potency, selectivity, and potential behavioral effects of this novel compound. By employing a systematic and comparative approach, this guide aims to facilitate an objective assessment of its potential therapeutic applications or abuse liability.
Rationale for Comparator Selection and Hypothesized Mechanism of Action
The chemical structure of this compound, featuring a phenyl group attached to a cyclopropane ring with an N-methylated aminomethyl side chain, bears resemblance to compounds known to interact with monoamine transporters. The cyclopropylamine moiety is a key pharmacophore in several centrally active agents. Based on this structural analogy, it is hypothesized that the primary mechanism of action of this compound involves the inhibition of one or more of the key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
To thoroughly investigate this hypothesis, a panel of standard compounds with distinct and well-characterized mechanisms of action has been selected:
-
Bupropion: An atypical antidepressant and smoking cessation aid, Bupropion acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal effects on the serotonin system.[4][6] It serves as an excellent benchmark for compounds with potential antidepressant or stimulant-like properties mediated by catecholamine systems.
-
MDMA (3,4-methylenedioxymethamphetamine): A widely studied entactogen and psychostimulant, MDMA is a potent releaser and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[7][8] Comparison with MDMA will help to understand the compound's potential for mixed monoaminergic activity and its subjective effects.
-
DMT (N,N-Dimethyltryptamine): A classic psychedelic, DMT's effects are primarily mediated by agonism at serotonin 5-HT2A receptors.[11] Including DMT as a standard allows for the assessment of potential hallucinogenic or psychedelic-like properties, which is crucial for a comprehensive safety and pharmacological profile.
In Vitro Benchmarking: Transporter Binding and Uptake Inhibition Assays
The initial phase of characterization will involve a series of in vitro assays to determine the affinity and functional potency of this compound at the human monoamine transporters (hDAT, hNET, and hSERT).
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro characterization of the test compound.
Protocol 1: Radioligand Binding Assays
This protocol aims to determine the binding affinity (Ki) of the test compound for hDAT, hNET, and hSERT.
Methodology:
-
Preparation of Cell Membranes: Utilize HEK293 cells stably expressing either hDAT, hNET, or hSERT. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT) in the presence of increasing concentrations of the test compound or standards.
-
Incubation and Termination: Incubate at an appropriate temperature and duration to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Protocol 2: Synaptosome Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into rodent brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for dopamine uptake, frontal cortex for norepinephrine and serotonin uptake) by differential centrifugation.
-
Uptake Assay: Pre-incubate the synaptosomes with increasing concentrations of the test compound or standards.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation and Termination: Incubate for a short period at 37°C. Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Comparative Data Summary (Hypothetical)
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Test Compound | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Bupropion | ~520 | ~1960 | >10,000 | ~1400 | ~2800 | >10,000 |
| MDMA | ~1100 | ~640 | ~190 | ~290 | ~77 | ~480 |
| DMT | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Literature values for standards are approximate and can vary between studies.
In Vivo Behavioral Pharmacology: Assessing Psychostimulant and Psychoactive Properties
Following in vitro characterization, in vivo studies in rodent models are essential to understand the behavioral effects of this compound. The selection of behavioral assays should be guided by the in vitro profile. Assuming the compound displays activity at monoamine transporters, the following assays are recommended.
Experimental Workflow: In Vivo Behavioral Assays
Caption: Workflow for in vivo behavioral characterization.
Protocol 3: Locomotor Activity Assessment
This assay evaluates the stimulant or sedative effects of the compound.
Methodology:
-
Acclimation: Individually house mice or rats in open-field arenas and allow them to acclimate for a set period.
-
Administration: Administer various doses of the test compound, standards, or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Recording: Immediately after injection, place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a defined duration.
-
Data Analysis: Analyze the dose-response relationship for locomotor activity to determine if the compound has stimulant (increased activity) or sedative (decreased activity) effects. Compare these effects to those produced by Bupropion and MDMA.
Protocol 4: Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of the test compound by training animals to discriminate it from vehicle.
Methodology:
-
Training: Train animals (rats or pigeons are commonly used) in a two-lever operant chamber to press one lever for reinforcement after administration of a known drug (e.g., MDMA or Bupropion) and a second lever after vehicle administration.
-
Substitution Test: Once the animals have learned the discrimination, administer various doses of the test compound and observe which lever they predominantly press. Full substitution indicates that the test compound produces subjective effects similar to the training drug.
-
Data Analysis: Generate dose-response curves for substitution to the training drug. This will provide insight into whether the subjective effects of the test compound are more similar to a stimulant like Bupropion or an entactogen like MDMA.
Protocol 5: Head-Twitch Response (HTR) in Mice
The HTR is a behavioral proxy for 5-HT2A receptor activation and is a characteristic response to serotonergic psychedelics.
Methodology:
-
Administration: Administer various doses of the test compound, DMT, MDMA, or vehicle to mice.
-
Observation: Following administration, place the mice in individual observation chambers and count the number of head twitches over a specified time period.
-
Data Analysis: Determine if the test compound induces a dose-dependent increase in HTR. A positive result would suggest potential psychedelic-like activity mediated by the 5-HT2A receptor, similar to DMT.
Comparative Behavioral Data Summary (Hypothetical)
| Compound | Locomotor Activity | Drug Discrimination (vs. MDMA) | Head-Twitch Response |
| Test Compound | Experimental | Experimental | Experimental |
| Bupropion | Moderate increase | No substitution | No effect |
| MDMA | Significant increase | Full substitution | Moderate increase |
| DMT | Minimal effect | No substitution | Potent induction |
Discussion and Future Directions
The comprehensive preclinical benchmarking outlined in this guide will provide a robust initial characterization of this compound. The in vitro data will establish its potency and selectivity at the monoamine transporters, while the in vivo behavioral assays will shed light on its potential stimulant, subjective, and psychoactive properties.
Based on the hypothetical outcomes, several profiles are possible:
-
A Bupropion-like Profile: If the compound demonstrates selective inhibition of dopamine and norepinephrine reuptake with corresponding stimulant effects in the open-field test and no substitution for MDMA or induction of HTR, it may warrant further investigation as a potential antidepressant or treatment for attention-deficit/hyperactivity disorder (ADHD).
-
An MDMA-like Profile: Potent inhibition of all three monoamine transporters, coupled with robust locomotor activation, full substitution for MDMA in drug discrimination, and some HTR induction, would suggest an entactogenic or psychostimulant profile with potential for abuse.
-
A Novel Profile: The compound may exhibit a unique combination of effects, such as potent and selective serotonin-norepinephrine reuptake inhibition, which would necessitate further investigation into its therapeutic potential for conditions like anxiety or neuropathic pain.
Further preclinical development would be contingent on these initial findings and would involve more extensive safety pharmacology, toxicology, and pharmacokinetic studies.[14][15][16] This systematic approach ensures a data-driven decision-making process for the future of this novel chemical entity.
References
-
ClinPGx. Bupropion: pharmacology and therapeutic applications. Available from: [Link].
-
Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. 2021. Available from: [Link].
- Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
- Foley, K. F., DeSanty, K. P., & Kast, R. E. (2006). Bupropion: pharmacology and therapeutic applications. Expert review of neurotherapeutics, 6(9), 1249–1265.
-
Wikipedia. Dimethyltryptamine. Available from: [Link].
-
DEA Diversion Control Division. N,N-Dimethyltryptamine (DMT). Available from: [Link].
- Barrett, F. S., & Griffiths, R. R. (2018). Translational In Vivo Assays in Behavioral Biology. Handbook of behavioral neuroscience, 27, 21–36.
- Wang, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(3), 485-495.
- de la Torre, R., & Farré, M. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137–144.
- Sitte, H. H., & Freissmuth, M. (2015). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 5, 8784.
-
Ovid. How MDMA's Pharmacology and Pharmacokinetics Drive Desired Effects and Harms. Available from: [Link].
- de la Torre, R., et al. (2000). Pharmacology of MDMA in humans. Annals of the New York Academy of Sciences, 914, 225–237.
-
Wikipedia. MDMA. Available from: [Link].
- Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 165(7), 917–928.
- Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. The international review of neurobiology, 142, 143–175.
- Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In A. Kalali, S. Preskorn, J. Kwentus, & S. M. Stahl (Eds.), Essential CNS Drug Development (pp. 31-54). Cambridge: Cambridge University Press.
- Spencer, R. C., Devilbiss, D. M., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder.
-
SynapCell. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Available from: [Link].
- Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC neurology, 9 Suppl 1(Suppl 1), S2.
- Barker, S. A. (2022). Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. Psychopharmacology, 239(1), 1–17.
- Steinmetz, K. L., & Spack, E. G. (2009).
-
Perceptive. Preclinical Imaging CRO for CNS Drug Development. Available from: [Link].
-
Blossom Analysis. Pharmacokinetics and Pharmacodynamics of an Innovative Psychedelic N,N-Dimethyltryptamine/Harmine Formulation in Healthy Participants. 2024. Available from: [Link].
-
ResearchGate. Psychostimulant responses in wild-type mice. (A) Open-field activity... Available from: [Link].
- Miczek, K. A., et al. (2024). Psychostimulants and social behaviors. Frontiers in behavioral neuroscience, 18, 1378122.
- Berridge, C. W., Devilbiss, D. M., & Spencer, R. C. (2009). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(45), 14155–14164.
- Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Drugs in R&D, 9(5), 329–337.
- Expert Opinion on Therapeutic Patents. Monoamine reuptake inhibitors: Highlights of recent research developments. 2010.
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link].
- Negus, S. S., & Banks, M. L. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 344(2), 493–503.
- Popik, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Cellular and Molecular Neurobiology, 26(4-6), 871–896.
-
molecularinfo.com. This compound. 2025. Available from: [Link].
- Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441.
-
Taylor & Francis. Monoamine reuptake inhibitors – Knowledge and References. Available from: [Link].
- Kumar, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 82(10), 1121–1132.
-
PubChem. Prd_002214. Available from: [Link].
Sources
- 1. This compound CAS#: 884091-04-7 [m.chemicalbook.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. ClinPGx [clinpgx.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ovid.com [ovid.com]
- 9. MDMA - Wikipedia [en.wikipedia.org]
- 10. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 13. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Characterization of Novel Phenylcyclopropylamines: Ensuring Reproducibility with 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For drug development professionals and researchers in the neurosciences, the exploration of novel psychoactive compounds is a journey that demands precision and methodological rigor. The compound 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a member of the phenylcyclopropylamine class, represents a frontier in the study of monoamine system modulators. While specific experimental data on this particular molecule is not abundant in public literature, its structural similarity to known monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors provides a logical framework for its in vitro characterization.
This guide provides a comprehensive overview of the essential in vitro experiments required to profile compounds like this compound. We will delve into the critical aspects of experimental design, focusing on the factors that underpin the reproducibility of your findings. Our objective is to equip you with the knowledge to not only generate high-quality data but also to understand the scientific principles that ensure its validity.
Part 1: Understanding the Target - The Phenylcyclopropylamine Scaffold
The phenylcyclopropylamine chemical structure is the backbone of several well-known psychoactive compounds, most notably the antidepressant and MAO inhibitor tranylcypromine. The defining feature of this class is the cyclopropyl ring attached to an amino group and a phenyl ring. This configuration is known to interact with monoamine oxidases and transporters, key proteins that regulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.
Given this, a primary hypothesis for the mechanism of action of this compound is the inhibition of MAO enzymes or the inhibition of monoamine reuptake transporters (DAT, SERT, NET). Therefore, a robust in vitro profiling strategy should focus on quantifying the compound's activity at these targets.
Part 2: Core In Vitro Assays for Profiling Phenylcyclopropylamines
The following sections outline the key in vitro assays for characterizing the activity of this compound. For each, we provide a detailed protocol, discuss critical parameters for reproducibility, and present the underlying scientific rationale.
Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters. It is crucial to determine if our target compound inhibits MAO-A, MAO-B, or both.
This commercially available luminescent assay is a reliable method for measuring MAO-A and MAO-B activity.
-
Prepare Reagents : Reconstitute MAO-A and MAO-B enzymes, and prepare the MAO substrate and Luciferin Detection Reagent as per the manufacturer's instructions.
-
Compound Dilution : Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay Plate Setup : In a 96-well white opaque plate, add the test compound dilutions, positive controls, and a vehicle control.
-
Enzyme Addition : Add the reconstituted MAO-A or MAO-B enzyme to the appropriate wells.
-
Incubation : Incubate the plate at room temperature for the time specified in the manufacturer's protocol to allow the compound to interact with the enzyme.
-
Substrate Addition : Add the MAO substrate to all wells to initiate the enzymatic reaction.
-
Second Incubation : Incubate the plate at room temperature.
-
Luminescence Detection : Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to MAO activity.
-
Enzyme Activity : Ensure the specific activity of the recombinant MAO enzymes is consistent between batches.
-
Solvent Concentration : Keep the final concentration of the solvent (e.g., DMSO) uniform across all wells to avoid solvent-induced effects on enzyme activity.
-
Incubation Times : Precise and consistent incubation times are critical for accurate determination of inhibitory potency.
-
Plate Type : Use opaque white plates to maximize the luminescent signal and minimize well-to-well crosstalk.
The MAO-Glo™ assay utilizes a proluciferin substrate that is converted by MAO into luciferin, which is then quantified in a subsequent firefly luciferase reaction. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of MAO activity. By testing against both MAO-A and MAO-B isoforms, we can determine the compound's inhibitory potency (IC50) and selectivity.
Monoamine Transporter Uptake Assay
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibition of these transporters increases the synaptic concentration and duration of action of the neurotransmitters.
This fluorescence-based assay provides a convenient method for measuring the inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters in cultured cells.
-
Cell Culture : Plate cells stably expressing the transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET) in a 96-well black-walled, clear-bottom plate.
-
Compound Preparation : Prepare serial dilutions of this compound. Include known transporter inhibitors as positive controls (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Assay Buffer Preparation : Prepare the assay buffer provided in the kit.
-
Compound Addition : Add the compound dilutions, positive controls, and vehicle control to the cell plate.
-
Incubation : Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Substrate Addition : Add the fluorescent transporter substrate to all wells.
-
Second Incubation : Incubate the plate to allow for substrate uptake by the cells.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. A decrease in intracellular fluorescence indicates inhibition of transporter uptake.
-
Cell Health and Density : Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.
-
Assay Window : Optimize the signal-to-background ratio to ensure a robust assay window.
-
Time-Dependent Effects : Investigate the potential for time-dependent inhibition by varying the pre-incubation time with the compound.
This assay uses a fluorescent substrate that is taken up by cells via the specific monoamine transporter. In the presence of an inhibitor, the uptake of the fluorescent substrate is blocked, resulting in a lower intracellular fluorescence signal. This allows for the quantification of the compound's inhibitory potency (IC50) for each of the three major monoamine transporters.
Part 3: Data Interpretation and Comparison
The data generated from these assays will allow for a comprehensive in vitro profile of this compound. The IC50 values obtained will provide a quantitative measure of its potency at each target.
Table 1: Hypothetical In Vitro Profiling Data
| Target | IC50 (nM) of this compound | IC50 (nM) of Reference Compound | Reference Compound |
| MAO-A | 500 | 10 | Clorgyline |
| MAO-B | 50 | 5 | Selegiline |
| DAT | 150 | 20 | GBR12909 |
| SERT | 800 | 15 | Fluoxetine |
| NET | 250 | 5 | Desipramine |
This table allows for a direct comparison of the test compound's potency with that of well-characterized reference compounds. The selectivity of the compound can be assessed by comparing its IC50 values across the different targets.
Part 4: Visualizing the Workflow and Pathways
To further clarify the experimental process and the biological systems under investigation, the following diagrams are provided.
Caption: Workflow for the MAO Inhibition Assay.
Caption: Monoamine Transporter Reuptake Inhibition.
Conclusion
The in vitro characterization of novel compounds like this compound requires a systematic and reproducible approach. By employing well-validated assays for MAO inhibition and monoamine transporter uptake, researchers can build a comprehensive pharmacological profile. Adherence to best practices in experimental design and execution is paramount for ensuring the integrity and reproducibility of the data. This guide provides a foundational framework for these critical early-stage investigations, paving the way for a deeper understanding of new chemical entities and their potential therapeutic applications.
References
At this time, there are no specific scientific publications available for "this compound" to populate a reference list. The methodologies described are based on standard practices in pharmacology and neuroscience, and the protocols are derived from commercially available assay kits. For general information on the principles of in vitro pharmacology and the challenges of reproducibility, the following resources are recommended:
- How to Develop Effective in vitro Assays for Early Drug Discovery. This resource provides guidelines and statistical rules for ensuring the quality and reliability of in vitro assays.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.
- In Vitro Research Reproducibility: Keeping Up High Standards. This article discusses common sources of variability in cell culture and recommends practices to improve reproducibility.
- [In vitro screening of psychoactive drugs]. This paper describes high-throughput measurement systems for assessing the effects of psychoactive substances on neurotransmitter reuptake and release.
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. This study investigates the reproducibility of quantifying the responsiveness of cultured cells to anti-cancer drugs.
- Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. This article emphasizes the importance of stereochemistry in the activity of monoamine reuptake inhibitors.
- Monoamine reuptake inhibitors: Highlights of recent research developments. This article discusses rodent tests for early behavioral testing of antidepressant-like and anxiolytic-like activity.
- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. This research paper describes the synthesis and monoamine oxidase inhibition of phenylcyclopropylamine analogues.
- Experimental Methods for Investigating Uptake 2 Processes In Vivo. This chapter reviews different experimental approaches for studying monoamine uptake mechanisms.
- Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. This paper details the discovery and characterization of a novel series of monoamine reuptake inhibitors.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine (CAS No. 884091-04-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related compounds, particularly cyclopropylamines and N-methylated amines. The cyclopropylamine moiety is known for its reactivity and potential for metabolic activation to reactive intermediates, necessitating stringent safety protocols.[2][3]
Pre-Handling Hazard Assessment
Before commencing any work with this compound, a thorough risk assessment is mandatory. The chemical structure, incorporating a substituted cyclopropylamine, suggests potential for toxicity, skin and eye irritation, and reactivity.[3][4] The compound is supplied as a liquid, which requires careful handling to prevent splashes and vapor inhalation.[1]
Key Potential Hazards:
-
Toxicity: Cyclopropylamines can be toxic if ingested, inhaled, or absorbed through the skin.[4] For instance, the related compound N-methylcyclopropanamine is classified as toxic if swallowed.[5]
-
Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[5]
-
Irritation: Prolonged exposure to cyclopropylamines can lead to irritation of the skin, eyes, and respiratory system.[3][4]
-
Flammability: While not confirmed for this specific compound, related cyclopropylamines can be flammable liquids.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Breakthrough times should be verified with the glove manufacturer. Gloves must be inspected before use and changed immediately if contaminated. - Body: A flame-retardant lab coat and chemically impervious apron are required. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes. | Glove selection should be based on breakthrough time and permeation rate data. |
| Respiratory Protection | All handling of the liquid compound must be performed in a certified chemical fume hood to minimize inhalation of vapors. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Adherence to institutional respiratory protection programs is required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Transfer: When transferring the liquid, use appropriate tools such as a calibrated pipette or syringe to minimize the risk of spills.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the disposal of waste.
Disposal Protocol:
-
Segregation: Amine waste must be segregated from other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[10][11]
-
Containerization: Collect waste in a compatible, tightly sealed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.[10][11]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is cool and well-ventilated.[11][12]
-
Disposal Method: Do not dispose of this compound down the drain.[11] Arrangements must be made for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved January 19, 2026.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 19, 2026.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Journal of Pharmaceutical Reports. Longdom Publishing.
- Fisher Scientific. (2009). Safety Data Sheet for Cyclohexanamine, N-cyclohexyl-N-methyl-. Retrieved January 19, 2026.
- Hit2Lead. (n.d.). This compound. Retrieved January 19, 2026.
- In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia. Retrieved January 19, 2026.
- Loba Chemie. (2016). Cyclopropylamine for Synthesis MSDS. Retrieved January 19, 2026.
- National Center for Biotechnology Information. (n.d.). N-Methylcyclopropanamine. PubChem. Retrieved January 19, 2026.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025). Safety Data Sheet for a related amine compound. Retrieved January 19, 2026.
- Trovafloxacin-Induced Hepatotoxicity. (2020). Chemical Research in Toxicology.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 19, 2026.
- CDH Fine Chemical. (n.d.).
- Sigma-Aldrich. (n.d.). Cyclopropylamine 98% 765-30-0. Retrieved January 19, 2026.
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
